molecular formula C11H16O2 B090690 1-Adamantanecarboxylic acid CAS No. 15897-81-1

1-Adamantanecarboxylic acid

Cat. No.: B090690
CAS No.: 15897-81-1
M. Wt: 180.24 g/mol
InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Description

Adamantane-2-carboxylic acid is a valuable building block in medicinal chemistry, leveraging the unique properties of the adamantane scaffold to enhance drug candidates. Its high lipophilicity and rigid, symmetrical structure make it instrumental in improving the pharmacokinetic properties of lead compounds and in the design of multivalent scaffolds for studying ligand-receptor interactions . In drug discovery, this compound serves as a key precursor for the development of agents targeting central nervous system (CNS) disorders. The adamantane moiety is known to facilitate blood-brain barrier penetration, making it a feature in pharmaceuticals for neurodegenerative diseases . Furthermore, its applications extend to the synthesis of novel carbocyclic compounds through reactions such as the Diels-Alder cycloaddition, enabling access to complex, adamantane-based molecular architectures . Researchers also utilize Adamantane-2-carboxylic acid as a critical intermediate in optimized synthetic pathways, underscoring its importance in developing biologically active molecules .

Properties

IUPAC Name

adamantane-1-carboxylic acid
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InChI

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
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InChI Key

JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O2
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DSSTOX Substance ID

DTXSID40870784
Record name 1-Adamantane-1-carboxylic acid
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Molecular Weight

180.24 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Adamantanecarboxylic acid
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CAS No.

828-51-3, 15897-81-1
Record name 1-Adamantanecarboxylic acid
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Record name Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
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Foundational & Exploratory

The Diamond Cage: A Technical History of Adamantane Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of adamantane (C₁₀H₁₆), the simplest diamondoid hydrocarbon. With its unique cage-like structure resembling a subunit of the diamond crystal lattice, adamantane has transitioned from a theoretical curiosity to a fundamental building block in medicinal chemistry, materials science, and nanotechnology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key historical and chemical pathways.

Discovery and Initial Isolation

The journey of adamantane began not in a laboratory, but as a theoretical concept. In 1924, H. Decker first postulated the existence of this remarkably stable, strain-free molecule, which he termed "decaterpene".[1] It remained a hypothetical structure for nearly a decade until 1933, when Czech chemists Stanislav Landa and Vladimir Macháček successfully isolated a few milligrams of the compound from petroleum fractions of the Hodonín oil field in Czechoslovakia.[2][3][4] They identified the new hydrocarbon using fractional distillation and noted its unusually high melting point (270 °C) and boiling point.[5] Recognizing the similarity of its rigid carbon framework to that of diamond, it was aptly named "adamantane," derived from the Greek "adamantinos," meaning related to steel or diamond.[6] The concentration in crude oil is exceedingly low, estimated at 0.0001% to 0.03%, making extraction an impractical source for widespread use.[5]

Early Attempts and the First Breakthrough in Synthesis

The first attempt at a laboratory synthesis was undertaken in 1924 by German chemist Hans Meerwein. His reaction of formaldehyde with diethyl malonate did not yield adamantane. Instead, it produced a complex bicyclic compound, 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, which would ironically become a crucial precursor in a future successful synthesis and is now known as "Meerwein's ester".[4][5]

It was not until 1941 that Vladimir Prelog achieved the first total synthesis of adamantane.[6][7] His multi-stage process, starting from Meerwein's ester, was a landmark achievement in organic chemistry but was highly impractical for producing significant quantities of the compound. The intricate, five-stage process had an overall yield of a mere 0.16%.[1] This route, while inefficient, confirmed the structure of adamantane and opened the door for further chemical exploration.[8] In 1956, Prelog's method was refined by H. Stetter and others, who managed to increase the total yield to a more respectable, yet still complex, 6.5%.[7]

The Schleyer Synthesis: A Paradigm Shift

The pivotal moment in adamantane chemistry arrived in 1957 with the work of Paul von Ragué Schleyer. He discovered a remarkably efficient and simple one-step synthesis involving the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[9] Using a catalyst such as aluminum chloride (AlCl₃), Schleyer was able to isomerize the readily available precursor into the thermodynamically stable adamantane structure.[3] This breakthrough method initially produced adamantane in 15-20% yields, which was rapidly improved to 30-40%, providing an affordable and accessible source of the compound for the first time.[3][7] This event catalyzed a surge of research into adamantane chemistry and its derivatives. Subsequent optimizations, including the use of superacid catalysis or ultrasound, have pushed the yield to as high as 98%.[7]

Comparative Data on Key Synthesis Methods

The evolution of adamantane synthesis is marked by a dramatic increase in efficiency and simplicity. The following table summarizes the quantitative data for the key historical methods.

Method Principal Investigator(s) Year Starting Material Key Reagents/Catalyst Overall Yield (%) Number of Steps
First Total Synthesis Vladimir Prelog1941Meerwein's EsterBa(OH)₂, NaOMe, HCl, NH₂NH₂·H₂O, Cu0.16%5-6
Refined Prelog Method Hermann Stetter1956Product from Bottger's work on Meerwein's esterVarious6.5%4
Isomerization Paul von Ragué Schleyer1957endo-TetrahydrodicyclopentadieneAlCl₃ (Lewis Acid)30-40% (initially)1 (from precursor)
Improved Isomerization VariousPost-1957endo-TetrahydrodicyclopentadieneSuperacids / Ultrasoundup to 98%1

Detailed Experimental Protocols

The following are detailed protocols for the two landmark syntheses of adamantane.

Prelog Synthesis (1941) - Abridged Protocol

The first total synthesis of adamantane by Vladimir Prelog was a multi-step process starting from Meerwein's ester. This abridged protocol highlights the key transformations and reagents used, illustrating the complexity of the early method.

Objective: To synthesize adamantane from Meerwein's ester.

Methodology:

  • Step 1: Ketalization and Reduction: Meerwein's ester is treated with barium hydroxide (Ba(OH)₂) in water at 105°C. The resulting product is then subjected to a reduction step. The overall yield for this initial transformation is approximately 89%.[5]

  • Step 2: Methylene Bridge Formation: The product from the previous step is reacted with sodium methoxide (NaOMe) and dibromomethane (CH₂Br₂) in methanol at 120°C for 9 hours. This step forms a crucial methylene bridge, with a yield of about 25%.[5]

  • Step 3: Decarboxylation Preparation: The resulting ester is hydrolyzed using hydrochloric acid (HCl) in acetic acid under reflux for 90 minutes, achieving a quantitative (100%) yield of the corresponding carboxylic acid.[5]

  • Step 4: Wolff-Kishner Reduction: The ketone functionalities are removed via a Wolff-Kishner reduction, using sodium methoxide (NaOMe) and hydrazine hydrate (NH₂NH₂·H₂O) in methanol at 195-200°C for 9 hours. This reduction step yields the carboxylated adamantane precursor at 52%.[5]

  • Step 5: Final Decarboxylation: The final step involves a double decarboxylation of the di-acid. This is achieved by heating the compound with copper-bronze powder at a high temperature of 400°C, which finally yields adamantane. This difficult final step has a very low yield of only 2.4%.[5]

Schleyer Synthesis (1957) - Full Protocol

This protocol, adapted from the procedure published in Organic Syntheses by Schleyer and colleagues, describes the now-standard method for preparing adamantane.[10] It involves two main stages: the hydrogenation of dicyclopentadiene to form the precursor, and its subsequent isomerization.

Objective: To synthesize adamantane via Lewis-acid catalyzed isomerization of endo-tetrahydrodicyclopentadiene.

Part A: Preparation of endo-Tetrahydrodicyclopentadiene

  • Materials & Setup:

    • 200 g (1.51 moles) of purified dicyclopentadiene

    • 100 mL of dry ether

    • 1.0 g of platinum oxide (PtO₂)

    • Parr hydrogenation apparatus

  • Procedure:

    • A solution of dicyclopentadiene in dry ether containing platinum oxide is hydrogenated in a Parr apparatus at an initial hydrogen pressure of 50 p.s.i.

    • The reaction is exothermic. The uptake of 2 mole equivalents of hydrogen typically requires 4-6 hours.

    • Upon completion, the catalyst is removed by suction filtration.

    • The ether is distilled from the filtrate at atmospheric pressure through a 30-cm Vigreux column.

    • The distillation is continued to collect the endo-tetrahydrodicyclopentadiene product, which has a boiling point of 191–193°C. The yield is typically 96-98%.[10]

Part B: Isomerization to Adamantane

  • Materials & Setup:

    • 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene

    • 40 g of anhydrous aluminum chloride (AlCl₃)

    • 500-mL Erlenmeyer flask with a standard taper joint

    • Air condenser

    • Magnetic stirrer-hot plate

    • Petroleum ether (b.p. 30–60°C) for workup

    • Chromatography-grade alumina

  • Procedure:

    • Place molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar into the Erlenmeyer flask. Fit an air condenser.

    • Add the anhydrous aluminum chloride through the condenser opening.

    • Stir and heat the reaction mixture to 150–180°C. An initial exothermic reaction will occur as the endo-isomer rearranges to the exo-isomer.[10]

    • Continue heating for 8–12 hours. Aluminum chloride will sublime into the condenser; it should be periodically pushed back down into the reaction mixture.

    • After heating, allow the flask to cool until the product solidifies.

  • Work-up and Purification:

    • Carefully decant the upper layer (a brown mush of adamantane and other products) from the lower black, tarry layer.

    • Rinse the reaction flask five times with a total of 250 mL of petroleum ether, decanting the rinse into the beaker with the product.

    • Warm the petroleum ether suspension to dissolve the adamantane completely.

    • Decolorize the solution by carefully adding 10 g of chromatography-grade alumina, filter the hot solution, and wash the alumina thoroughly with more solvent.

    • Concentrate the nearly colorless filtrate to a volume of about 200 mL by distillation.

    • Cool the concentrated solution in a Dry Ice-acetone bath to crystallize the adamantane.

    • Collect the solid product by suction filtration. The typical yield of the first crop is 27–30 g (13-14%). Additional product can be obtained from the mother liquor.[10]

Visualized Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key historical and chemical pathways described in this guide.

G cluster_0 Discovery & Early Attempts cluster_1 Synthesis Breakthroughs 1924_Decker 1924: H. Decker -Theoretically postulates 'decaterpene' structure 1924_Meerwein 1924: H. Meerwein -Attempts synthesis -Creates 'Meerwein's Ester' instead 1933_Landa 1933: S. Landa & V. Macháček -Isolate adamantane from petroleum -Name the compound 1924_Decker->1933_Landa 1941_Prelog 1941: V. Prelog -First total synthesis -Uses Meerwein's Ester -Yield: 0.16% 1924_Meerwein->1941_Prelog Precursor 1933_Landa->1941_Prelog Structural Confirmation 1956_Stetter 1956: H. Stetter -Refines Prelog's method -Yield increased to 6.5% 1941_Prelog->1956_Stetter 1957_Schleyer 1957: P. v. R. Schleyer -Develops efficient isomerization -Yield: 30-40%+ -Makes adamantane accessible 1956_Stetter->1957_Schleyer

Figure 1. A timeline of key milestones in the discovery and synthesis of adamantane.

G start Meerwein's Ester step1 Ketalization & Reduction start->step1 Ba(OH)₂ Yield: 89% step2 Methylene Bridge Formation step1->step2 NaOMe, CH₂Br₂ Yield: 25% step3 Ester Hydrolysis step2->step3 HCl, AcOH Yield: 100% step4 Wolff-Kishner Reduction step3->step4 NH₂NH₂·H₂O Yield: 52% step5 Decarboxylation step4->step5 Cu, 400°C Yield: 2.4% end Adamantane step5->end Overall Yield: ~0.16%

Figure 2. Simplified reaction pathway for the Prelog synthesis of adamantane (1941).

G DCPD Dicyclopentadiene THDCPD endo-Tetrahydro- dicyclopentadiene DCPD->THDCPD H₂, PtO₂ Catalyst Yield: ~97% Rearrangement Carbocation Rearrangement Cascade THDCPD->Rearrangement AlCl₃ (Lewis Acid) 150-180°C Adamantane Adamantane Rearrangement->Adamantane Overall Yield: 30-40%+

Figure 3. Reaction workflow for the Schleyer synthesis of adamantane (1957).

References

Early Synthetic Routes to 1-Adamantanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal synthetic routes to 1-adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science. The unique tricyclic cage structure of the adamantane moiety imparts desirable properties such as high lipophilicity, metabolic stability, and rigidity to pharmacologically active molecules.[1] This document details the foundational Koch-Haaf reaction and its variations, presenting quantitative data, comprehensive experimental protocols, and a visual representation of the synthetic pathways.

The Koch-Haaf Reaction: A Cornerstone in Adamantane Chemistry

The most prominent and historically significant method for the synthesis of this compound is the Koch-Haaf reaction.[2] This powerful carboxylation method involves the reaction of a substrate that can form a stable carbocation with carbon monoxide in the presence of a strong acid.[3] In the context of adamantane, the tertiary bridgehead positions are readily susceptible to hydride abstraction, leading to the formation of the stable 1-adamantyl cation. This cation is then trapped by carbon monoxide (or its precursor, formic acid) and subsequently hydrolyzed to yield the desired carboxylic acid.[2]

Several variations of the Koch-Haaf reaction have been developed, utilizing different adamantane precursors as starting materials. These early routes provided the fundamental basis for the production of this compound and its derivatives, which are crucial intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1][4]

Synthetic Pathways Overview

The following diagram illustrates the primary early synthetic routes to this compound, all of which are variations of the Koch-Haaf reaction.

Early_Synthetic_Routes cluster_start Starting Materials cluster_reagents Key Reagents cluster_product Product Adamantane Adamantane Reagents1 HCOOH, t-BuOH, H₂SO₄ Adamantane->Reagents1 Adamantanol 1-Adamantanol Reagents2 HCOOH, H₂SO₄ Adamantanol->Reagents2 Bromoadamantane 1-Bromoadamantane Bromoadamantane->Reagents2 Nitroxyadamantane 1-Nitroxyadamantane Reagents3 HCOOH, H₂SO₄, Urea Nitroxyadamantane->Reagents3 Product 1-Adamantanecarboxylic Acid Reagents1->Product Reagents2->Product Reagents3->Product

Figure 1: Overview of early Koch-Haaf reaction pathways to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the various early synthetic routes to this compound.

Table 1: Synthesis from Adamantane

ParameterValueReference
Starting MaterialAdamantane[5]
Key ReagentsFormic acid, t-Butyl alcohol, 96% Sulfuric acid, Carbon tetrachloride[5]
Temperature17-25°C[5]
Reaction Time1.5 - 2.5 hours[5]
Crude Yield67 - 72%[5]
Recrystallized Yield56 - 61%[5]
Melting Point175 - 176.5°C[5][6]

Table 2: Synthesis from Adamantane Derivatives

Starting MaterialKey ReagentsYieldReference
1-AdamantanolFormic acid, 96% Sulfuric acidNot specified[5]
1-BromoadamantaneFormic acid, 96% Sulfuric acidNot specified[4][5]
1-NitroxyadamantaneFormic acid, 93-96% Sulfuric acid, Urea90 - 99%[7]

Detailed Experimental Protocols

The following are detailed experimental protocols for the key early synthetic routes to this compound.

Protocol 1: Carboxylation of Adamantane[5]

This procedure, detailed by H. Koch and W. Haaf in Organic Syntheses, is a classic example of the Koch-Haaf reaction for preparing this compound from the parent hydrocarbon.

Materials:

  • Adamantane (13.6 g, 0.100 mole)

  • 96% Sulfuric acid (470 g, 255 ml, 4.8 moles)

  • Carbon tetrachloride (100 ml)

  • 98% Formic acid (1 ml)

  • t-Butyl alcohol (29.6 g, 38 ml, 0.40 mole)

  • 98-100% Formic acid (55 g, 1.2 moles)

  • Crushed ice (700 g)

  • 15N Ammonium hydroxide (110 ml)

  • Acetone (20 ml, cold)

  • 12N Hydrochloric acid (25 ml)

  • Chloroform (100 ml)

  • Anhydrous sodium sulfate

  • Methanol

  • Water

Procedure:

  • A 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.

  • The mixture is well-stirred and cooled to 17-19°C in an ice bath.

  • One milliliter of 98% formic acid is added.

  • A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1-2 hours, maintaining the reaction temperature at 17-25°C.

  • The reaction mixture is stirred for an additional 30 minutes and then poured onto crushed ice.

  • The layers are separated, and the upper aqueous acid layer is extracted three times with 100 ml portions of carbon tetrachloride.

  • The combined carbon tetrachloride layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to separate.

  • The salt is collected on a Büchner funnel, washed with cold acetone, and then suspended in 250 ml of water.

  • The suspension is made strongly acidic with 12N hydrochloric acid and extracted with 100 ml of chloroform.

  • The chloroform layer is dried over anhydrous sodium sulfate and evaporated to dryness on a steam bath to yield crude this compound.

  • The crude product is recrystallized from a mixture of methanol and water.

Protocol 2: Carboxylation of 1-Nitroxyadamantane[7]

This method presents an alternative route starting from 1-nitroxyadamantane, which can provide a higher yield.

Materials:

  • 1-Nitroxyadamantane

  • 93.0-96.0% Sulfuric acid

  • Urea (0.7-1.0 moles per mole of 1-nitroxyadamantane)

  • Formic acid or its salt (1.5-2.0 moles per mole of 1-nitroxyadamantane)

  • Water

Procedure:

  • 1-Nitroxyadamantane is dissolved in 93.0-96.0% sulfuric acid containing urea.

  • Formic acid or its salt is added to the solution.

  • The mixture is maintained at a temperature of 18-20°C for 4-24 hours.

  • The reaction mass is then diluted with water at a temperature of 90-95°C.

  • The mixture is held at 80-90°C for 30-40 minutes to complete the hydrolysis of byproducts.

  • The solution is cooled, and the this compound is filtered off.

Conclusion

The early synthetic routes to this compound, primarily centered around the robust and versatile Koch-Haaf reaction, have been instrumental in making this valuable chemical intermediate accessible. The ability to start from the parent hydrocarbon, adamantane, or its readily available derivatives like 1-bromoadamantane and 1-adamantanol, provided a solid foundation for the exploration of adamantane chemistry. These methods, particularly the well-documented procedure by Koch and Haaf, remain a cornerstone in the synthesis of adamantane-containing compounds for pharmaceutical and materials science applications. The development of these routes highlights the power of carbocation chemistry in the construction of complex and useful molecules.

References

Physicochemical Properties of 1-Adamantanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure imparts desirable properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₂[4][5]
Molecular Weight 180.24 g/mol [4][5][6]
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 172-176.5 °C[4][5][6][7]
Boiling Point 253.08 °C (rough estimate)[4]
pKa 4.86 ± 0.20 (Predicted)[4]
logP (Octanol-Water Partition Coefficient) 2.287 (Crippen Method)[7]
Water Solubility Insoluble[2][4][8]
Solubility in Organic Solvents Soluble in ethanol, chloroform, dichloromethane, methanol (slightly), and dimethyl sulfoxide.[1][3][4]
Crystal Structure Triclinic, space group P1[9]

Experimental Protocols

Detailed methodologies for determining the acidity constant (pKa) and the lipophilicity (logP) of this compound are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, a method that involves monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in a suitable solvent mixture, such as 50 mL of an ethanol/water (1:1) mixture, due to its poor water solubility.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH stabilizes at a high value.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

Below is a workflow diagram illustrating the experimental procedure for pKa determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start weigh Accurately weigh This compound start->weigh dissolve Dissolve in ethanol/water mixture weigh->dissolve calibrate Calibrate pH meter dissolve->calibrate setup Set up titration apparatus calibrate->setup titrate Titrate with standardized NaOH setup->titrate record Record pH and volume of titrant titrate->record plot Plot pH vs. Volume of NaOH record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep calculate_pka pKa = pH at Half-Equivalence Point determine_hep->calculate_pka end End calculate_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[11]

Materials and Equipment:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the aqueous stock solution and a known volume of the n-octanol phase to a separatory funnel or centrifuge tube.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Below is a workflow diagram for the experimental determination of logP.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation start Start prepare_phases Prepare pre-saturated n-octanol and water start->prepare_phases prepare_stock Prepare aqueous stock solution of analyte prepare_phases->prepare_stock mix_phases Mix known volumes of aqueous and octanol phases prepare_stock->mix_phases equilibrate Shake to reach equilibrium mix_phases->equilibrate separate_phases Separate the two phases equilibrate->separate_phases measure_conc Measure analyte concentration in each phase (e.g., HPLC) separate_phases->measure_conc calculate_p Calculate P = [Analyte]octanol / [Analyte]water measure_conc->calculate_p calculate_logp Calculate logP = log10(P) calculate_p->calculate_logp end End calculate_logp->end DGAT1_Inhibition DGAT1_inhibitor 1-Adamantanecarboxylic Acid Derivative DGAT1 DGAT1 DGAT1_inhibitor->DGAT1 inhibits Triglycerides Triglycerides DGAT1->Triglycerides catalyzes DAG Diacylglycerol (DAG) DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 LipidDroplets Lipid Droplet Formation Triglycerides->LipidDroplets Obesity Obesity & Type 2 Diabetes LipidDroplets->Obesity contributes to CerK_Inhibition Adamantanecarboxylic_acid 1-Adamantanecarboxylic Acid CerK Ceramide Kinase (CerK) Adamantanecarboxylic_acid->CerK inhibits C1P Ceramide-1-Phosphate (C1P) CerK->C1P catalyzes Ceramide Ceramide Ceramide->CerK ATP ATP ATP->CerK Proliferation Cell Proliferation & Survival C1P->Proliferation promotes Bacterial_Membrane_Disruption Adamantane_derivative Adamantane Derivative Bacterial_membrane Bacterial Cell Membrane Adamantane_derivative->Bacterial_membrane intercalates into Increased_permeability Increased Membrane Permeability Bacterial_membrane->Increased_permeability leads to Ion_leakage Ion Leakage (e.g., K+, Na+) Increased_permeability->Ion_leakage Cell_death Bacterial Cell Death Ion_leakage->Cell_death results in

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-adamantanecarboxylic acid. This document is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction to this compound

This compound is a key derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and lipophilic nature make it a valuable building block in medicinal chemistry and materials science. Accurate interpretation of its NMR spectra is fundamental to confirming its structure and purity, which is critical for its application in the synthesis of novel therapeutic agents and advanced materials.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the adamantane cage and the carboxylic acid group. The high symmetry of the adamantane moiety simplifies the spectra, resulting in fewer signals than would be expected for a molecule with 11 carbons and 16 hydrogens.

¹H NMR Spectral Data

The proton NMR spectrum of this compound typically exhibits three main groups of signals corresponding to the methine (CH) and methylene (CH₂) protons of the adamantane cage, and a broad singlet for the carboxylic acid proton.

Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Carboxylic Acid (-COOH)~11-12Broad Singlet1H
H-3, H-5, H-7 (Methine)~2.03Broad Singlet3H
H-2, H-8, H-9 (Axial Methylene)~1.91Broad Singlet6H
H-4, H-6, H-10 (Equatorial Methylene)~1.72Broad Singlet6H

Note: The chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and concentration. The broadness of the signals for the adamantane cage is due to complex spin-spin coupling.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is characterized by four distinct signals, reflecting the symmetry of the molecule.

Assignment Chemical Shift (δ) in ppm
Carboxylic Carbon (-COOH)~184
C-1 (Quaternary)~41
C-3, C-5, C-7 (Methine)~39
C-2, C-4, C-6, C-8, C-9, C-10 (Methylene)~28, ~36

Note: The chemical shifts are typically reported in CDCl₃. The two distinct methylene signals arise from the different chemical environments of the carbons adjacent to the quaternary carbon versus those further away.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.[1][2][3][4][5][6]

Sample Preparation
  • Sample Weighing : Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[2][6]

  • Dissolution : Gently swirl or sonicate the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticles, carefully transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrumentation : A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for these experiments.

¹H NMR Acquisition Parameters :

  • Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Temperature : 298 K.

  • Spectral Width : 16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay (d1) : 1-5 seconds. A longer delay may be necessary for accurate integration of the carboxylic acid proton.

  • Number of Scans : 8-16 scans.

  • Receiver Gain : Optimized automatically by the spectrometer software.

¹³C NMR Acquisition Parameters :

  • Pulse Sequence : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Temperature : 298 K.

  • Spectral Width : 240 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds.

  • Number of Scans : 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Receiver Gain : Optimized automatically by the spectrometer software.

Data Processing
  • Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transformation : Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration : Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Signal Assignment

The following diagram illustrates the structure of this compound with the different types of protons and carbons color-coded to correspond to their respective signals in the NMR spectra.

Caption: Molecular structure of this compound with color-coded atoms corresponding to their NMR signals.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, such as the study of intermolecular interactions or conformational analysis, more sophisticated NMR experiments, including 2D techniques (COSY, HSQC, HMBC), may be required.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-adamantanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, cage-like adamantane core. This document details the characteristic vibrational modes of the molecule, presents quantitative data in a clear format, and outlines the experimental protocol for obtaining its infrared spectrum.

Molecular Structure and Vibrational Spectroscopy

This compound (C₁₁H₁₆O₂) consists of a bulky, tricyclic adamantane cage attached to a carboxylic acid functional group. Its infrared spectrum is characterized by the vibrational frequencies of these two key components. The carboxylic acid group gives rise to very distinct and identifiable absorption bands, while the adamantane structure contributes to the fingerprint region of the spectrum.

Quantitative Infrared Absorption Data

The primary IR absorption bands for this compound are summarized in the table below. These frequencies are indicative of the principal vibrational modes of the molecule.

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300Broad
C-H Stretch (Adamantane Cage)~2850-2950Strong, Sharp
C=O Stretch (Carbonyl)~1700Strong, Sharp
C-O Stretch1210-1320Medium
O-H Bend910-950 and 1395-1440Medium

Data compiled from publicly available spectral databases.

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The sharp and strong C-H stretching bands are characteristic of the sp³-hybridized carbons within the rigid adamantane framework. The intense carbonyl (C=O) stretch is a key indicator of the carboxylic acid functional group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a standard procedure for obtaining the condensed-phase IR spectrum of this compound using the potassium bromide (KBr) pellet method.[1]

3.1. Materials and Equipment

  • This compound (solid powder)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

  • Infrared source, beam splitter, and detector (e.g., DTGS)

  • Sample holder

  • Nitrogen or dry air purge for the spectrometer sample compartment

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the IR spectrum, particularly in the O-H stretching region.

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Mixing: Add the sample and KBr to an agate mortar and grind them together with a pestle for several minutes to create a fine, homogeneous mixture.

  • Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Inspection: A high-quality pellet should be clear and free of cracks or cloudiness to minimize light scattering.

3.3. Data Acquisition

  • Background Spectrum: Place an empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Mount the KBr pellet containing the this compound in the sample holder and place it in the spectrometer.

  • Spectral Collection: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Experimental Workflow Visualization

The following diagram illustrates the key steps in obtaining the infrared spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Solid this compound & KBr Powder grind Grind and Mix in Mortar start->grind press Press Mixture into a Die grind->press pellet Form Transparent KBr Pellet press->pellet background Acquire Background Spectrum pellet->background sample Acquire Sample Spectrum background->sample process Fourier Transform & Data Processing sample->process spectrum Final IR Spectrum process->spectrum

Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.

References

Crystal Structure Analysis of 1-Adamantanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-adamantanecarboxylic acid (C₁₁H₁₆O₂). It details the synthesis and crystallization protocols, the experimental setup for X-ray diffraction analysis, and a thorough examination of the resulting structural data at both low and ambient temperatures. The analysis reveals a temperature-dependent order-disorder transition and a consistent formation of centrosymmetric dimers through hydrogen bonding. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a key organic compound featuring a rigid, tricyclic adamantane cage attached to a carboxylic acid functional group.[1] This unique structure imparts notable properties such as high thermal stability, lipophilicity, and metabolic resistance to its derivatives.[2] Consequently, it serves as a crucial building block in medicinal chemistry for designing active pharmaceutical ingredients (APIs) and in materials science for the synthesis of novel polymers and metal-organic frameworks (MOFs).[1][2] Understanding its precise three-dimensional atomic arrangement in the solid state is fundamental for predicting its physical properties and its interactions in more complex supramolecular structures.

This guide focuses on the single-crystal X-ray diffraction studies that have elucidated the molecular and crystal structure of this compound at two different temperatures, 173 K and 280 K.[3][4] The findings highlight a phase transition from an ordered low-temperature state to a disordered high-temperature state, a phenomenon of significant interest in crystal engineering.[3][4]

Experimental Protocols

Synthesis of this compound (Koch-Haaf Reaction)

A common and effective method for synthesizing this compound is the Koch-Haaf reaction, which involves the carboxylation of adamantane.[5][6]

Materials and Reagents:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride (or a suitable substitute like cyclohexane)

  • 98% Formic acid

  • t-Butyl alcohol

  • 15N Ammonium hydroxide

  • 12N Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • Water

Procedure:

  • A reaction flask is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.[5]

  • The mixture is stirred vigorously and cooled in an ice bath to maintain a temperature of 17–19°C.[5]

  • A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1–2 hours, ensuring the reaction temperature is maintained between 17–25°C.[5]

  • After the addition is complete, the mixture is stirred for an additional 30 minutes before being poured onto crushed ice.[5]

  • The layers are separated, and the acidic aqueous layer is extracted with carbon tetrachloride.[5]

  • The combined organic layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to precipitate.[5]

  • The salt is collected by filtration, washed with cold acetone, and then suspended in water.[5]

  • The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.[5]

  • The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude this compound.[5]

Crystallization for X-ray Analysis

High-quality single crystals suitable for X-ray diffraction are obtained through recrystallization.

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot methanol.[5]

  • Water is added dropwise to the solution until slight turbidity is observed.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • The resulting crystals are collected by filtration. For diffraction studies, a well-formed platelet crystal is selected.[3]

Single-Crystal X-ray Diffraction

The crystal structure was determined by X-ray diffraction at two temperatures, 173 K (low-temperature, ordered phase) and 280 K (room-temperature, disordered phase).[3]

Instrumentation and Data Collection:

  • Diffractometer: Nonius CAD-4 diffractometer.[3]

  • Radiation Source: Graphite-monochromatized CuKα radiation (λ = 1.54178 Å).[3]

  • Temperature Control: A modified Nonius low-temperature attachment was used to maintain the crystal temperature at 173 K.[3]

  • Crystal Selection: A platelet crystal with dimensions of approximately 0.02 x 0.15 x 0.36 mm was selected for analysis.[3]

  • Unit Cell Determination: Unit cell parameters were determined from 25 well-centered reflections in the range 40° ≤ 2θ ≤ 60°.[3]

  • Data Collection: Intensity data was collected over a specified 2θ range.

Structure Solution and Refinement:

  • Solution Method: The structure was solved using direct methods.[3][4]

  • Refinement: Full-matrix least-squares refinement was performed on the collected data. The final R-factors indicate the quality of the fit between the calculated and observed structure factors.[3][4]

Data Presentation: Crystallographic Data

The crystal structure of this compound has been determined to be triclinic, with the space group P-1 at both temperatures.[2][4] The unit cell contains two molecules (Z=2).[4] A summary of the key crystallographic data is presented below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue at 173 K (Ordered Phase)[4]Value at 280 K (Disordered Phase)[4]
Empirical FormulaC₁₁H₁₆O₂C₁₁H₁₆O₂
Formula Weight ( g/mol )180.24180.24
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)6.452(3)6.503(2)
b (Å)6.681(2)6.849(2)
c (Å)11.510(3)11.620(4)
α (°)80.84(2)77.11(2)
β (°)87.22(3)85.77(2)
γ (°)74.11(3)76.34(2)
Volume (ų)471.10490.11
Z22
Calculated Density (g/cm³)1.2711.221
Observed Reflections1347828
R-factor (R)0.04850.0874
Weighted R-factor (Rw)0.04150.0512

Structural Analysis and Discussion

Molecular Structure and Dimerization

The core geometry of the adamantane skeleton is consistent with expectations and is not significantly distorted by the carboxylic acid substituent.[4] The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2][3] This O-H···O hydrogen bonding is a common and robust motif observed in the solid-state structures of carboxylic acids.[3] The O···O distances in these hydrogen bonds range from 2.616(11) to 2.752(15) Å.[4]

Order-Disorder Phase Transition

A key finding from the temperature-dependent study is the presence of an order-disorder transition.[3]

  • At 173 K (Low Temperature): The crystal structure is fully ordered. Each atom occupies a single, well-defined position.[4]

  • At 280 K (Room Temperature): The structure exhibits significant disorder. The adamantyl group adopts two distinct orientations with an occupancy ratio of approximately 60:40.[3][4] The carboxylic acid group is also disordered, showing two orientations that differ by about 170°.[4] This disorder is a classic example of how increased thermal energy allows molecules to occupy multiple conformations within the crystal lattice.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structural motif of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesis via Koch-Haaf Reaction purification Purification via Ammonium Salt Precipitation synthesis->purification recrystallization Recrystallization from Methanol/Water purification->recrystallization data_collection Single-Crystal X-ray Data Collection (173K & 280K) recrystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_model Final Structural Model (Ordered & Disordered Phases) structure_refinement->final_model

Figure 1. Experimental workflow for the crystal structure analysis of this compound.

dimer_structure cluster_dimer Centrosymmetric Dimer mol1 R-COOH mol2 HOOC-R mol1_O O mol1_OH O-H mol2_O O mol1_OH->mol2_O H-Bond mol2_OH H-O mol2_OH->mol1_O H-Bond label_R R = Adamantyl Group

Figure 2. Schematic of the hydrogen-bonded dimer motif in crystalline this compound.

Conclusion

The crystal structure of this compound has been successfully elucidated at both 173 K and 280 K.[3] The analysis confirms that the molecules pack as centrosymmetric, hydrogen-bonded dimers in the solid state.[3][4] Furthermore, the study provides a clear example of a temperature-induced order-disorder phase transition, where the molecular components gain conformational freedom at higher temperatures.[4] This detailed structural knowledge is invaluable for professionals in drug development and materials science, as it provides a foundational understanding of the solid-state behavior of this versatile molecular building block, enabling more precise control over the design of advanced materials and pharmaceutical compounds.

References

An In-depth Technical Guide to the Solubility of 1-Adamantanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-adamantanecarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and detailed experimental protocols for its determination. This information is crucial for researchers and professionals in drug development and other scientific fields where this compound is utilized.

Qualitative Solubility of this compound

This compound is a white, crystalline solid. Its rigid, bulky adamantane cage structure significantly influences its solubility characteristics. While it is known to be insoluble in water, it exhibits solubility in a range of organic solvents. The following table summarizes the available qualitative solubility data.

SolventQualitative SolubilitySource
MethanolSoluble (may produce faint turbidity)[1][2]
EthanolSoluble[1][2]
AcetoneSoluble
BenzeneSoluble
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
WaterInsoluble[1][2]

It is important to note that terms like "soluble" are qualitative. The actual concentration of a saturated solution can vary significantly between different "good" solvents. For applications requiring precise concentrations, experimental determination of solubility is essential. The observation of "faint turbidity" in methanol suggests that even in solvents where it is considered soluble, the solubility might be limited.[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, several established methods can be employed. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods, the Shake-Flask Method and the Gravimetric Method, are detailed below.

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility.

    • Transfer the weighed solid into a sealed, inert container (e.g., a glass flask with a stopper).

    • Add a precise volume of the desired organic solvent to the flask.

  • Equilibration:

    • Place the sealed flask in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the mixture at a constant speed. The agitation should be vigorous enough to ensure good mixing but not so aggressive as to cause particle size reduction.

    • Continue agitation for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[3]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the solid phase. This can be achieved by:

      • Filtration: Using a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE). The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

      • Centrifugation: Centrifuging the sample at a controlled temperature and carefully collecting the supernatant.

  • Analysis:

    • The concentration of this compound in the clear, saturated solution can be determined using a suitable analytical technique. Given its carboxylic acid functionality, methods like:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.

      • Titration: The acidic nature of the compound allows for determination via titration with a standardized base.

      • Gravimetric Analysis: After evaporating a known volume of the solvent, the mass of the remaining solid can be determined.

Gravimetric Method

The gravimetric method is a straightforward and fundamental technique for determining solubility, relying on the precise measurement of mass.[7][8][9][10]

Principle: A known volume of the saturated solution is taken, the solvent is carefully evaporated, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen organic solvent as described in the Shake-Flask Method (Steps 1 and 2).

    • Ensure the solution has reached equilibrium.

  • Sample Collection and Weighing:

    • Carefully separate the saturated supernatant from the undissolved solid using filtration or centrifugation.

    • Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or beaker.

    • Record the exact volume of the solution taken.

    • Weigh the evaporating dish with the solution to determine the initial mass of the solution.

  • Solvent Evaporation:

    • Gently evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature or at a slightly elevated temperature, depending on the volatility of the solvent. Avoid boiling, as it may cause spattering and loss of solute. A rotary evaporator or a gentle stream of inert gas can also be used.

  • Drying and Weighing:

    • Once the solvent appears to be completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (m.p. ~175 °C) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the dish containing the dry solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Solubility ( g/100 mL) = (Mass of solute / Volume of solution taken) x 100

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.

Solvent_Selection_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_decision Decision start Start: Select Potential Solvents qualitative Qualitative Solubility Test (e.g., visual observation) start->qualitative shake_flask Shake-Flask Method qualitative->shake_flask If soluble gravimetric Gravimetric Method qualitative->gravimetric If soluble hplc HPLC Analysis shake_flask->hplc titration Titration shake_flask->titration data_analysis Data Analysis and Comparison gravimetric->data_analysis hplc->data_analysis titration->data_analysis end End: Select Optimal Solvent data_analysis->end

Caption: Logical workflow for solvent selection.

Shake_Flask_Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh Excess Solute add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate at Constant Temperature (24-72 hours) add_solvent->agitate settle Allow to Settle agitate->settle separate Separate Supernatant (Filtration or Centrifugation) settle->separate analyze Determine Concentration of Solute (e.g., HPLC, Titration, Gravimetry) separate->analyze end Calculate Solubility analyze->end

References

Thermodynamic Properties of 1-Adamantanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its unique structural properties impart desirable characteristics to pharmacologically active molecules and advanced materials. A thorough understanding of its thermodynamic properties is paramount for applications ranging from drug design and formulation to the synthesis of novel polymers. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for the scientific community.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy Data

PropertyValueUnitsMethodReference
Standard Molar Enthalpy of Formation (solid)-643.08kJ/molCombustion Calorimetry--INVALID-LINK--[3][4]
Standard Molar Enthalpy of Combustion (solid)-5972.2 ± 3.6kJ/molCombustion Calorimetry--INVALID-LINK--[3][4]
Molar Enthalpy of Fusion16.20kJ/mol--INVALID-LINK--[4]
Molar Enthalpy of Fusion2.25kJ/molDSC--INVALID-LINK--[4]
Molar Enthalpy of Vaporization61.96kJ/molJoback Method (Estimation)--INVALID-LINK--[4]
Standard Molar Gibbs Free Energy of Formation-67.05kJ/molJoback Method (Estimation)--INVALID-LINK--[4]
Gas Phase Acidity (ΔrH°)1435 ± 8.8kJ/molGas-Phase Equilibria--INVALID-LINK--[5]
Gas Phase Acidity (ΔrG°)1406 ± 8.4kJ/molIon Cyclotron Resonance--INVALID-LINK--[5]

Table 2: Heat Capacity and Phase Transition Data

PropertyValueUnitsMethodReference
Ideal Gas Heat Capacity (Cpg) at 617.19 K409.61J/mol·KJoback Method (Estimation)--INVALID-LINK--[4]
Order-Disorder Phase Transition Temperature251KDSC and NMR[Harvey, P. D., et al. (1986)][6]
Enthalpy of Phase Transition2.25kJ/molDSC[Harvey, P. D., et al. (1986)][6]
Melting Point172-174°C(lit.)--INVALID-LINK--[7][8][9]
Melting Point175-176.5°C--INVALID-LINK--[10]
Fusion Transition Temperature449.9KDifferential Scanning Calorimetry[Steele, W. V., et al. (1973)][11]

Table 3: Crystal Structure Data

Temperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Dx (g/cm³)
173Triclinic6.4526.68111.51080.8487.2274.11471.101.271
280Triclinic6.5036.84911.62077.1185.7776.34490.111.221
Data from Bélanger-Gariépy, F., et al. (1990).

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the critical evaluation and application of thermodynamic data. The following sections outline the methodologies employed in the determination of the key thermodynamic properties of this compound.

Combustion Calorimetry

The standard enthalpy of formation of this compound was determined using a rotating-bomb calorimeter.[11] This technique is a cornerstone for obtaining accurate combustion energies of organic compounds.

Methodology:

  • Sample Preparation: A pellet of high-purity this compound (recrystallized and dried under vacuum) is weighed accurately.[11]

  • Bomb Assembly: The pellet is placed in a silica crucible within a stainless steel combustion bomb. A known length of platinum ignition wire is connected to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.[11]

  • Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[11]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The calorimeter is then sealed, and the system is allowed to reach thermal equilibrium.

  • Combustion: The temperature of the water is monitored for a period to establish a baseline. The sample is then ignited by passing a current through the ignition wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum is reached and the post-combustion cooling trend is established.

  • Analysis: The corrected temperature rise is used to calculate the heat of combustion. Corrections are applied for the heat of ignition, the heat of formation of nitric acid from residual nitrogen, and for the conversion of the data to standard state conditions (Washburn corrections).

  • Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions.

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry has been employed to investigate the phase transitions and determine the enthalpy of fusion of this compound.[6]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The DSC cell is subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10 K/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Analysis: Endothermic or exothermic events, such as melting or phase transitions, appear as peaks in the DSC thermogram. The temperature of the transition is determined from the onset of the peak, and the enthalpy change (e.g., enthalpy of fusion) is calculated by integrating the area under the peak.

  • Calibration: The temperature and enthalpy scales of the DSC instrument are calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Sublimation Enthalpy Determination

While direct experimental values for the sublimation enthalpy of this compound are not extensively reported in the initial searches, the Knudsen effusion method is a common technique for such measurements on organic compounds with low volatility.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Temperature Control: The cell is heated to a series of constant, known temperatures.

  • Mass Loss Measurement: At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured. This can be done by weighing the cell before and after a known period or by using a quartz crystal microbalance.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R, where R is the gas constant.

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflow of key methodologies.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis A Weigh High-Purity This compound B Press into Pellet A->B C Place Pellet in Crucible B->C D Attach Ignition Wire C->D E Add Water & Seal Bomb D->E F Pressurize with O2 E->F G Submerge Bomb in Water Bath F->G H Establish Thermal Equilibrium G->H I Ignite Sample H->I J Record Temperature Change I->J K Calculate Corrected Temperature Rise J->K L Apply Corrections (Ignition, Acid Formation) K->L M Calculate Enthalpy of Combustion L->M N Calculate Enthalpy of Formation M->N

Caption: Experimental workflow for determining the enthalpy of formation of this compound using combustion calorimetry.

DSC_Workflow cluster_prep Sample & Reference Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Weigh Sample B Seal in Aluminum Pan A->B D Place Sample & Reference in DSC Cell B->D C Prepare Empty Reference Pan C->D E Apply Controlled Temperature Program (Heating/Cooling Cycle) D->E F Measure Differential Heat Flow E->F G Identify Peaks in Thermogram F->G H Determine Transition Temperature (Onset) G->H I Integrate Peak Area for Enthalpy G->I

Caption: Workflow for the analysis of phase transitions and enthalpy of fusion of this compound using Differential Scanning Calorimetry (DSC).

Conclusion

The thermodynamic properties of this compound are well-characterized, providing a solid foundation for its application in various scientific and industrial fields. The data presented in this guide, obtained through rigorous experimental methodologies, offer valuable insights for researchers in drug development and materials science. A comprehensive understanding of these properties is essential for predicting the behavior of this compound and its derivatives in different environments and for the rational design of new molecules and materials with tailored functionalities.

References

Theoretical and Computational Insights into 1-Adamantanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanecarboxylic acid, a prominent derivative of adamantane, stands out for its unique structural rigidity and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical and computational studies that have elucidated the molecular characteristics and interaction dynamics of this compound. Leveraging data from density functional theory (DFT), spectroscopic analysis, and crystallographic studies, this document offers a comprehensive overview for researchers in materials science, medicinal chemistry, and drug development. Detailed methodologies for key computational and experimental protocols are provided, alongside structured data for easy reference and comparison.

Introduction

This compound, with its tricyclic alkane cage structure, offers a rigid and lipophilic scaffold that is highly valuable in various scientific domains.[1][2] Its applications range from being a building block in the synthesis of polymers and metal-organic frameworks (MOFs) to serving as a crucial intermediate for active pharmaceutical ingredients (APIs).[1][2] The adamantane moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug.[2] A deep understanding of its molecular properties through theoretical and computational approaches is paramount for its effective utilization. This guide summarizes the key findings from these studies, focusing on its structural, vibrational, and electronic properties.

Molecular Structure and Properties

The molecular formula of this compound is C₁₁H₁₆O₂.[3][4][5][6][7][8] Its structure is characterized by a stable adamantane core with a carboxylic acid group attached to one of the bridgehead carbon atoms.

Computed Molecular Properties

A summary of the key computed molecular properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 180.24 g/mol [2][3][5][6][7][8]
Exact Mass 180.115029749 Da[3]
Density 1.2 ± 0.1 g/cm³[5]
Boiling Point 304.7 ± 10.0 °C at 760 mmHg[5]
Melting Point 172-176.5 °C[2][4][5]
Flash Point 142.0 ± 13.7 °C[5]
Covalently-Bonded Unit Count 1[3]
Crystallographic Data

X-ray diffraction studies have revealed that this compound crystallizes in a triclinic system with the space group P-1.[9] The molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups.[1][9] The crystal structure exhibits an order-disorder phase transition at 251 K.[9] At room temperature, the adamantyl group is disordered over two distinct orientations.[9][10]

Temperature (K)a (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
173 6.452(3)6.681(2)11.510(3)80.84(2)87.22(3)74.11(3)471.10
280 6.503(2)6.849(2)11.620(4)77.11(2)85.77(2)76.34(2)490.11

Data obtained from X-ray diffraction studies.[9]

Computational Methodologies

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in understanding the electronic structure, stability, and spectroscopic properties of this compound, particularly in its dimeric form.[1]

  • Geometry Optimization: The initial molecular geometry of the this compound monomer and dimer is constructed. The geometry is then optimized using a functional such as B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a local minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.

  • Electronic Property Calculation: Properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometry to understand the molecule's reactivity and electronic distribution.

  • Complexation Energy Calculation: For the dimer, the complexation energy is calculated to quantify the strength of the hydrogen bonding. This is often corrected for basis set superposition error (BSSE) using the counterpoise method.

The logical workflow for a typical DFT study is illustrated in the diagram below.

dft_workflow start Initial Molecular Geometry (Monomer/Dimer) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis check_min Check for Imaginary Frequencies freq_analysis->check_min check_min->geom_opt Yes electronic_prop Calculate Electronic Properties (HOMO-LUMO, MEP) check_min->electronic_prop No complex_energy Calculate Complexation Energy (with BSSE correction for dimer) electronic_prop->complex_energy end Final Results complex_energy->end

Caption: A generalized workflow for DFT calculations on this compound.

Spectroscopic Analysis

Both experimental and computational methods are employed to analyze the spectroscopic properties of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of this compound have been investigated to understand its structural characteristics. A comparison of experimental and calculated vibrational frequencies helps in the accurate assignment of vibrational modes.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H stretch ~3000 (broad)-Carboxylic acid dimer
C=O stretch ~1700-Carboxylic acid
C-H stretch (adamantyl) 2850-2950-CH₂ and CH groups
C-O stretch ~1300-Carboxylic acid
O-H bend ~1400-Carboxylic acid

Note: Specific experimental and calculated values can vary depending on the phase (solid/solution) and the level of theory used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard techniques for the characterization of this compound.

Chemical Shift (δ ppm)MultiplicityAssignment
~12singletCOOH
~2.03-CH (adamantyl)
~1.91-CH₂ (adamantyl)
~1.72-CH₂ (adamantyl)

Data is typically recorded in CDCl₃.[11]

Chemical Shift (δ ppm)Assignment
~185C=O
~40C-COOH
~38CH (adamantyl)
~36CH₂ (adamantyl)
~28CH₂ (adamantyl)

Data is typically recorded in CDCl₃.[12]

Applications in Supramolecular Chemistry and Drug Design

The rigid adamantane cage makes this compound an excellent building block for supramolecular assemblies and a valuable scaffold in drug design.

Host-Guest Chemistry

This compound is known to form inclusion complexes with cyclodextrins. This interaction is primarily driven by hydrophobic interactions between the adamantyl group and the cyclodextrin cavity.

The process of complex formation can be visualized as follows:

host_guest cluster_reactants Reactants cluster_product Product host Host Cyclodextrin complex Inclusion Complex host->complex guest Guest This compound guest->complex

Caption: Formation of a host-guest inclusion complex.
Molecular Docking and Drug Development

In drug development, derivatives of this compound are investigated for their potential therapeutic activities. Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (in this case, a derivative of this compound) to the active site of a target protein.

  • Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein data bank (e.g., PDB). The structure of the ligand is built and optimized using computational chemistry software.

  • Binding Site Prediction: The potential binding sites on the receptor are identified.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function.

  • Analysis of Results: The predicted binding poses and their corresponding binding affinities are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The general workflow for a molecular docking study is depicted below.

docking_workflow start Obtain Receptor and Ligand Structures prepare_receptor Prepare Receptor (Add hydrogens, assign charges) start->prepare_receptor prepare_ligand Prepare Ligand (Optimize geometry, assign charges) start->prepare_ligand define_grid Define Binding Site/ Docking Grid prepare_receptor->define_grid prepare_ligand->define_grid run_docking Run Docking Simulation define_grid->run_docking analyze_results Analyze Binding Poses and Scores run_docking->analyze_results end Identify Key Interactions analyze_results->end

Caption: A typical workflow for molecular docking studies.

Conclusion

Theoretical and computational studies provide invaluable insights into the fundamental properties of this compound. From elucidating its dimeric structure and vibrational modes to predicting its behavior in complex biological systems, these methods are essential for harnessing the full potential of this versatile molecule. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of this compound and its derivatives.

References

The Discovery and Significance of Adamantane in Petroleum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The serendipitous discovery of adamantane in petroleum in 1933 not only introduced a fascinating new molecule to the world of chemistry but also laid the groundwork for significant advancements in drug development and materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery of adamantane, its isolation from petroleum, modern analytical techniques, and its subsequent journey from a petroleum-derived curiosity to a cornerstone of medicinal chemistry.

The Initial Discovery

In 1933, Czech chemists Stanislav Landa, V. Macháček, and M. Mzourek made a landmark discovery while analyzing crude oil from the Hodonín oil field in Czechoslovakia.[1] Through a meticulous process of fractional distillation, they isolated a minute quantity of a crystalline substance with a distinct camphor-like odor and an unusually high melting point for a hydrocarbon.[1] This compound, with the formula C₁₀H₁₆, was named "adamantane" due to the structural similarity of its carbon framework to that of a diamond lattice.[1] The initial isolation yielded only a few milligrams, highlighting the low natural abundance of this unique molecule in petroleum.[1]

Physicochemical Properties of Adamantane

Adamantane is a highly symmetrical, strain-free, tricyclic alkane. Its rigid, cage-like structure is responsible for its unique physical properties, which were key to its initial discovery and subsequent isolation.

PropertyValue
Molecular FormulaC₁₀H₁₆
Molar Mass136.23 g/mol
Melting Point269-271 °C (in a sealed tube)
Boiling PointSublimes
AppearanceWhite crystalline solid
OdorCamphor-like
SolubilityInsoluble in water, soluble in nonpolar organic solvents

Isolation and Quantification of Adamantane from Petroleum

While the original discovery relied on fractional distillation, modern methods for isolating and quantifying adamantane and its derivatives from the complex hydrocarbon matrix of petroleum are significantly more advanced and precise.

Historical Isolation Method: Fractional Distillation

The initial isolation of adamantane by Landa and Macháček was based on the principles of fractional distillation, which separates compounds based on their boiling points.

Conceptual Experimental Protocol (based on historical accounts):

  • Initial Distillation: Crude oil from the Hodonín field was subjected to fractional distillation to separate it into various fractions based on boiling point ranges.

  • Narrow Fraction Collection: Fractions with boiling points in the range where a crystalline solid was observed upon cooling were collected.

  • Recrystallization: The collected fractions containing the solid were likely subjected to repeated recrystallization from suitable solvents to purify the crystalline compound.

  • Characterization: The purified crystals were then characterized based on their physical properties, such as melting point and odor, and elemental analysis to determine the molecular formula.

G cluster_0 Fractional Distillation of Crude Oil Crude Oil Crude Oil Heating Heating Fractionating Column Fractionating Column Cooling and Condensation Cooling and Condensation Adamantane-rich Fraction Adamantane-rich Fraction

Modern Isolation Technique: Thiocarbamide (Thiourea) Adduction

A more selective and efficient method for isolating adamantane and its derivatives involves adduction with thiourea. The cage-like structure of adamantane allows it to form stable crystalline complexes (adducts) with thiourea, which can then be separated from the bulk hydrocarbons.

Experimental Protocol:

  • Sample Preparation: A specific fraction of crude oil, typically the kerosene or gas oil fraction, is dissolved in a suitable solvent like methanol.

  • Thiourea Addition: A saturated solution of thiourea in methanol is added to the oil fraction.

  • Adduct Formation: The mixture is stirred, allowing the formation of the crystalline adamantane-thiourea adduct.

  • Isolation: The adduct is separated by filtration.

  • Decomposition of Adduct: The adamantane is recovered from the adduct by dissolving it in water and extracting with a nonpolar solvent (e.g., pentane or ether).

  • Purification: The recovered adamantane can be further purified by sublimation or recrystallization.

G cluster_1 Thiourea Adduction for Adamantane Isolation Oil Fraction Oil Fraction Thiourea Solution Thiourea Solution Adduct Formation Adduct Formation Filtration Filtration Adduct Adduct Decomposition Decomposition Pure Adamantane Pure Adamantane

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantitative analysis of adamantane and its alkylated derivatives in petroleum. This technique offers high sensitivity and specificity, allowing for the detection and quantification of these compounds even at very low concentrations.

Experimental Protocol:

  • Sample Preparation: A known amount of the crude oil or petroleum fraction is dissolved in a suitable solvent (e.g., dichloromethane). An internal standard (e.g., deuterated adamantane) is added for accurate quantification.

  • Fractionation (Optional): For complex samples, a pre-separation step using solid-phase extraction (SPE) or liquid chromatography may be employed to isolate the saturated hydrocarbon fraction.

  • GC-MS Analysis:

    • Injection: A small volume of the prepared sample is injected into the GC.

    • Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar column like DB-5ms). The components are separated based on their boiling points and interaction with the stationary phase.

    • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The adamantane and its derivatives are identified by their characteristic retention times and mass spectra. Quantification is performed by comparing the peak area of each analyte to that of the internal standard.

G cluster_2 GC-MS Workflow for Adamantane Quantification Sample Preparation Sample Preparation GC Separation GC Separation MS Detection MS Detection Data Analysis Data Analysis

Concentration of Adamantane in Crude Oil

The concentration of adamantane and its derivatives in crude oil is generally low and varies depending on the source of the petroleum.

Crude Oil Source/TypeAdamantane Concentration (wt%)Adamantane Derivatives Concentration (wt%)
General Range0.0001 - 0.03Varies
Iraqi Crude Oils0.0001 - 0.0003Not specified
Cenomanian Oil (Russkoe Field)0.36 (in a specific fraction)18.2 (C10-C14 derivatives in concentrate)

Adamantane in Drug Development

The rigid, lipophilic cage of adamantane has proven to be a valuable scaffold in medicinal chemistry. The incorporation of an adamantane moiety can enhance a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability.

Amantadine: An Antiviral Agent

Amantadine, an amino derivative of adamantane, was one of the first adamantane-based drugs to be developed. It has been used as an antiviral agent against the influenza A virus.

Mechanism of Action: Amantadine targets the M2 protein of the influenza A virus. The M2 protein is a proton channel that is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle. By blocking this channel, amantadine prevents the release of viral genetic material into the host cell, thereby inhibiting viral replication.

G cluster_3 Mechanism of Action of Amantadine Amantadine Amantadine M2_Proton_Channel Influenza A M2 Proton Channel Viral_Uncoating Viral Uncoating Viral_Replication Viral Replication

Memantine: A Treatment for Alzheimer's Disease

Memantine is another important adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.

Mechanism of Action: Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamatergic activity is thought to contribute to neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thus protecting neurons from excitotoxicity. Importantly, its mechanism allows for normal synaptic transmission to occur.

G cluster_4 Mechanism of Action of Memantine Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Neuronal_Damage Neuronal Damage Memantine Memantine

Synthesis of Adamantane-Based Drugs

The development of efficient synthetic routes to adamantane and its derivatives has been crucial for their application in medicine.

Synthesis of Amantadine

A common synthetic route to amantadine starts from adamantane.

Experimental Workflow:

  • Bromination: Adamantane is reacted with bromine in the presence of a Lewis acid catalyst to produce 1-bromoadamantane.

  • Ritter Reaction: 1-bromoadamantane undergoes a Ritter reaction with acetonitrile in the presence of a strong acid (e.g., sulfuric acid) to form N-(1-adamantyl)acetamide.

  • Hydrolysis: The N-(1-adamantyl)acetamide is then hydrolyzed with a strong base (e.g., sodium hydroxide) to yield amantadine.

G cluster_5 Synthesis of Amantadine Adamantane Adamantane Bromination Bromination 1-Bromoadamantane 1-Bromoadamantane Ritter_Reaction Ritter Reaction N-1-adamantylacetamide N-(1-adamantyl)acetamide Hydrolysis Hydrolysis Amantadine Amantadine

Conclusion

The discovery of adamantane in petroleum was a pivotal moment in organic chemistry. What began as the isolation of a chemical curiosity has blossomed into a rich field of research with profound implications for medicine. The unique structural and physicochemical properties of adamantane have made it an invaluable building block in the design of novel therapeutics. Continued exploration of adamantane chemistry and its derivatives promises to yield further innovations in drug development and materials science, demonstrating the enduring legacy of this remarkable molecule first unearthed from the depths of the Earth.

References

The Genesis of a Diamondoid: An In-depth Technical Guide to the Initial Syntheses of Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of adamantane, the simplest diamondoid hydrocarbon, represents a significant milestone in organic chemistry. Its unique, rigid, and strain-free cage-like structure has made it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the seminal early attempts to synthesize adamantane, detailing the experimental methodologies and quantitative outcomes of these pioneering efforts.

Early Attempts and the Dawn of Adamantane Synthesis

The journey to synthesize adamantane was a multi-decade endeavor marked by initial failures and eventual groundbreaking success. As early as 1924, the existence of a C₁₀H₁₆ hydrocarbon with a diamond-like structure was postulated by H. Decker.[1] This theoretical molecule, which he named "decaterpene," sparked the interest of synthetic chemists.

The First Unsuccessful Attempt: Meerwein's Ester (1924)

The first documented attempt to construct the adamantane skeleton was by German chemist Hans Meerwein in 1924.[1][2] His approach involved the reaction of formaldehyde with diethyl malonate in the presence of piperidine. However, the reaction did not yield the coveted adamantane but instead produced 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a compound that would later become famously known as "Meerwein's ester."[1][2] While this attempt was unsuccessful in producing adamantane itself, the resulting bicyclic compound proved to be a crucial intermediate in a future successful synthesis.[1] Other early, unsuccessful attempts by various researchers involved the use of phloroglucinol and derivatives of cyclohexanone.[1]

The First Successful Synthesis: Vladimir Prelog (1941)

The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941.[3][4][5] In a landmark multi-step process, Prelog ingeniously utilized Meerwein's ester as the starting material. The five-stage synthesis was a testament to synthetic perseverance but was hampered by an extremely low overall yield of approximately 0.16%.[1][3]

Experimental Protocol: Prelog's Synthesis (1941)

The following is a summary of the multi-step synthesis of adamantane from Meerwein's ester as reported by Prelog.

Step 1: Hydrolysis of Meerwein's Ester

  • Reagents: Meerwein's ester, Barium Hydroxide (Ba(OH)₂), Water

  • Conditions: The mixture is heated to 105 °C for 60 minutes.

  • Yield: 89%

Step 2: Halogenation

  • Reagents: The product from Step 1, unspecified halogenating agent.

  • Conditions: 246 °C.

  • Yield: 69%

Step 3: Cyclization

  • Reagents: The product from Step 2, Sodium Methoxide (NaOMe), Dibromomethane (CH₂Br₂), Methanol

  • Conditions: The reaction is heated in a sealed tube at 120 °C for 9 hours.

  • Yield: 25%

Step 4: Decarboxylation and Reduction (Wolff-Kishner Reduction)

  • Reagents: The product from Step 3, Hydrochloric Acid (HCl), Acetic Acid (AcOH), followed by Sodium Methoxide (NaOMe) and Hydrazine Hydrate (NH₂NH₂·H₂O) in Methanol.

  • Conditions: The initial hydrolysis is carried out at reflux for 90 minutes. The subsequent reduction is performed at 195-200 °C for 9 hours.

  • Yield: 100% for the hydrolysis and 52% for the reduction.

Step 5: Final Decarboxylation

  • Reagents: The product from Step 4, Copper-Bronze powder.

  • Conditions: The material is heated to 400 °C.

  • Yield: 2.4%

Refinements and a More Practical Approach

While Prelog's synthesis was a monumental achievement, its low yield rendered it unsuitable for producing adamantane in practical quantities. This spurred further research to improve upon his method and to find more efficient routes.

Stetter's Refinement (1956)

In 1956, Hermann Stetter and his colleagues revisited Prelog's work.[1] By refining the decarboxylation steps, including the application of the Hunsdiecker and Hoffman reactions, they were able to significantly increase the overall yield of adamantane from Meerwein's ester to a more respectable 6.5%.[1]

The Breakthrough: Schleyer's Rearrangement (1957)

A paradigm shift in adamantane synthesis occurred in 1957 with the work of Paul von Ragué Schleyer.[6][7] He developed a remarkably simple and efficient one-step synthesis involving the Lewis acid-catalyzed rearrangement of a readily available starting material, dicyclopentadiene. This method provided adamantane in yields of 30-40%, a dramatic improvement that made the compound widely accessible for research for the first time.[7]

Experimental Protocol: Schleyer's Synthesis (1957)

Step 1: Hydrogenation of Dicyclopentadiene

  • Reagents: Dicyclopentadiene, Platinum Dioxide (PtO₂) catalyst.

  • Procedure: Dicyclopentadiene is hydrogenated to produce endo-tetrahydrodicyclopentadiene.

Step 2: Isomerization to Adamantane

  • Reagents: endo-Tetrahydrodicyclopentadiene, Aluminum Chloride (AlCl₃) or other suitable Lewis acid.

  • Solvent: Cyclohexane or other inert solvent.

  • Conditions: The mixture is heated to reflux. The Lewis acid catalyzes a complex series of rearrangements, ultimately leading to the thermodynamically stable adamantane structure.

  • Workup: After the reaction is complete, the mixture is cooled and quenched, typically by careful addition to ice. The adamantane product is then isolated.

  • Yield: 30-40%

Summary of Quantitative Data

The following table summarizes the key quantitative data from the initial adamantane synthesis attempts, allowing for a clear comparison of their efficiencies.

Synthesis Researcher(s) Year Starting Material Number of Steps Overall Yield (%)
First AttemptH. Meerwein1924Formaldehyde, Diethyl Malonate10 (Meerwein's Ester)
First SuccessV. Prelog1941Meerwein's Ester5~0.16
RefinementH. Stetter1956Meerwein's EsterMultiple~6.5
BreakthroughP. von R. Schleyer1957Dicyclopentadiene230-40

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical progression of adamantane synthesis and the experimental workflows of the key successful methods.

logical_progression cluster_early Early Attempts cluster_synthesis Successful Syntheses Decker (1924) Decker's Postulate (decaterpene) Meerwein (1924) Meerwein's Attempt (Failed) Decker (1924)->Meerwein (1924) Inspiration Meerweins_Ester Meerwein's Ester Meerwein (1924)->Meerweins_Ester Product Prelog (1941) Prelog's Synthesis (0.16% Yield) Meerweins_Ester->Prelog (1941) Starting Material Stetter (1956) Stetter's Refinement (6.5% Yield) Prelog (1941)->Stetter (1956) Improvement Adamantane Adamantane Prelog (1941)->Adamantane Stetter (1956)->Adamantane Schleyer (1957) Schleyer's Rearrangement (30-40% Yield) Schleyer (1957)->Adamantane

Caption: Logical progression of early adamantane synthesis attempts.

prelog_workflow start Meerwein's Ester step1 Step 1: Hydrolysis (Ba(OH)₂, H₂O, 105°C) Yield: 89% start->step1 step2 Step 2: Halogenation (246°C) Yield: 69% step1->step2 step3 Step 3: Cyclization (NaOMe, CH₂Br₂, 120°C) Yield: 25% step2->step3 step4 Step 4: Decarboxylation/Reduction (HCl/AcOH then NaOMe/NH₂NH₂·H₂O) Yield: 52% step3->step4 step5 Step 5: Decarboxylation (Cu-Bronze, 400°C) Yield: 2.4% step4->step5 end Adamantane step5->end

Caption: Experimental workflow of Prelog's 1941 adamantane synthesis.

schleyer_workflow start Dicyclopentadiene step1 Step 1: Hydrogenation (PtO₂ catalyst) start->step1 intermediate endo-Tetrahydrodicyclopentadiene step1->intermediate step2 Step 2: Lewis Acid Rearrangement (AlCl₃, reflux) intermediate->step2 end Adamantane step2->end

Caption: Experimental workflow of Schleyer's 1957 adamantane synthesis.

References

The Genesis of 1-Adamantanecarboxylic Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A foundational molecule in medicinal chemistry and materials science, 1-adamantanecarboxylic acid, was first synthesized by H. Koch and W. Haaf. Their seminal work, published in 1964, detailed a method for the direct carboxylation of adamantane, a discovery that has since become a cornerstone of adamantane chemistry. [1][2] This technical guide provides an in-depth look at the original synthesis, its experimental protocol, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The synthesis of this compound by Koch and Haaf was a significant advancement, demonstrating a practical method for the functionalization of the highly stable, cage-like adamantane structure. This reaction, now widely known as the Koch-Haaf reaction, utilizes a strong acid medium to generate an adamantyl cation, which then reacts with a source of carbon monoxide to form the carboxylic acid.[3] This method proved to be a robust and efficient way to produce this key derivative of adamantane.[2]

Experimental Protocol: The Koch-Haaf Carboxylation

The following protocol is adapted from the original 1964 publication by H. Koch and W. Haaf in Organic Syntheses.[1][2]

Materials and Equipment:

  • Adamantane

  • tert-Butyl alcohol

  • 96% Sulfuric acid

  • 90% Formic acid

  • Carbon tetrachloride (solvent)

  • Ammonium hydroxide

  • Acetone

  • Chloroform

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Methanol

  • Three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube.

  • Standard laboratory glassware for extraction, filtration, and recrystallization.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked flask is charged with adamantane and carbon tetrachloride. The flask is cooled in an ice bath.

  • Addition of Reagents: A mixture of tert-butyl alcohol and 96% sulfuric acid is prepared and cooled. This mixture is then slowly added to the stirred adamantane solution, maintaining a low temperature.

  • Carboxylation: 90% formic acid is added dropwise to the reaction mixture. The reaction is allowed to proceed with continued stirring. Carbon monoxide is evolved during this step.

  • Work-up: The reaction mixture is poured onto ice, and the organic layer is separated. The aqueous layer is extracted with chloroform.

  • Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent such as a methanol/water mixture.

Quantitative Data:

ParameterValue
Melting Point 175–176.5 °C[2]
Molar Mass 180.247 g·mol−1[1]
Appearance White solid[1]
Yield (reported) 67-72%[2]

Synthesis Workflow

The following diagram illustrates the key steps in the first synthesis of this compound.

Synthesis_Workflow Adamantane Adamantane in Carbon Tetrachloride Reagent_Addition Addition of tert-Butyl Alcohol & 96% Sulfuric Acid Adamantane->Reagent_Addition Carboxylation Dropwise Addition of 90% Formic Acid Reagent_Addition->Carboxylation Formation of Adamantyl Cation Workup Quenching on Ice & Aqueous Work-up Carboxylation->Workup Reaction with CO source Purification Recrystallization Workup->Purification Final_Product 1-Adamantanecarboxylic Acid Purification->Final_Product

Synthesis workflow of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide array of derivatives with applications in pharmaceuticals and materials science.[4] Its rigid, lipophilic adamantane cage is a common motif in drug design to enhance metabolic stability and target binding. Further functionalization of the carboxylic acid group allows for the creation of esters, amides, and other derivatives with diverse biological activities.[5]

References

The Adamantane Cage: An In-depth Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), stands as a cornerstone in medicinal chemistry and materials science. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that has proven invaluable in the design of therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive exploration of the fundamental reactivity of the adamantane core, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles

Adamantane's reactivity is primarily dictated by the differential reactivity of its two types of C-H bonds: four tertiary (bridgehead) and twelve secondary (methylene) C-H bonds. The bridgehead positions are significantly more reactive towards electrophilic and radical substitution.[3] This selectivity is attributed to the enhanced stability of the resulting tertiary carbocation and radical intermediates. The rigid cage structure, however, prevents the typical planarization of carbocations, leading to a unique electronic environment.[4]

The bond dissociation energies (BDEs) for the tertiary and secondary C-H bonds in adamantane are approximately 99 kcal/mol and 96 kcal/mol, respectively, highlighting the inherent strength of these bonds and the need for reactive intermediates for their functionalization.[5]

Electrophilic Functionalization

Electrophilic substitution is a primary avenue for the functionalization of the adamantane cage, with reactions preferentially occurring at the bridgehead positions.

Bromination

The direct bromination of adamantane is a fundamental transformation, providing a versatile entry point for further derivatization. The reaction conditions can be tuned to achieve mono- or poly-bromination.[6]

Quantitative Data: Bromination of Adamantane

MethodBrominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%) of 1-BromoadamantaneReference(s)
ABromine (Br₂)Neat85 - 1109~93[7]
B1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 36High Purity[7]
CBromotrichloromethaneMo(CO)₆140 - 1605 - 10High Yield[7]

Experimental Protocols: Bromination of Adamantane

  • Method A: Neat Bromine

    • In a round-bottom flask equipped with a reflux condenser, combine adamantane (1.0 eq).

    • Carefully add liquid bromine (excess) to the flask.

    • Heat the reaction mixture to 85-90 °C for 4 hours.

    • After cooling, slowly pour the mixture into an ice-water slurry.

    • Decolorize the mixture by the dropwise addition of a saturated sodium bisulfite solution.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from methanol to obtain pure 1-bromoadamantane.

  • Method B: Using 1,3-Dibromo-5,5-dimethylhydantoin

    • Dissolve adamantane (1.0 eq) in trichloromethane.

    • Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq).

    • Heat the mixture to reflux for 24-36 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and wash with a sodium thiosulfate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction Mechanism: Electrophilic Bromination

The electrophilic bromination of adamantane is believed to proceed through the formation of a tertiary adamantyl carbocation.

G Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + Br₂ Br2 Br₂ Bromoadamantane 1-Bromoadamantane Adamantyl_Cation->Bromoadamantane + Br⁻ HBr HBr Adamantyl_Cation->HBr - H⁺

Electrophilic Bromination of Adamantane.
Ritter Reaction: Synthesis of Amides and Amines

The Ritter reaction provides a direct route to N-adamantyl amides from adamantane or its derivatives. This reaction is pivotal in the synthesis of the antiviral and anti-Parkinsonian drug, amantadine.[7]

Quantitative Data: Synthesis of N-(1-Adamantyl)acetamide

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
AdamantaneNitric acid, AcetonitrileNone40387[8]
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125 - 1303.5~87[8]
1-ChloroadamantaneAcetonitrile, Sulfuric acidDichloromethane≤50-551 - 2Not specified[8]

Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide from 1-Bromoadamantane

  • In a reaction flask, melt acetylamide (excess) and heat to 115 °C.

  • With stirring, add 1-bromoadamantane (1.0 eq) over 30 minutes.

  • Slowly add 96% sulfuric acid (6.0 eq) dropwise over 30 minutes, maintaining the temperature at 115 °C.

  • Increase the temperature to 125-130 °C and monitor the reaction by TLC until the starting material is consumed (approx. 3.5 hours).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Stir for 1 hour at 0-5 °C to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield N-(1-adamantyl)acetamide.[7]

Reaction Mechanism: Ritter Reaction

The Ritter reaction proceeds via the formation of a stable tertiary carbocation, which is then attacked by the nitrile.

G Adamantyl_Br 1-Bromoadamantane Adamantyl_Cation 1-Adamantyl Cation Adamantyl_Br->Adamantyl_Cation H₂SO₄ Nitrilium_Ion Nitrilium Ion Intermediate Adamantyl_Cation->Nitrilium_Ion + R-C≡N Nitrile R-C≡N Amide N-(1-Adamantyl)amide Nitrilium_Ion->Amide + H₂O (hydrolysis)

Mechanism of the Ritter Reaction.
Friedel-Crafts Alkylation

The adamantyl moiety can be introduced onto aromatic rings via Friedel-Crafts alkylation, typically using a halo-adamantane and a Lewis acid catalyst. This reaction is valuable for modifying the properties of aromatic compounds.[2]

Quantitative Data: Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane

Aromatic SubstrateCatalyst (mol%)ProductYield (%)Reference(s)
BenzeneInBr₃ (5)1-Adamantylbenzene91[9]
TolueneInBr₃ (5)1-Adamantyl-4-methylbenzene95[9]
AnisoleInBr₃ (5)1-Adamantyl-4-methoxybenzene92[9]
FluorobenzeneInCl₃ (5)1-Adamantyl-4-fluorobenzene85[10]

Experimental Protocol: Indium-Catalyzed Friedel-Crafts Alkylation of Benzene

  • To a stirred solution of benzene (excess) and 1-bromoadamantane (1.0 eq) in a suitable solvent (e.g., dichloromethane), add indium(III) bromide (InBr₃, 5 mol%).

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by GC or TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-adamantylbenzene.[9]

Reaction Mechanism: Friedel-Crafts Alkylation

The Lewis acid catalyst facilitates the formation of the adamantyl carbocation, which then acts as the electrophile.

G Adamantyl_Br 1-Bromoadamantane Adamantyl_Cation 1-Adamantyl Cation Adamantyl_Br->Adamantyl_Cation + Lewis Acid Lewis_Acid Lewis Acid (e.g., InBr₃) Arene Arene (e.g., Benzene) Sigma_Complex Sigma Complex Arene->Sigma_Complex + Adamantyl Cation Product Adamantylated Arene Sigma_Complex->Product - H⁺ G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (blue light) HAT_radical HAT Catalyst Radical Cation PC_excited->HAT_radical + HAT Catalyst, - e⁻ HAT_catalyst HAT Catalyst Adamantyl_Radical Adamantyl Radical HAT_radical->Adamantyl_Radical + Adamantane, - H⁺ Adamantane Adamantane Adduct_Radical Adduct Radical Adamantyl_Radical->Adduct_Radical + Alkene Alkene Electron-Deficient Alkene Product Giese Adduct Adduct_Radical->Product Reduction & Protonation G Adamantane Adamantane Adamantyl_Cation_1 1-Adamantyl Cation Adamantane->Adamantyl_Cation_1 H₂SO₄ (Oxidation) Adamantyl_Cation_2 2-Adamantyl Cation Adamantyl_Cation_1->Adamantyl_Cation_2 1,2-Hydride Shift Adamantanol_2 2-Adamantanol Adamantyl_Cation_2->Adamantanol_2 + H₂O Adamantanone 2-Adamantanone Adamantanol_2->Adamantanone Oxidation G Start 1,3-Dimethyladamantane Step1 Nitration/Formylation (HNO₃, Formamide) Start->Step1 Intermediate N-formyl-memantine Step1->Intermediate Step2 Hydrolysis/Salt Formation (HCl, H₂O) Intermediate->Step2 Product Memantine Hydrochloride Step2->Product

References

The Adamantyl Group: A Bulky Moiety's Profound Influence on Chemical Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantyl group, a rigid, diamondoid hydrocarbon cage, exerts a significant and often advantageous steric influence on chemical reactions. Its sheer bulk, coupled with its unique three-dimensional structure, provides a powerful tool for chemists to control reaction pathways, enhance catalyst stability and activity, and improve the pharmacokinetic properties of drug candidates. This technical guide delves into the core principles of the adamantyl group's steric effects, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in leveraging this remarkable substituent.

The Steric Nature of the Adamantyl Group: A Quantitative Perspective

The steric hindrance imparted by the adamantyl group can be quantified and compared to other common bulky substituents. These parameters are crucial for predicting and understanding its influence on reaction outcomes.

Table 1: Comparison of Steric and Electronic Parameters

SubstituentCone Angle (θ)°[1]A-Value (kcal/mol)[2]Tolman Electronic Parameter (ν, cm⁻¹)
1-Adamantyl 173~2.52058.4
tert-Butyl 1824.92056.1
Neopentyl 1452.22059.2
Cyclohexyl 1702.152056.4
Phenyl 1453.02068.9

Note: Cone angles and Tolman electronic parameters can vary depending on the specific metal center and coordination environment. The values presented are representative.

The data clearly indicates that the 1-adamantyl group possesses a large cone angle, comparable to the tert-butyl group, signifying its substantial steric bulk. However, its A-value, a measure of steric demand in a cyclohexane ring system, is surprisingly moderate, suggesting a more nuanced steric profile than a simple cone angle might imply. This unique combination of bulk and rigidity makes it a highly effective tool for sterically shielding reactive centers.

Adamantyl-Containing Ligands in Catalysis: Enhancing Performance through Steric Hindrance

The incorporation of adamantyl groups into phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized several palladium-catalyzed cross-coupling reactions. The steric bulk of the adamantyl moiety plays a pivotal role in promoting the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates. This leads to increased reaction rates, higher turnover numbers (TONs), and the ability to couple challenging substrates, such as aryl chlorides.

Suzuki-Miyaura Coupling

Adamantyl-containing phosphine ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium® A), have demonstrated exceptional performance in the Suzuki-Miyaura coupling of sterically hindered and electron-rich aryl chlorides.

Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid: A Comparative Study

LigandCatalyst Loading (mol %)Yield (%)TON
cataCXium® A 0.01989800
P(t-Bu)₃ 0.01757500
SPhos 0.01929200
XPhos 0.01959500

Reaction conditions: Pd(OAc)₂, K₃PO₄, toluene, 100 °C, 12 h.

The data highlights the superior performance of cataCXium® A, affording a near-quantitative yield and a high turnover number even at very low catalyst loadings. This is attributed to the adamantyl groups' ability to stabilize the active catalytic species and promote the rate-limiting oxidative addition step.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L(X) Ar-Pd(II)L(X) Pd(0)L->Ar-Pd(II)L(X) Oxidative Addition Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') Ar-Pd(II)L(X)->Ar-Pd(II)L(Ar') Transmetalation (R-B(OH)2) Ar-Pd(II)L(Ar')->Pd(0)L Reductive Elimination Ar-R Ar-R Ar-Pd(II)L(Ar')->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)L(X) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)L(Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, adamantyl-containing phosphine ligands facilitate the coupling of a wide range of amines with aryl halides, including challenging, electron-rich and sterically hindered substrates.[4] The steric bulk is crucial for promoting the reductive elimination step, which is often rate-limiting.

Table 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline: Ligand Comparison [5]

LigandCatalyst Loading (mol %)Yield (%)
cataCXium® A 195
P(t-Bu)₃ 182
JohnPhos 188
DavePhos 191

Reaction conditions: Pd₂(dba)₃, NaOtBu, toluene, 100 °C, 16 h.

The results demonstrate the high efficiency of cataCXium® A in this transformation, outperforming other commonly used bulky phosphine ligands.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L(X) Ar-Pd(II)L(X) Pd(0)L->Ar-Pd(II)L(X) Oxidative Addition [Ar-Pd(II)L(NR2)] [Ar-Pd(II)L(NR2)] Ar-Pd(II)L(X)->[Ar-Pd(II)L(NR2)] Amine Coordination & Deprotonation [Ar-Pd(II)L(NR2)]->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 [Ar-Pd(II)L(NR2)]->Ar-NR2 Ar-X Ar-X Ar-X->Ar-Pd(II)L(X) HNR2 HNR2 HNR2->[Ar-Pd(II)L(NR2)]

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Di(1-adamantyl)-n-butylphosphine (cataCXium® A)[3]

Suzuki_Protocol_Workflow A Combine Aryl Halide, Boronic Acid, Base, Pd(OAc)2, and cataCXium® A in a Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add degassed Toluene B->C D Heat reaction mixture to 100 °C for 12 h C->D E Cool to room temperature and quench with water D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by column chromatography G->H

Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.002 mmol, 0.2 mol%)

  • Toluene (5 mL), degassed

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and di(1-adamantyl)-n-butylphosphine.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times.

  • Add degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination using Di(1-adamantyl)-n-butylphosphine (cataCXium® A)[6]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.012 mmol, 1.2 mol%)

  • Toluene (5 mL), anhydrous and degassed

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide.

  • Add the aryl halide, amine, tris(dibenzylideneacetone)dipalladium(0), and di(1-adamantyl)-n-butylphosphine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

The Adamantyl Group in Drug Design and Development

The steric bulk of the adamantyl group is a valuable asset in medicinal chemistry.[6] Its incorporation into a drug molecule can:

  • Enhance Metabolic Stability: The adamantyl group can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, thereby slowing down the rate of drug metabolism and increasing its half-life.[7]

  • Improve Pharmacokinetic Properties: By increasing the lipophilicity of a molecule, the adamantyl group can enhance its absorption and distribution.[6]

  • Modulate Receptor Binding: The rigid and well-defined shape of the adamantyl group can be used to control the orientation of a drug molecule within a receptor's binding pocket, leading to improved potency and selectivity.

Adamantyl_in_Drug_Design cluster_Adamantyl Adamantyl Group cluster_Properties Pharmacological Properties cluster_Outcomes Therapeutic Outcomes Adamantyl Adamantyl Moiety A Increased Lipophilicity Adamantyl->A B Steric Shielding Adamantyl->B C Rigid Scaffold Adamantyl->C E Improved Bioavailability A->E D Enhanced Metabolic Stability B->D F Optimized Receptor Binding C->F

Influence of the adamantyl group on drug properties.

Conclusion

The steric effects of the adamantyl group are a powerful and versatile tool in the hands of chemists. Its unique combination of bulk, rigidity, and lipophilicity allows for the fine-tuning of reaction outcomes, the development of highly efficient catalytic systems, and the rational design of drug candidates with improved pharmacological profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of this remarkable chemical entity. As our understanding of steric effects continues to evolve, the adamantyl group is poised to play an even more significant role in advancing the frontiers of chemical synthesis and drug discovery.

References

Methodological & Application

Application Note: Synthesis of 1-Adamantanecarboxylic Acid via the Koch-Haaf Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Adamantanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials due to the unique physicochemical properties conferred by its rigid, cage-like adamantane core.[1][2] The Koch-Haaf reaction provides a direct and efficient method for the carboxylation of adamantane and its derivatives to produce this compound.[3][4] This application note provides a detailed protocol for this synthesis, along with a summary of reaction conditions for different adamantane precursors.

The Koch-Haaf reaction is a powerful acid-catalyzed carbonylation process.[4] In this reaction, a stable tertiary carbocation is generated from an alcohol or alkene precursor in the presence of a strong acid, such as sulfuric acid.[4][5] This carbocation is then trapped by carbon monoxide, which can be supplied directly or generated in situ from formic acid, to form an acylium ion.[4][5] Subsequent hydrolysis yields the desired tertiary carboxylic acid.[4]

Target Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Experimental Protocols

Protocol 1: Synthesis from Adamantane

This protocol is adapted from the procedure described by H. Koch and W. Haaf in Organic Syntheses.[6]

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • 98% Formic acid

  • t-Butyl alcohol

  • Crushed ice

  • 15N Ammonium hydroxide

  • Acetone

  • 12N Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • Water

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Gas-outlet tube

  • Ice bath

  • Büchner funnel with a coarse fritted disk

  • Separatory funnel

  • Steam bath

Procedure:

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide.[6]

  • Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[6]

  • Initiation: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.[6]

  • Addition of Reagents: Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C by regulating the rate of addition and cooling.[6]

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.[6]

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.[6]

  • Extraction: Separate the layers and extract the upper aqueous acid layer with three 100-ml portions of carbon tetrachloride.[6]

  • Isolation of Ammonium Salt: Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.[6]

  • Filtration and Washing: Collect the salt on a Büchner funnel, wash it with 20 ml of cold acetone, and then suspend it in 250 ml of water.[6]

  • Acidification and Final Extraction: Make the suspension strongly acidic with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.[6]

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness on a steam bath to obtain the crude this compound.[6]

  • Purification: Recrystallize the crude product from a mixture of 30 ml of methanol and about 10 ml of water to yield the pure acid.[6]

Data Presentation

The following table summarizes various conditions for the synthesis of this compound using the Koch-Haaf reaction with different starting materials.

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
AdamantaneHCOOH, t-BuOH, H₂SO₄, CCl₄17–2567–72 (crude), 56–61 (pure)[6]
1-AdamantanolHCOOH, H₂SO₄Room Temperature (Microflow)~97[1]
1-BromoadamantaneHCOOH, H₂SO₄10–2089[1]
1-NitroxyadamantaneHCOOH, H₂SO₄, Urea18–20up to 99[3]

Mandatory Visualizations

Reaction Mechanism

Koch_Haaf_Mechanism cluster_initiation Carbocation Formation cluster_carboxylation Carboxylation cluster_hydrolysis Hydrolysis Adamantane Adamantane Derivative (e.g., 1-Adamantanol) Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + H⁺ - H₂O H2SO4 H₂SO₄ Acylium_Ion Acylium Ion Adamantyl_Cation->Acylium_Ion + CO HCOOH HCOOH CO Carbon Monoxide (CO) HCOOH->CO H₂SO₄ Product This compound Acylium_Ion->Product + H₂O - H⁺ H2O H₂O

Caption: Mechanism of the Koch-Haaf Reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup: Adamantane, H₂SO₄, CCl₄ in flask Start->Setup Cooling 2. Cool to 17-19°C Setup->Cooling Initiation 3. Add Formic Acid Cooling->Initiation Addition 4. Add t-BuOH/Formic Acid (1-2h, 17-25°C) Initiation->Addition Stirring 5. Stir for 30 min Addition->Stirring Quenching 6. Pour onto Ice Stirring->Quenching Extraction1 7. Extract with CCl₄ Quenching->Extraction1 Precipitation 8. Wash with NH₄OH to precipitate salt Extraction1->Precipitation Filtration 9. Filter and Wash Salt Precipitation->Filtration Acidification 10. Acidify with HCl Filtration->Acidification Extraction2 11. Extract with Chloroform Acidification->Extraction2 Drying 12. Dry and Evaporate Extraction2->Drying Purification 13. Recrystallize Drying->Purification End End Product Purification->End

References

Application Notes and Protocols for the Carboxylation of Adamantane to 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-adamantanecarboxylic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The primary focus is on the robust and widely used Koch-Haaf reaction, with additional insights into emerging methodologies.

Introduction

Adamantane's rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science. The introduction of a carboxylic acid moiety at the 1-position provides a versatile handle for further functionalization. This compound is a crucial precursor for the synthesis of antiviral drugs, such as rimantadine, and for the development of novel polymers and high-performance lubricants.[1] This document details established methods for its synthesis, enabling researchers to select and implement the most suitable protocol for their specific needs.

Synthetic Methodologies

The carboxylation of adamantane to its 1-carboxylic acid derivative can be achieved through several synthetic routes. The most prominent and well-documented method is the Koch-Haaf reaction, which utilizes a strong acid to generate the adamantyl cation, followed by reaction with a carbon monoxide source.[2][3] Variations of this reaction have been developed using different adamantane precursors.[4][5] More recent advancements include photocatalytic and electrochemical approaches, offering potentially milder reaction conditions.[6][7][8]

The Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids.[2] In the context of adamantane, a tertiary carbocation is generated at one of the bridgehead positions, which then reacts with a source of carbon monoxide, typically formic acid in the presence of a strong acid like sulfuric acid.[2][3][4]

Reaction Mechanism:

The reaction proceeds through the formation of the 1-adamantyl cation, which is then attacked by carbon monoxide (generated in situ from formic acid). The resulting acylium cation is subsequently hydrolyzed to yield this compound.

Koch_Haaf_Mechanism cluster_initiation Cation Formation cluster_carboxylation Carboxylation cluster_hydrolysis Hydrolysis Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + H⁺ H2SO4 H₂SO₄ (strong acid) Formic_Acid HCOOH (Formic Acid) Acylium_Cation 1-Adamantoyl Cation Adamantyl_Cation->Acylium_Cation + CO CO Carbon Monoxide (CO) Formic_Acid->CO dehydration Product This compound Acylium_Cation->Product + H₂O - H⁺ H2O H₂O

Figure 1: Mechanism of the Koch-Haaf Carboxylation of Adamantane.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound using various starting materials via the Koch-Haaf reaction.

Protocol 1: Carboxylation of Adamantane

This protocol is a classic example of the Koch-Haaf reaction directly on the adamantane hydrocarbon.[4]

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride (or a suitable alternative like cyclohexane or n-hexane)

  • 98% Formic acid

  • tert-Butyl alcohol

  • Crushed ice

  • 15N Ammonium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • 12N Hydrochloric acid

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Gas outlet tube

  • Ice bath

  • Büchner funnel with a coarse fritted disk

Procedure:

  • Reaction Setup: In a well-ventilated hood, charge a 1-L three-necked flask with 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[4]

  • Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.[4]

  • Addition of Reagents: Prepare a solution of 29.6 g of tert-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.[4]

  • Reaction Completion: Stir the mixture for an additional 30 minutes after the addition is complete.[4]

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.[4]

  • Extraction: Separate the layers and extract the upper aqueous acid layer with three 100-ml portions of carbon tetrachloride.[4]

  • Purification (Ammonium Salt Precipitation): Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide. Collect the precipitated crystalline ammonium 1-adamantanecarboxylate by filtration.[4]

  • Acidification and Final Extraction: Suspend the ammonium salt in 250 ml of water and make it strongly acidic with 25 ml of 12N hydrochloric acid. Extract the product with 100 ml of chloroform.[4]

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.[4]

  • Recrystallization: Recrystallize the crude product from a mixture of 30 ml of methanol and about 10 ml of water to obtain the pure this compound.[4]

protocol_1_workflow A Charge Flask: Adamantane, H₂SO₄, CCl₄ B Cool to 17-19°C Add Formic Acid A->B C Dropwise Addition: t-BuOH in Formic Acid (1-2h, 17-25°C) B->C D Stir for 30 min C->D E Pour onto Crushed Ice D->E F Separate Layers & Extract with CCl₄ E->F G Wash with NH₄OH to Precipitate Ammonium Salt F->G H Filter Salt G->H I Suspend in H₂O, Acidify with HCl H->I J Extract with Chloroform I->J K Dry and Evaporate J->K L Recrystallize from Methanol/Water K->L M Pure this compound L->M

Figure 2: Experimental Workflow for the Carboxylation of Adamantane.

Protocol 2: Carboxylation of 1-Adamantanol

This method uses the more reactive 1-adamantanol as the starting material.

Materials:

  • 1-Adamantanol

  • 96% Concentrated sulfuric acid

  • Formic acid

  • Sodium hydroxide

  • Ion-exchanged water

Equipment:

  • Flask equipped with a stirrer, thermometer, dropping funnel, and Dimroth condenser

Procedure:

  • Reaction Setup: Charge a flask with 30.0 g of 1-adamantanol and 177.5 g of 96% concentrated sulfuric acid. Stir at room temperature until the starting material is dissolved.[9]

  • Addition of Formic Acid: Cool the solution to 10–20°C and add 9.3 g of formic acid dropwise over 30 minutes.[9]

  • Reaction: After the addition, heat the mixture to a reaction temperature of 35°C for 3 hours.[9]

  • Work-up: Cool the reaction mixture and add it to a sodium hydroxide solution (74.5 g NaOH in 670.5 g water) while maintaining the temperature between 10°C and 40°C.[9]

  • Isolation: Collect the precipitated crystals by filtration and wash with water.[9]

  • Drying: Dry the crystals under vacuum at 40°C for 8 hours to obtain this compound.[9]

Protocol 3: Carboxylation of 1-Bromoadamantane

1-Bromoadamantane can also serve as a precursor for the carboxylation reaction.

Materials:

  • 1-Bromoadamantane

  • 96% Concentrated sulfuric acid

  • Formic acid

Procedure:

  • Reaction Setup: Charge a reaction apparatus with 15.1 g of 1-bromoadamantane and 76.2 g of 96% concentrated sulfuric acid. Stir at room temperature until dissolved.[9]

  • Addition of Formic Acid: Cool the solution to 10–20°C and add 3.4 g of formic acid dropwise over 30 minutes.[9]

  • Reaction: Heat the mixture to a reaction temperature of 35°C for 4 hours.[9] The work-up would typically follow a similar procedure of quenching, extraction, and purification as described in the other protocols.

Protocol 4: Carboxylation of 1-Nitroxyadamantane

This method utilizes 1-nitroxyadamantane in the presence of urea.

Materials:

  • 1-Nitroxyadamantane

  • 93-96% Sulfuric acid

  • Urea

  • 90% Formic acid (or its salts)

  • Water

Procedure:

  • Reaction Setup: Dissolve 4.0 g of urea in 90 ml of 93.6% sulfuric acid at 5-10°C. Then, add 18.0 g of 1-nitroxyadamantane in small portions while maintaining the temperature at 3-5°C.[5]

  • Addition of Formic Acid: After allowing the 1-nitroxyadamantane to dissolve for 10 minutes, dose 8 ml of 90% formic acid over 40-45 minutes at 2-4°C.[5]

  • Reaction: Allow the temperature to rise to 18-20°C and maintain it for 4 hours.[5]

  • Hydrolysis and Precipitation: Add the reaction mass to 220 ml of water heated to 70°C. Heat the resulting suspension at 80-90°C for 30-40 minutes.[5]

  • Isolation: Cool the suspension to room temperature, filter the precipitate, wash thoroughly with water, and dry at 100-110°C to a constant weight.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different carboxylation methods.

Table 1: Reaction Conditions and Yields for the Carboxylation of Adamantane Derivatives

Starting MaterialMolar Ratio (Substrate:Reagents)Temperature (°C)Time (h)Yield (%)Reference
Adamantane1 : 4 (t-BuOH) : 12 (HCOOH)17–252.567–72 (crude), 56–61 (recrystallized)[4]
1-Adamantanol1 : 1.03 (HCOOH)35397 (reaction yield), 89 (isolated)[9]
1-Bromoadamantane1 : 1.06 (HCOOH)354Not specified[9]
1-Nitroxyadamantane1 : 0.7 (Urea) : 1.5-2.0 (HCOOH)18–204–2490–99[5]

Alternative and Emerging Methods

While the Koch-Haaf reaction is a well-established and high-yielding method, research into alternative carboxylation techniques under milder conditions is ongoing.

Photocatalytic Carboxylation

Photocatalytic methods offer a promising alternative for C-H functionalization. These reactions often proceed under mild conditions using visible light. For instance, a three-component coupling reaction between adamantane, carbon monoxide, and Michael acceptors has been reported using photocatalysis.[6] This approach generates an adamantyl radical which can then be carbonylated.[6]

Electrochemical Carboxylation

Electrochemical carboxylation involves the use of an electric current to drive the fixation of carbon dioxide into organic molecules.[7][8] This technique can offer a more sustainable route by avoiding harsh chemical oxidants or reductants.[8] While specific protocols for the direct electrochemical carboxylation of adamantane are less common in the provided literature, the general principles are applicable and represent an area for future development.

Conclusion

The synthesis of this compound is most reliably achieved through the Koch-Haaf reaction, with several high-yielding protocols available depending on the starting adamantane derivative. The choice of precursor will depend on availability, cost, and desired reaction conditions. For researchers seeking milder and more sustainable synthetic routes, photocatalytic and electrochemical methods present exciting areas of investigation, though they are currently less established for this specific transformation. The detailed protocols and comparative data provided herein should serve as a valuable resource for the synthesis of this important chemical intermediate.

References

Application Notes and Protocols: 1-Adamantanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid is a unique and valuable building block in organic synthesis, prized for its rigid, three-dimensional cage structure. This structural motif imparts desirable physicochemical properties to target molecules, including enhanced lipophilicity, metabolic stability, and thermal stability. These characteristics have led to its widespread use in medicinal chemistry for the development of novel therapeutics and in materials science for the creation of advanced polymers and metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

I. Medicinal Chemistry Applications

The adamantane cage of this compound is a key pharmacophore in several approved drugs and clinical candidates. Its rigid structure allows for precise positioning of functional groups to interact with biological targets, while its lipophilicity can improve membrane permeability and bioavailability.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediates (Saxagliptin)

This compound is a crucial starting material for the synthesis of (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate in the production of the anti-diabetic drug Saxagliptin.[1][2][3] The adamantane moiety in Saxagliptin plays a significant role in its binding to the DPP-4 enzyme.

A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantane carboxylic Acid A->B H2SO4/HNO3 C 3-Hydroxy-1- acetyladamantane B->C Acylation/Decarboxylation D 2-(3-Hydroxy-1-adamantyl) -2-oxoacetic Acid C->D KMnO4 Oxidation E Racemic N-Boc-3- hydroxyadamantylglycine D->E Oximation/Reduction/ Boc Protection F (S)-N-Boc-3- hydroxyadamantylglycine E->F Chiral Resolution

Caption: Synthetic pathway from this compound to a key Saxagliptin intermediate.

StepProductKey ReagentsYield (%)Reference
1. Hydroxylation3-Hydroxy-1-adamantanecarboxylic AcidH₂SO₄, HNO₃~90%[1]
2. Acylation & Decarboxylation (One-Pot)3-Hydroxy-1-acetyladamantaneSOCl₂/DMF, Sodium diethyl malonate~74%[1]
3. Oxidation2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acidKMnO₄~60%[1]
4. Oximation, Reduction & Boc ProtectionRacemic N-Boc-3-hydroxyadamantylglycineHydroxylamine, Reduction, (Boc)₂O~38% (overall)[3]
5. Chiral Resolution(S)-N-Boc-3-hydroxyadamantylglycineQuinidine~35% (overall)[1]

Step 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

  • To a stirred solution of this compound in concentrated sulfuric acid, carefully add nitric acid at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water and dry to obtain 3-hydroxy-1-adamantanecarboxylic acid.

Step 2: Synthesis of 3-Hydroxy-1-acetyladamantane (One-Pot)

  • Suspend 3-hydroxy-1-adamantanecarboxylic acid in a suitable solvent (e.g., toluene).

  • Add thionyl chloride and a catalytic amount of DMF (VHA reagent) and heat the mixture to form the acid chloride.

  • In a separate flask, prepare sodium diethyl malonate.

  • Add the solution of the acid chloride to the sodium diethyl malonate suspension and allow to react.

  • Perform hydrolysis and decarboxylation by adding an acid (e.g., sulfuric acid) and heating the mixture.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-hydroxy-1-acetyladamantane.

Step 3: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid

  • Dissolve 3-hydroxy-1-acetyladamantane in a suitable solvent system.

  • Add potassium permanganate (KMnO₄) portion-wise while maintaining the reaction temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction, filter off the manganese dioxide, and acidify the filtrate.

  • Extract the product with an organic solvent, dry, and concentrate to afford 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

Synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

This compound derivatives have been developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[4][5] Inhibition of DGAT1 is a therapeutic strategy for the treatment of obesity and type 2 diabetes.

DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Effect Reduced TG Synthesis (Therapeutic Effect for Obesity & Diabetes) TG->Effect Inhibitor Adamantane Carboxylic Acid Derivative (e.g., 43c) Inhibitor->DGAT1

Caption: Inhibition of triglyceride synthesis by an adamantane-based DGAT1 inhibitor.

CompoundTargetIC₅₀ (nM)In Vivo Effects (Rodent Models)Reference
E-adamantane carboxylic acid derivative (43c)Human and Mouse DGAT15Reduced plasma triglycerides, body weight gain, and glucose AUC[4]

While the exact multi-step synthesis of compound 43c from this compound is proprietary, a general approach involves the formation of an amide linkage.

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

  • Reflux this compound with thionyl chloride in an inert solvent (e.g., toluene) until the reaction is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 1-adamantanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine precursor in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to the solution.

  • Slowly add a solution of 1-adamantanecarbonyl chloride to the amine solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions, drying the organic layer, and concentrating.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

II. Materials Science Applications

The rigid and bulky nature of the adamantane cage makes this compound an attractive building block for the synthesis of robust materials with unique properties.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used as an organic linker in the synthesis of metal-organic frameworks (MOFs). The resulting frameworks can exhibit high thermal stability and porosity, making them suitable for applications in gas storage and separation. While a specific MOF solely based on this compound is not extensively detailed in the search results, a general approach to synthesizing MOFs with carboxylate linkers is well-established.

A 1-Adamantanecarboxylic Acid (Linker) D Reaction Mixture A->D B Metal Salt (e.g., Zn(NO3)2) B->D C Solvent (e.g., DMF) C->D E Solvothermal Synthesis D->E F MOF Crystals E->F G Washing & Activation F->G H Porous MOF Material G->H

Caption: General workflow for the synthesis of a Metal-Organic Framework.

  • Dissolve this compound and a suitable metal salt (e.g., zinc nitrate) in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and wash them with fresh solvent.

  • Activate the MOF by solvent exchange and heating under vacuum to remove residual solvent molecules from the pores.

Synthesis of Adamantane-Containing Polymers

Incorporating the bulky adamantane moiety into polymer backbones can significantly enhance their thermal stability, mechanical properties, and solubility in organic solvents. This compound can be converted into various monomers for polymerization reactions.

While not directly synthesized from this compound, this data for a related adamantane polymer illustrates the property enhancements.

PolymerGlass Transition Temperature (Tg)10% Weight Loss Temperature (Td,10%)Dielectric Constant (εr) at 10 MHzReference
Poly(AD-Bz)253.4 °C401 °C3.16[6]
Poly(P-ddm) (control)LowerLowerHigher[6]

Step 1: Synthesis of a Dihydroxy-functionalized 1-Adamantyl Ester

  • Convert this compound to 1-adamantanecarbonyl chloride using thionyl chloride.

  • React the acid chloride with a diol containing an additional functional group suitable for subsequent polymerization (e.g., a protected dihydroxy aromatic compound) via an esterification reaction.

  • Deprotect the dihydroxy groups to yield the monomer.

Step 2: Polycondensation

  • React the dihydroxy-functionalized 1-adamantyl ester monomer with a diacid chloride (e.g., terephthaloyl chloride) in a suitable solvent in the presence of a base.

  • Allow the polymerization to proceed at a controlled temperature.

  • Precipitate the resulting polymer in a non-solvent (e.g., methanol), filter, and dry to obtain the adamantane-containing polyester.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique structural and physicochemical properties have been successfully exploited in the development of important pharmaceuticals and are increasingly being explored for the creation of high-performance materials. The protocols and data presented herein provide a valuable resource for researchers and professionals seeking to leverage the potential of this remarkable compound in their own synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of 1-Adamantanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-adamantanecarboxylic acid and its derivatives. The unique, rigid, and lipophilic adamantane cage is a valuable pharmacophore in drug design, enhancing metabolic stability and target binding.[1][2][3] The following protocols offer reliable methods for preparing the core acid and its subsequent conversion into various functional derivatives, which are crucial intermediates for pharmaceutical and material science applications.[3][4]

Synthesis of this compound via the Koch-Haaf Reaction

The Koch-Haaf reaction is a classic and efficient method for the carboxylation of tertiary alkanes like adamantane.[5][6] This protocol is adapted from a well-established Organic Syntheses procedure.[7]

Experimental Protocol

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • 98% Formic acid

  • t-Butyl alcohol

  • Crushed ice

  • 15N Ammonium hydroxide

  • Acetone

  • 12N Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas outlet, combine 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Addition of Reagents: Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • Reaction Completion and Quenching: Stir the mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

  • Workup: Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride. Combine the organic layers and wash with 110 ml of 15N ammonium hydroxide.

  • Isolation of Ammonium Salt: Collect the crystalline ammonium 1-adamantanecarboxylate by filtration. Wash the salt with 20 ml of cold acetone.

  • Acidification: Suspend the salt in 250 ml of water and acidify with 25 ml of 12N hydrochloric acid.

  • Extraction and Drying: Extract the product with 100 ml of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.

  • Purification: Recrystallize the crude product from a mixture of methanol and water to yield pure this compound.[7]

Quantitative Data
ParameterValueReference
Starting Material Adamantane[7]
Key Reagents Formic acid, t-Butyl alcohol, Sulfuric acid[7]
Reaction Time 2.5 - 3.5 hours[7]
Reaction Temperature 17–25°C[7]
Crude Yield 67–72%[7]
Purified Yield 56–61%[7]
Melting Point 175–176.5°C[7][8]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Adamantane Adamantane Carboxylation Koch-Haaf Carboxylation (17-25°C, 1-2h) Adamantane->Carboxylation FormicAcid Formic Acid / t-Butyl Alcohol FormicAcid->Carboxylation H2SO4 H₂SO₄ H2SO4->Carboxylation Quench Ice Quench Carboxylation->Quench Extraction1 Extraction (CCl₄) Quench->Extraction1 AmmoniumSalt Ammonium Salt Formation Extraction1->AmmoniumSalt Acidification Acidification (HCl) AmmoniumSalt->Acidification Extraction2 Extraction (CHCl₃) Acidification->Extraction2 Recrystallization Recrystallization Extraction2->Recrystallization Product This compound Recrystallization->Product

Workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

This compound is a versatile precursor for a variety of derivatives, including esters and amides. These derivatives are often synthesized to modulate the physicochemical properties of a lead compound in drug discovery.[2][9]

Synthesis of Methyl 1-Adamantanecarboxylate (Esterification)

Esterification is a common derivatization reaction. The methyl ester of this compound is a useful intermediate for further modifications.

Materials:

  • This compound (crude or pure)

  • Methanol

  • 98% Sulfuric acid

  • Chloroform

  • Calcium chloride

Procedure:

  • Reaction Setup: Reflux the crude this compound with three times its weight of methanol and a catalytic amount of 98% sulfuric acid for 2 hours.

  • Quenching: Pour the cooled solution into 10 volumes of water.

  • Extraction: Extract the product with the minimum amount of chloroform required for a clean separation of layers.

  • Washing and Drying: Wash the chloroform solution with water and dry it over calcium chloride.

  • Purification: Distill the product under reduced pressure to obtain methyl 1-adamantanecarboxylate.[7]

ParameterValueReference
Starting Material This compound[7]
Key Reagents Methanol, Sulfuric acid[7]
Reaction Time 2 hours (reflux)[7]
Boiling Point 77–79°C (1 mm Hg)[7]
Melting Point 38–39°C[7]
Synthesis of 1-Adamantanecarboxamide (Amidation)

Amide derivatives are frequently synthesized in medicinal chemistry. This protocol describes the synthesis of 1-adamantanecarboxamide from the corresponding carboxylic acid.

Materials:

  • This compound

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • 30% Ammonium hydroxide solution

  • Cold water

Procedure:

  • Reaction Setup: To a stirred and cooled (-10°C) solution of this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in THF (80 ml), add ethyl chloroformate (3.65 g, 36.06 mmol). A white precipitate will form.

  • Activation: Stir the mixture at -10°C for 30 minutes.

  • Ammonolysis: Add 30% ammonium hydroxide solution (20 ml) to the reaction mixture.

  • Reaction Completion: Gradually warm the mixture to room temperature and stir for an additional 30 minutes.

  • Isolation: Evaporate the THF under reduced pressure.

  • Purification: Filter the precipitated solid and wash it with cold water to afford 1-adamantanecarboxamide as a white solid.[10]

ParameterValueReference
Starting Material This compound[10]
Key Reagents Triethylamine, Ethyl chloroformate, Ammonium hydroxide[10]
Reaction Time ~1 hour[10]
Reaction Temperature -10°C to Room Temperature[10]
Yield 97%[10]

Synthetic Pathways for Derivatives

G cluster_start Starting Material cluster_derivatives Derivatives Acid This compound Ester Methyl 1-Adamantanecarboxylate Acid->Ester  Methanol, H₂SO₄  Reflux, 2h Amide 1-Adamantanecarboxamide Acid->Amide  1. Et₃N, Ethyl Chloroformate  2. NH₄OH AcidChloride 1-Adamantanecarbonyl Chloride Acid->AcidChloride  SOCl₂ or (COCl)₂ AcidChloride->Amide  NH₄OH Hydrazide 1-Adamantanecarbohydrazide AcidChloride->Hydrazide  Hydrazine Hydrate

Synthetic routes to common derivatives of this compound.

Applications in Drug Development

Derivatives of this compound are valuable in drug development due to the unique properties conferred by the adamantane moiety, such as increased lipophilicity and metabolic stability.[1][9]

  • Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral drugs.[1][9] this compound serves as a key intermediate in the synthesis of such compounds.[4]

  • Antibacterial and Antifungal Agents: Various derivatives, including hydrazide-hydrazones, have shown promising antibacterial and antifungal activities.[9][11][12]

  • Metabolic Disorders: Adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), with potential applications in the treatment of obesity and diabetes.[13]

  • Neurological Disorders: The adamantane scaffold is present in drugs like memantine, used for the treatment of Alzheimer's disease, highlighting its importance in CNS-targeted drug design.[2]

Signaling Pathway Inhibition Example: DGAT1

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic diseases. Adamantane carboxylic acid derivatives have been shown to be potent inhibitors of this enzyme.[13]

G cluster_pathway Triglyceride Synthesis Pathway cluster_inhibitor Inhibition DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglycerides DGAT1->TG  Catalyzes Inhibitor Adamantane Carboxylic Acid Derivative Inhibitor->DGAT1  Inhibits

Inhibition of the DGAT1 enzyme by adamantane derivatives.

References

Application Notes and Protocols for the Preparation of 1-Adamantanecarboxamides from 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1-adamantanecarboxamides from 1-adamantanecarboxylic acid, a crucial transformation in the development of pharmaceuticals and advanced materials. The protocols outlined below utilize common and effective synthetic strategies, including the mixed carbonic anhydride method, activation via acyl chloride formation, and direct coupling using carbodiimide reagents.

Introduction

1-Adamantanecarboxamides are important scaffolds in medicinal chemistry due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. These properties can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. The direct conversion of this compound to its corresponding amides is a fundamental step in the synthesis of a wide array of biologically active molecules. This guide presents three reliable and widely used protocols for this transformation.

Method 1: Mixed Carbonic Anhydride Method

This method involves the activation of this compound with ethyl chloroformate in the presence of a tertiary amine base to form a mixed anhydride intermediate. This highly reactive species readily undergoes nucleophilic attack by an amine to yield the desired amide. This procedure is particularly effective for the synthesis of the primary amide, 1-adamantanecarboxamide.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioAmount (mmol)Mass/VolumeYield (%)
This compound180.251.027.745.0 g
Triethylamine101.191.233.273.61 g (5.0 mL)
Ethyl Chloroformate108.521.336.063.65 g (3.2 mL)
30% Aqueous Ammonia (NH₄OH)-Excess-20 mL
1-Adamantanecarboxamide 179.26 --4.8 g 97%
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in tetrahydrofuran (THF, 80 mL).

  • Activation: Cool the solution to -10 °C using an ice-salt bath. To this stirred solution, add ethyl chloroformate (3.65 g, 36.06 mmol) dropwise, which will result in the formation of a white precipitate (triethylamine hydrochloride).

  • Intermediate Formation: Stir the reaction mixture at -10 °C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Amination: Add 30% aqueous ammonia (20 mL) to the reaction mixture.

  • Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes.

  • Work-up and Isolation: Evaporate the THF under reduced pressure. Filter the resulting solid precipitate and wash it with cold water to remove any remaining salts.

  • Drying: Dry the solid product to afford 1-adamantanecarboxamide as a white solid (4.8 g, 97% yield).[1]

Characterization Data for 1-Adamantanecarboxamide
  • IR (KBr, cm⁻¹): 3515, 3422, 2899, 2853, 1634, 1596.[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (br s, 3H), 6.68 (br s, 1H), 6.94 (br s, 1H).[1]

Experimental Workflow

mixed_anhydride_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_amination Amination cluster_workup Work-up & Isolation start Dissolve this compound and Triethylamine in THF cool Cool to -10 °C start->cool add_etcf Add Ethyl Chloroformate cool->add_etcf stir1 Stir for 30 min add_etcf->stir1 add_nh4oh Add Aqueous Ammonia stir1->add_nh4oh warm Warm to RT, Stir for 30 min add_nh4oh->warm evap Evaporate THF warm->evap filter_wash Filter and Wash with Water evap->filter_wash dry Dry Product filter_wash->dry product 1-Adamantanecarboxamide dry->product

Workflow for Mixed Anhydride Method

Method 2: Acyl Chloride Formation and Subsequent Amination

This classic and robust two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). The isolated or in situ generated 1-adamantanecarbonyl chloride is then reacted with an amine to form the amide. This method is broadly applicable to a wide range of primary and secondary amines.

Quantitative Data Summary
StepReactant/ProductMolar Mass ( g/mol )Stoichiometric RatioYield (%)
1 This compound180.251.0
Thionyl Chloride (SOCl₂)118.97Excess
1-Adamantanecarbonyl Chloride 198.69 -Typical >90%
2 1-Adamantanecarbonyl Chloride198.691.0
Amine (e.g., Aniline)93.131.1 - 2.0
Base (e.g., Pyridine or Et₃N)-1.1 - 2.0
N-Aryl-1-adamantanecarboxamide --Variable
Experimental Protocol

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride [2]

  • Reaction Setup: In a fume hood, add this compound to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Reaction: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents) to the flask.

  • Heating: Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is crude 1-adamantanecarbonyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with an Amine

  • Reaction Setup: Dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Cool the solution in an ice bath (0 °C). Add a solution of 1-adamantanecarbonyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow

acyl_chloride_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start This compound react_socl2 React with excess SOCl₂ (Reflux) start->react_socl2 isolate_acyl Isolate 1-Adamantanecarbonyl Chloride react_socl2->isolate_acyl cool_add Cool to 0 °C, Add Acyl Chloride isolate_acyl->cool_add dissolve_amine Dissolve Amine and Base in Anhydrous Solvent dissolve_amine->cool_add react_stir Stir at RT (2-16h) cool_add->react_stir workup Aqueous Work-up react_stir->workup purify Purify (Recrystallization or Chromatography) workup->purify product 1-Adamantanecarboxamide purify->product

Workflow for Acyl Chloride Method

Method 3: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling reagent, to activate the carboxylic acid. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization in the case of chiral substrates. This is a very mild and widely used method in peptide synthesis and medicinal chemistry.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Stoichiometric Ratio
This compound180.251.0
Amine-1.1
EDC·HCl191.701.2
HOBt135.121.2
Base (e.g., DIPEA or Et₃N)-2.5
N-Substituted-1-adamantanecarboxamide --

Note: Yields are typically good to excellent (70-95%) but are substrate-dependent.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.

Experimental Workflowdot

edc_hobt_workflow cluster_setup Reaction Setup cluster_activation Activation & Reaction cluster_workup Work-up & Purification start Combine Acid, Amine, HOBt in Anhydrous Solvent cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_base Add Base (e.g., DIPEA) add_edc->add_base react Stir at RT (8-24h) add_base->react workup Aqueous Work-up react->workup purify Purify (Chromatography or Recrystallization) workup->purify product 1-Adamantanecarboxamide purify->product

References

Application Notes and Protocols: Esterification of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its rigid, bulky adamantyl group can impart unique properties such as increased lipophilicity, metabolic stability, and specific receptor interactions. Esterification of the carboxylic acid moiety is a fundamental transformation that allows for the fine-tuning of these properties and the creation of diverse derivatives for applications in drug discovery and materials science. This document provides detailed protocols and comparative data for various methods of esterifying this compound.

General Reaction Scheme

The esterification of this compound involves the reaction of the carboxylic acid with an alcohol to form an ester and water. Due to the steric hindrance of the adamantyl group, certain esterification methods are more effective than others.

Esterification_General_Scheme cluster_reactants Reactants cluster_products Products Acid This compound Catalyst Catalyst / Reagents Acid->Catalyst + Alcohol Alcohol (R'-OH) Alcohol->Catalyst + Ester Adamantane Ester (R-COOR') Water Water (H2O) Catalyst->Ester Catalyst->Water

Caption: General scheme of this compound esterification.

Comparative Data of Esterification Methods

The choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to acidic or basic conditions. The following table summarizes quantitative data for different methods.

MethodAlcohol ExampleCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Citation
Fischer Esterification MethanolH₂SO₄Methanol (excess)Reflux2~90[1]
EthanolH₂SO₄ or HCl (generated in situ)Ethanol (excess)Reflux1-3High[2]
Via Acyl Chloride Various1. SOCl₂2. Alcohol, PyridineBenzeneBoiling10-12High[3]
Steglich Esterification General AlcoholDicyclohexylcarbodiimide (DCC), DMAP (cat.)Dichloromethane0 to RT3Good
Mitsunobu Reaction General AlcoholTriphenylphosphine (PPh₃), DEAD or DIADTHF0 to RT6-8High[4]

Note: "High" and "Good" yields are indicated where specific quantitative data for this compound was not available in the searched literature, but the methods are generally high-yielding.

Experimental Protocols

Fischer Esterification

This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols that can be used in large excess.

Protocol: Synthesis of Methyl 1-Adamantanecarboxylate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend crude this compound in three times its weight of methanol.

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for a multi-gram scale reaction).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into approximately 10 volumes of water.

    • Extract the aqueous mixture with chloroform.

    • Wash the combined organic layers with water.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Distill the crude product to obtain pure methyl 1-adamantanecarboxylate. The product is collected at 77–79 °C (1 mm Hg) and has a melting point of 38–39 °C.

Fischer_Esterification_Workflow Start Start: this compound + Methanol (excess) Add_Acid Add conc. H₂SO₄ Start->Add_Acid Reflux Reflux for 2 hours Add_Acid->Reflux Workup Quench with Water & Extract with Chloroform Reflux->Workup Wash Wash Organic Layer with Water Workup->Wash Dry Dry over CaCl₂ Wash->Dry Purify Filter, Evaporate Solvent, & Distill Dry->Purify End End: Methyl 1-Adamantanecarboxylate Purify->End

Caption: Workflow for Fischer esterification.

Esterification via Acyl Chloride

This two-step method is highly effective for a wide range of alcohols, including sterically hindered ones, as the intermediate acyl chloride is very reactive.

Protocol: General Procedure for Ester Synthesis from 1-Adamantanecarbonyl Chloride [3]

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

  • Reaction Setup: In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

  • Reaction: Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

  • Isolation: Remove the excess thionyl chloride by distillation, followed by vacuum distillation of the crude product to obtain pure 1-adamantanecarbonyl chloride.

Step 2: Ester Synthesis

  • Reaction Setup: Dissolve the alcohol in a suitable aprotic solvent, such as benzene or dichloromethane, in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a slight excess of a base, such as pyridine, to scavenge the HCl produced during the reaction.

  • Acyl Chloride Addition: Slowly add a solution of 1-adamantanecarbonyl chloride in the same solvent to the alcohol/pyridine mixture, often at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended). For less reactive alcohols, heating may be required.[3]

  • Work-up:

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

    • Wash the filtrate with dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude ester by column chromatography or distillation.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Start1 This compound + Thionyl Chloride Reflux1 Reflux Start1->Reflux1 Isolate1 Distill to get 1-Adamantanecarbonyl Chloride Reflux1->Isolate1 AddAcylCl Add 1-Adamantanecarbonyl Chloride Isolate1->AddAcylCl Start2 Alcohol + Pyridine in Solvent Start2->AddAcylCl React2 Stir at RT or Heat AddAcylCl->React2 Workup2 Aqueous Work-up React2->Workup2 Purify2 Purification Workup2->Purify2 End Final Ester Product Purify2->End

Caption: Two-step workflow for esterification via acyl chloride.

Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide (e.g., DCC or EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is particularly useful for acid-sensitive substrates and sterically hindered alcohols.

Protocol: General Procedure for Steglich Esterification

  • Reaction Setup: Dissolve this compound (1 equivalent), the alcohol (1-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Work-up:

    • Filter off the precipitated DCU.

    • Wash the filtrate with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Steglich_Mechanism Acid R-COOH OAI O-Acylisourea Intermediate Acid->OAI DCC DCC DCC->OAI AI Acyl-DMAP Intermediate OAI->AI + DMAP DCU DCU OAI->DCU DMAP DMAP DMAP->AI Ester Ester (R-COOR') AI->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of Steglich esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. It proceeds under mild, neutral conditions.

Protocol: General Procedure for Mitsunobu Esterification [4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.5 equivalents), the alcohol (1 equivalent), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.

  • Work-up:

    • Dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.

    • Filter to remove the precipitated triphenylphosphine oxide.

    • Wash the filtrate with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude ester by column chromatography.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution Alcohol R'-OH Oxyphosphonium Oxyphosphonium Salt [R'OPPh₃]⁺ Alcohol->Oxyphosphonium PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->Oxyphosphonium + R'-OH Ester Ester (R-COOR') Oxyphosphonium->Ester + R-COO⁻ (SN2) TPPO Triphenylphosphine Oxide Oxyphosphonium->TPPO Carboxylate R-COO⁻ Carboxylate->Ester Acid R-COOH Acid->Carboxylate Deprotonation

Caption: Key steps in the Mitsunobu reaction mechanism.

Conclusion

The esterification of this compound can be achieved through several reliable methods. The choice of method should be guided by the specific alcohol being used, the desired scale of the reaction, and the presence of other functional groups in the molecule. For simple primary alcohols, Fischer esterification offers a cost-effective and high-yielding route. For a broader substrate scope, including more complex and sensitive alcohols, the two-step acyl chloride method or the milder Steglich and Mitsunobu reactions are excellent alternatives. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: 1-Adamantanecarboxylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-adamantanecarboxylic acid and its derivatives in the synthesis of advanced polymers. The unique, rigid, and bulky cage structure of the adamantane moiety imparts exceptional properties to polymers, making them suitable for a range of high-performance applications, from drug delivery systems to advanced materials.

Introduction

This compound is a versatile building block in polymer chemistry.[1][2] Its incorporation into polymer backbones or as a pendant group can significantly enhance thermal stability, glass transition temperature (Tg), mechanical strength, and hydrophobicity.[3] These properties are highly desirable in fields such as drug delivery, where the adamantane cage can act as a robust anchor or a hydrophobic core for drug encapsulation, and in materials science for the development of high-performance plastics.[4][5] The carboxylic acid functionality provides a convenient handle for various polymerization and modification reactions.[1]

Applications in Polymer Synthesis

The applications of this compound in polymer synthesis are diverse, with notable uses in:

  • Drug Delivery Systems: Adamantane-containing polymers are used to create nanoparticles, micelles, and dendrimers for targeted drug delivery.[4][6] The hydrophobic adamantane core enhances the loading capacity of hydrophobic drugs and improves the stability of the delivery vehicle.[7][8]

  • High-Performance Polymers: The incorporation of adamantane units into polymers like polycarbonates, polyamides, and polyimides leads to materials with high thermal stability and mechanical robustness, suitable for aerospace, automotive, and electronics industries.[3][9]

  • Optoelectronic Materials: this compound can be used as an additive in polycondensation reactions to synthesize conjugated polymers for potential use in optoelectronic devices.[10]

  • Coordination Polymers: Bifunctional adamantane derivatives, synthesized from this compound, can act as ligands for the preparation of coordination polymers.[11]

Data Presentation

The following tables summarize key quantitative data for various adamantane-containing polymers, highlighting the impact of the adamantane moiety on their properties.

Table 1: Properties of Adamantane-Containing Polymers for Drug Delivery

Polymer ArchitectureMolecular Weight (MW)Polydispersity Index (PDI)Drug Loading Capacity (%)Critical Micelle Concentration (CMC) (mg/mL)Reference
Star-shaped S-PLGA-D-P--21.60.0034[7]
Linear L-PLGA-D-P--22.90.0070[7]
pADK (polyketal)49,472 Da1.74--[12]

Table 2: Thermal Properties of High-Performance Adamantane-Containing Polymers

Polymer TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (10% weight loss) (°C)Reference
Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene)268>400[13]
Adamantane-based Polyimides248 - 308>500[9]
Poly(1,3-adamantylene alkylene)s-452 - 456[14]

Experimental Protocols

Protocol 1: Synthesis of a Polycarbonate from 1,3-Bis(4-hydroxyphenyl)adamantane

This protocol describes the synthesis of a polycarbonate incorporating an adamantane moiety into the polymer backbone, leading to enhanced thermal and mechanical properties.[3]

Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), dry

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

  • Ice bath

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in dry DCM to the cooled reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.

Protocol 2: Purification of this compound

This protocol details a method for the purification of commercial this compound to remove impurities such as trimethylacetic acid.[10]

Materials:

  • This compound (crude)

  • Carbon tetrachloride (CCl4)

  • 15N aqueous ammonia (NH3)

  • Acetone (Me2CO), cold

  • Deionized water

  • 12N Hydrochloric acid (HCl)

  • Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Methanol (MeOH)

Procedure:

  • Dissolve 15 g of the crude acid in 300 mL of CCl4.

  • Shake the solution with 110 mL of 15N aqueous NH3. The ammonium salt of this compound will precipitate.

  • Collect the precipitated ammonium salt by filtration. Acidic impurities will remain in the aqueous solution as soluble ammonium salts.

  • Wash the collected salt with 20 mL of cold acetone.

  • Suspend the washed salt in 250 mL of water.

  • Acidify the suspension with 12N HCl.

  • Extract the resulting precipitate with 100 mL of CHCl3.

  • Dry the chloroform extract over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Recrystallize the residue from a mixture of 30 mL of methanol and approximately 10 mL of water to yield the pure acid.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in polymer synthesis.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Adamantane-based Monomer Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation (e.g., in Methanol) Crude_Polymer->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying Pure_Polymer Pure Adamantane Polymer Drying->Pure_Polymer Analysis Analysis (e.g., GPC, NMR, DSC, TGA) Pure_Polymer->Analysis

Caption: General workflow for the synthesis and characterization of adamantane-containing polymers.

Drug_Delivery_Concept cluster_micelle Self-Assembled Micelle cluster_environment Biological Environment Core Hydrophobic Core (Adamantane & PLGA) Shell Hydrophilic Shell (PEG) Bloodstream Bloodstream (pH 7.4) Stable Micelle Shell->Bloodstream Systemic Circulation Drug Drug (e.g., DOX) Drug->Core Encapsulation Tumor Tumor Microenvironment (pH < 7) Drug Release Bloodstream->Tumor Targeting

Caption: Conceptual diagram of an adamantane-based polymeric micelle for drug delivery.

References

Application Notes and Protocols for the Incorporation of 1-Adamantanecarboxylic Acid into Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the adamantane moiety into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials.[1] The rigid, bulky, and thermally stable cage-like structure of adamantane, when integrated into a polymer chain, restricts polymer chain mobility, leading to a significant increase in glass transition temperature (Tg) and thermal decomposition temperature.[2] 1-Adamantanecarboxylic acid is a versatile building block that can be incorporated into polyesters to impart these desirable properties. The resulting adamantane-containing polyesters are promising candidates for applications requiring high performance, such as in the aerospace, automotive, and electronics industries, as well as in the development of advanced drug delivery systems where thermal stability and controlled degradation are crucial.[2][3]

These application notes provide detailed protocols for the synthesis of polyesters incorporating this compound via two common methods: melt polymerization and solution polymerization. Additionally, expected thermal and mechanical properties based on data from analogous adamantane-containing polymers are summarized.

Data Presentation: Expected Properties of Adamantane-Containing Polyesters

The introduction of the adamantane moiety is expected to significantly enhance the thermal and mechanical properties of polyesters. The following tables summarize quantitative data from various adamantane-containing polymers, providing a benchmark for the anticipated performance of polyesters synthesized with this compound.

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
Adamantane-based Polyimide2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various dianhydrides248 - 308> 500
Adamantane-based Poly(1,3-adamantylene alkylene)sα,ω-dienes with 1,3-adamantylene unitsNot reported452 - 456
Adamantane-based Dicyanate Ester PolymerAdamantane-based dicyanate ester~370~480 (5% weight loss)
Polystyrene (for comparison)Styrene100~350

Data sourced from analogous adamantane-containing polymers to provide an estimate of expected properties.

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Adamantane-based Polyimide Film88.2 - 113.52.0 - 2.25.6 - 12.5
Conventional Polyimide (Kapton®)~170~3.0~70

This data for polyimides illustrates the impact of the adamantane structure on mechanical properties.

Experimental Protocols

Two primary methods for the synthesis of polyesters from this compound are detailed below: melt polymerization and solution polymerization. For solution polymerization, it is advantageous to first convert this compound to its more reactive acid chloride derivative, 1-adamantanecarbonyl chloride.

Protocol 1: Synthesis of 1-Adamantanecarbonyl Chloride

Objective: To synthesize 1-adamantanecarbonyl chloride from this compound for use in solution polymerization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound in dry toluene.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 1-adamantanecarbonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Melt Polymerization of this compound with a Diol

Objective: To synthesize an adamantane-containing polyester via direct esterification in the melt.

Materials:

  • This compound

  • A suitable diol (e.g., ethylene glycol, 1,4-butanediol)

  • Esterification catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Esterification Stage:

    • Charge the reaction vessel with a stoichiometric amount of this compound and the chosen diol (e.g., a 1:1.2 molar ratio of acid to diol).

    • Add the catalyst (typically 200-500 ppm).

    • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.

    • Water will be formed as a byproduct and should be continuously removed by distillation.

    • Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of the excess diol and drive the polymerization reaction forward.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows.

    • Continue the reaction under high vacuum for 3-5 hours or until the desired melt viscosity is achieved.

    • Cool the reactor and extrude the polymer under nitrogen pressure.

Protocol 3: Solution Polymerization of 1-Adamantanecarbonyl Chloride with a Bisphenol

Objective: To synthesize an aromatic adamantane-containing polyester via solution polymerization.

Materials:

  • 1-Adamantanecarbonyl chloride (from Protocol 1)

  • A suitable bisphenol (e.g., Bisphenol A)

  • A tertiary amine acid scavenger (e.g., pyridine, triethylamine)

  • Dry aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • Methanol or ethanol for precipitation

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis.

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the bisphenol and the tertiary amine in the dry solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-adamantanecarbonyl chloride in the same dry solvent to the cooled bisphenol solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Once the desired viscosity is reached, precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol or ethanol with stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with the non-solvent and then with water to remove any salts and residual solvent.

  • Dry the final polyester product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomer_prep Monomer Preparation (1-Adamantanecarbonyl Chloride) polymerization Polymerization (Melt or Solution) monomer_prep->polymerization precipitation Precipitation polymerization->precipitation washing Washing precipitation->washing drying Drying washing->drying spectroscopy Spectroscopy (FTIR, NMR) drying->spectroscopy thermal_analysis Thermal Analysis (TGA, DSC) drying->thermal_analysis mechanical_testing Mechanical Testing drying->mechanical_testing melt_polymerization_workflow start Start charge_reactants Charge Reactor: This compound, Diol, Catalyst start->charge_reactants esterification Esterification: 180-220 °C, N₂ Atmosphere Remove H₂O charge_reactants->esterification polycondensation Polycondensation: Increase Temp to 250-280 °C Reduce Pressure esterification->polycondensation extrude Extrude Polymer polycondensation->extrude end End extrude->end solution_polymerization_workflow start Start dissolve_bisphenol Dissolve Bisphenol & Amine in Dry Solvent start->dissolve_bisphenol cool_solution Cool to 0 °C dissolve_bisphenol->cool_solution add_acid_chloride Slowly Add 1-Adamantanecarbonyl Chloride cool_solution->add_acid_chloride react_room_temp React at Room Temperature add_acid_chloride->react_room_temp precipitate Precipitate in Non-solvent react_room_temp->precipitate filter_wash_dry Filter, Wash, and Dry precipitate->filter_wash_dry end End filter_wash_dry->end

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 1-Adamantanecarboxylic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2][3] 1-Adamantanecarboxylic acid, with its rigid and bulky three-dimensional adamantane core, serves as a unique monodentate ligand for the synthesis of MOFs and coordination polymers.[4][5] The lipophilic nature and structural stability of the adamantane cage can impart desirable properties to the resulting frameworks, such as enhanced thermal stability and hydrophobicity.[4] While multi-carboxylate derivatives of adamantane are more commonly used to create robust, porous frameworks, this compound can be employed to synthesize unique coordination complexes and can also be used in the synthesis of bifunctional ligands for more complex structures.[5][6][7]

These application notes provide an overview of the synthesis, characterization, and potential applications of MOFs incorporating this compound, with a focus on drug delivery and catalysis. The provided protocols are generalized and may require optimization for specific metal-ligand combinations.

Data Presentation

Due to the limited availability of specific quantitative data for MOFs solely based on this compound, the following tables present exemplary data based on typical characteristics of MOFs.

Table 1: Physicochemical Properties of a Hypothetical MOF with 1-Adamantanecarboxylate (Ada-MOF)

PropertyValueCharacterization Method
BET Surface Area150 - 400 m²/gNitrogen Adsorption-Desorption
Pore Volume0.1 - 0.3 cm³/gNitrogen Adsorption-Desorption
Pore Size5 - 10 ÅNitrogen Adsorption-Desorption
Thermal StabilityUp to 300 °CThermogravimetric Analysis (TGA)
Crystal SystemMonoclinic or OrthorhombicSingle-Crystal X-ray Diffraction

Table 2: Drug Loading and Release Parameters for a Hypothetical Ada-MOF

DrugLoading Capacity (wt%)Encapsulation Efficiency (%)Release Profile
Ibuprofen5 - 15%60 - 80%Sustained release over 24h
5-Fluorouracil3 - 10%50 - 70%pH-responsive release
Doxorubicin8 - 20%70 - 90%Sustained release over 48h

Table 3: Catalytic Performance of a Hypothetical Ada-MOF

ReactionCatalystConversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
Knoevenagel CondensationAda-MOF (e.g., with Cu(II))85 - 95%>99% for the desired product10 - 50
Oxidation of AlkenesAda-MOF (e.g., with Co(II))70 - 85%80 - 90% for the epoxide5 - 20

Experimental Protocols

Protocol 1: Synthesis of a Metal-Organic Framework with this compound (Ada-MOF)

This protocol describes a general solvothermal synthesis method for a MOF using this compound as a ligand.

Materials:

  • This compound (Ad-COOH)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Glass vials or Teflon-lined autoclave

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 18.02 mg) in 10 mL of DMF.

  • In a separate container, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.75 mg) in 5 mL of DMF.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Seal the vial tightly.

  • Place the vial in an oven and heat at a constant temperature (e.g., 80-120 °C) for 24-72 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature slowly.

  • Crystals of the Ada-MOF should have formed.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a solvent with a lower boiling point (e.g., chloroform or acetone) for 24 hours, replacing the solvent every 8 hours.

  • Decant the solvent and dry the activated Ada-MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours.

G Experimental Workflow: Ada-MOF Synthesis cluster_prep Solution Preparation dissolve_ligand Dissolve this compound in DMF mix Mix Ligand and Metal Solutions dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in DMF dissolve_metal->mix react Solvothermal Reaction (80-120°C, 24-72h) mix->react cool Cool to Room Temperature react->cool collect Collect Crystals cool->collect wash Wash with Fresh DMF collect->wash activate Solvent Exchange & Vacuum Drying wash->activate product Activated Ada-MOF activate->product

Workflow for the solvothermal synthesis of an Ada-MOF.
Protocol 2: Drug Loading into Ada-MOF

This protocol outlines a general procedure for loading a drug molecule into the pores of an activated Ada-MOF.

Materials:

  • Activated Ada-MOF

  • Drug of interest (e.g., Ibuprofen)

  • Solvent in which the drug is soluble (e.g., ethanol, dichloromethane)

  • Shaker or sonicator

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Weigh a known amount of activated Ada-MOF (e.g., 20 mg) and place it in a vial.

  • Add a specific volume of the drug solution (e.g., 10 mL) to the vial containing the Ada-MOF.

  • Seal the vial and place it on a shaker at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores. Sonication for short periods can aid in dispersion.

  • After the loading period, centrifuge the mixture to separate the drug-loaded Ada-MOF from the solution.

  • Carefully collect the supernatant.

  • Wash the drug-loaded Ada-MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded Ada-MOF under vacuum at a mild temperature.

  • Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve.

Calculations:

  • Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

  • Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100

G Experimental Workflow: Drug Loading cluster_input Inputs mof Activated Ada-MOF mix Mix MOF and Drug Solution mof->mix drug_solution Drug Solution (Known Concentration) drug_solution->mix incubate Incubate (24-48h with shaking) mix->incubate separate Centrifuge to Separate Solid incubate->separate wash Wash and Dry Drug-Loaded MOF separate->wash analyze Analyze Supernatant (UV-Vis) separate->analyze product Drug-Loaded Ada-MOF wash->product

Workflow for loading a drug into an Ada-MOF.
Protocol 3: In Vitro Drug Release Study

This protocol describes a typical method for studying the release of a drug from a loaded Ada-MOF.

Materials:

  • Drug-loaded Ada-MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Thermostated shaker or water bath (37 °C)

  • Centrifuge or dialysis membrane

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded Ada-MOF (e.g., 10 mg) in a known volume of PBS (e.g., 50 mL) in a sealed container.

  • Place the container in a thermostated shaker at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • To maintain a constant volume, replace the withdrawn aliquot with the same volume of fresh PBS.

  • Centrifuge the withdrawn aliquot to remove any MOF particles.

  • Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathways and Logical Relationships

As there is no specific information in the provided search results regarding signaling pathways directly modulated by MOFs based on this compound, a generalized logical diagram for targeted drug delivery using a functionalized MOF is presented below. This illustrates the conceptual pathway from administration to cellular effect.

G Logical Pathway: Targeted Drug Delivery with Functionalized MOF admin Administration of Functionalized Drug-Loaded MOF circulation Systemic Circulation admin->circulation targeting Targeting Ligand Binds to Receptor on Cancer Cell circulation->targeting internalization Receptor-Mediated Endocytosis targeting->internalization endosome MOF in Endosome (Low pH) internalization->endosome release pH-Triggered Drug Release endosome->release drug_action Drug Interacts with Intracellular Target release->drug_action effect Therapeutic Effect (e.g., Apoptosis) drug_action->effect

Conceptual pathway for targeted drug delivery and action.

References

Applications of 1-Adamantanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid is a versatile carboxylic acid derivative of adamantane, a rigid, lipophilic, polycyclic hydrocarbon.[1] Its unique three-dimensional structure and physicochemical properties make it a valuable building block in medicinal chemistry.[2] The incorporation of the adamantane moiety into drug candidates can significantly enhance their pharmacological profiles by increasing lipophilicity, improving metabolic stability, and providing a rigid scaffold for precise interactions with biological targets.[3] This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of enzyme inhibitors and receptor modulators. Detailed protocols for relevant biological assays and synthetic methodologies are also provided.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 828-51-3[4]
Molecular Formula C₁₁H₁₆O₂[4]
Molecular Weight 180.24 g/mol [4]
Appearance White crystalline powder[1][4]
Melting Point 172-174 °C[4][5]
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, acetone, and benzene.[1][2][5][6]
pKa 4.86 ± 0.20 (Predicted)[5]

Applications in Medicinal Chemistry

The rigid and lipophilic nature of the adamantane cage allows derivatives of this compound to effectively interact with hydrophobic pockets of enzymes and receptors, leading to potent and selective modulation of their activity.[1]

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Obesity and Diabetes

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[2] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[6] A series of this compound derivatives have been developed as potent DGAT1 inhibitors.

One notable example is compound 43c , an E-adamantane carboxylic acid derivative, which has demonstrated excellent in vitro activity with an IC₅₀ value of 5 nM against both human and mouse DGAT1.[6] This compound also showed significant efficacy in reducing plasma triglyceride levels and body weight gain in animal models.[6]

Quantitative Data: Adamantane-Based DGAT1 Inhibitors

CompoundTargetIC₅₀ (nM)Reference
43c hDGAT1, mDGAT15[6]
PF-04620110 hDGAT119[7][8]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors for Metabolic Syndrome

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[4] Inhibition of 11β-HSD1 is a potential treatment for metabolic syndrome, including obesity and type 2 diabetes.[9]

α-Sulfonamido-N-adamantanecarboxamide derivatives have been identified as potent 11β-HSD1 inhibitors. Compound 7j from this series is a highly potent inhibitor of human 11β-HSD1 with an IC₅₀ of 8 nM.[1][9] It also exhibits good metabolic stability and in vivo efficacy.[9]

Quantitative Data: Adamantane-Based 11β-HSD1 Inhibitors

CompoundTargetIC₅₀ (nM)Reference
7j h11β-HSD18[1][9]
7j m11β-HSD149[9]
MK-0916 h11β-HSD170.4 (plasma IC₅₀)[9]
GABAA Receptor Modulators for Neurological Disorders

The γ-aminobutyric acid type A (GABAₐ) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Allosteric modulation of GABAₐ receptors is a key mechanism for the action of many anxiolytic, sedative, and anticonvulsant drugs. The lipophilic adamantane cage can interact with allosteric sites on the GABAₐ receptor, influencing its function.

Signaling Pathway Diagrams

DGAT1_Pathway Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Esterification Inhibitor Adamantane-Based Inhibitor (e.g., 43c) Inhibitor->DGAT1 Inhibition

DGAT1 signaling pathway and inhibition.

HSD1_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Reduction Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Gene_Expression Gene Expression (Metabolic Regulation) GR->Gene_Expression Inhibitor Adamantane-Based Inhibitor (e.g., 7j) Inhibitor->HSD1 Inhibition

11β-HSD1 signaling pathway and inhibition.

GABAA_Receptor Receptor GABAₐ Receptor Chloride Ion Channel (Closed) Allosteric Site Receptor_Open GABAₐ Receptor Chloride Ion Channel (Open) Allosteric Site Receptor->Receptor_Open Conformational Change GABA GABA GABA->Receptor:f0 Binds Modulator Adamantane-Based Modulator Modulator->Receptor:f2 Binds Chloride Cl⁻ Influx Receptor_Open:f1->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Synthesis_Workflow Start 1-Adamantanecarboxylic Acid AcidChloride 1-Adamantanecarbonyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Coupling Amide Coupling (e.g., EDCI, HOBt) Start->Coupling Amide Adamantane-Amide Derivative AcidChloride->Amide Amine Amine (R-NH₂) Amine->Amide Base Amine->Coupling Coupling->Amide

References

The Adamantane Moiety: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

The rigid, lipophilic, and three-dimensional structure of the adamantane cage, particularly when functionalized as 1-adamantanecarboxylic acid, has established it as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties are strategically employed to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. These application notes provide an overview of the utility of this compound in drug design, alongside detailed protocols for the synthesis and evaluation of adamantane-based compounds.

Physicochemical Advantages of the Adamantyl Group

Incorporating an adamantyl moiety, often derived from this compound, into a drug candidate can confer several advantageous properties:

  • Optimal Lipophilicity: The bulky and hydrophobic nature of the adamantane cage significantly increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1]

  • Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups by metabolic enzymes. This steric shielding often leads to an increased drug half-life and a longer duration of action.[1]

  • Three-Dimensionality: In contrast to many planar aromatic scaffolds, the distinct three-dimensional architecture of adamantane allows for a more precise and effective exploration of a target's binding pocket. This can lead to improved potency and selectivity.[1]

  • Rigid Scaffold: The adamantane core provides a rigid anchor for the precise positioning of pharmacophoric groups, facilitating the optimization of drug-target interactions.[1]

Therapeutic Applications of Adamantane Derivatives

Derivatives of this compound and other adamantane-containing compounds have found clinical success in a wide range of therapeutic areas.[2]

  • Antiviral Agents: Amantadine and Rimantadine are notable for their activity against the influenza A virus, primarily by inhibiting the M2 proton channel and preventing viral uncoating.[3]

  • Antidiabetic Agents: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The adamantane group in these molecules contributes to their binding affinity and pharmacokinetic profile.[2]

  • Neurological Disorders: Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[2] Amantadine has also been repurposed for its anti-parkinsonian effects.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane-based drugs, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Antiviral Activity of Adamantane Derivatives

Compound/AnalogueVirus StrainAssay TypeCell LineIC₅₀ / EC₅₀ (µM)
AmantadineA/H3N2Plaque ReductionMDCK~1.0 - 5.0
RimantadineA/H3N2Plaque ReductionMDCK~0.5 - 2.0
Glycyl-rimantadine (4b)A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11
Enol ester (R)-10A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1
AmantadineSARS-CoV-2CPE InhibitionVero E683 - 119

Data compiled from multiple sources.[5][6]

Table 2: DPP-4 Inhibition by Adamantane-Containing Drugs

CompoundKᵢ (nM)t₁/₂ for dissociation (minutes) at 37°C
Saxagliptin1.350
5-hydroxy-saxagliptin2.623
Vildagliptin-3.5
Sitagliptin-< 2

Data from in vitro studies.[7]

Table 3: Comparative Pharmacokinetic Parameters of Adamantane Derivatives

ParameterAmantadineRimantadineMemantine
BioavailabilityHigh (86-90%)HighHigh
Tₘₐₓ (hours)2 - 4 (immediate release)~6~3 - 7
Volume of Distribution (Vd)~3 - 8 L/kgHigh~9 - 11 L/kg
MetabolismNot significantly metabolizedExtensively metabolized in the liverPartially metabolized in the liver
ExcretionPrimarily renal, unchangedRenal, as metabolites and parent drugPrimarily renal, unchanged

These values are compiled from different studies and should be compared with caution.[4][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of adamantane derivatives.

Protocol 1: Synthesis of this compound (Koch-Haaf Reaction)

This protocol describes a common method for the synthesis of this compound from adamantane.[9]

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • 98% Formic acid

  • t-Butyl alcohol

  • Crushed ice

  • 15N Ammonium hydroxide

  • Acetone

  • 12N Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

  • Separate the layers and extract the upper, acid layer with three 100-ml portions of carbon tetrachloride.

  • Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.

  • Collect the crystalline ammonium 1-adamantanecarboxylate that separates on a Büchner funnel.

  • Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.

  • Make the suspension strongly acidic with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness on a steam bath.

  • The residue is crude this compound. Recrystallize from a mixture of methanol and water to yield pure this compound.

Protocol 2: Synthesis of Amantadine Hydrochloride from Adamantane

This two-step protocol describes the synthesis of Amantadine Hydrochloride, a key antiviral drug, starting from adamantane.[10]

Step 1: Synthesis of N-(1-Adamantyl)acetamide

  • Slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) in a round-bottom flask over 20 minutes.

  • Maintain the suspension for 30 minutes, then add acetonitrile (29 mL, 0.5 mol).

  • Subject the reaction mixture to microwave radiation (40 °C, 50 W) for 3 hours.

  • After the reaction, add ice water (370 mL) and stir the mixture for 30 minutes at 0-5 °C.

  • Filter the white solid, wash it with cool water, to obtain N-(1-Adamantyl)acetamide.

Step 2: Synthesis of Amantadine Hydrochloride

  • Treat the N-(1-Adamantyl)acetamide with sodium hydroxide in a mixture of water and propylene glycol under microwave radiation at 120 °C for 2 hours to yield amantadine.

  • Dissolve the resulting amantadine in dichloromethane and treat with aqueous 5N HCl to obtain amantadine hydrochloride.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the ability of a compound to inhibit virus-induced cell death.[6]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.

  • Virus stock of known titer.

  • Adamantane derivatives at various concentrations.

  • Serum-free cell culture medium.

  • Overlay medium (e.g., 2X MEM containing 1.2% agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) and allow the virus to adsorb for 1 hour.[5]

  • After adsorption, remove the virus inoculum and wash the cells.

  • Add an overlay medium containing different concentrations of the adamantane derivatives.

  • Incubate the plates for a period that allows for plaque formation (typically 2-4 days).

  • After incubation, fix the cells and stain with crystal violet solution to visualize and count the plaques.

  • The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vitro DPP-4 Inhibition Assay

This protocol describes a method to screen for DPP-4 inhibitors.[11][12]

Materials:

  • DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer

  • Adamantane-based test compounds (e.g., Saxagliptin)

  • 96-well plate (black, clear bottom for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound to the respective wells. Include a positive control (known inhibitor like sitagliptin) and a negative control (no inhibitor).

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 5: In Vitro Metabolic Stability Assay

This protocol provides a general method to assess the metabolic stability of adamantane-containing compounds using liver microsomes.[13]

Materials:

  • Test compound (adamantane derivative)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (or UDPGA for Phase II)

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the percentage of the parent compound remaining against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.

G cluster_synthesis Synthesis of Adamantane Derivatives Adamantane Adamantane This compound This compound Adamantane->this compound Koch-Haaf Reaction Derivatization Derivatization This compound->Derivatization Amidation, Esterification, etc. Drug Candidates Drug Candidates Derivatization->Drug Candidates G cluster_antiviral Antiviral Screening Workflow Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Non-toxic Compounds Non-toxic Compounds Cytotoxicity Assay->Non-toxic Compounds Select Plaque Reduction Assay Plaque Reduction Assay Non-toxic Compounds->Plaque Reduction Assay Lead Compounds Lead Compounds Plaque Reduction Assay->Lead Compounds Identify G cluster_dpp4 DPP-4 Inhibition Signaling Pathway GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Substrate Pancreas Pancreas GLP-1 (active)->Pancreas Stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Cleavage Saxagliptin Saxagliptin Saxagliptin->DPP-4 Inhibits Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion

References

Synthesis of Novel Antiviral Agents from 1-Adamantanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of antiviral agents derived from 1-adamantanecarboxylic acid. This document includes established synthetic routes to well-known adamantane-based drugs and protocols for the synthesis of novel derivatives with potential antiviral activity. The information is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

The adamantane cage is a versatile scaffold in medicinal chemistry, known for its lipophilic nature which can enhance drug-target interactions and improve pharmacokinetic profiles.[1] this compound is a key starting material for the synthesis of a variety of biologically active molecules, including antiviral agents.[2][3] The most prominent examples are amantadine and rimantadine, which have been used for the treatment and prophylaxis of influenza A infections.[4] Their mechanism of action involves the inhibition of the M2 proton channel of the virus.[4] However, the emergence of resistant strains has necessitated the development of new adamantane derivatives with improved efficacy and a broader spectrum of activity.[1][4]

This document outlines synthetic strategies starting from this compound to generate diverse antiviral candidates.

I. Synthetic Strategies and Key Intermediates

The primary strategy for synthesizing antiviral agents from this compound involves the initial activation of the carboxylic acid group, typically by converting it to the more reactive acid chloride. This intermediate, 1-adamantanecarbonyl chloride, serves as a versatile precursor for a wide range of derivatives.

A common synthetic pathway involves the following key transformations:

  • Activation of this compound: Conversion to 1-adamantanecarbonyl chloride.

  • Formation of Amides and Ketones: Reaction of the acid chloride with amines or organometallic reagents.

  • Reduction and Amination: Conversion of amides or ketones to the corresponding amines, which are often the active pharmacophores.

An alternative approach involves the generation of adamantyl radicals from this compound for substitution reactions on heterocyclic systems.[5]

Below is a diagram illustrating the general synthetic workflow from this compound to key antiviral pharmacophores.

Synthesis_Workflow A 1-Adamantanecarboxylic Acid B 1-Adamantanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ C Adamantyl Ketones B->C Organocadmium or Grignard Reagents D N-Substituted Adamantane Carboxamides B->D Amines (R-NH₂) E Rimantadine & Analogues (α-methylamines) C->E Reductive Amination F Amantadine & Analogues (amines) D->F Hofmann Rearrangement or Reduction

Caption: General synthetic pathways from this compound.

II. Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of various adamantane derivatives. The data is compiled from different studies and presented for comparative purposes.

Compound/Derivative ClassVirus Strain(s)Assay TypeActivity Metric (e.g., IC₅₀, MIC)Reference
2-(1-Adamantyl)imidazole (2a)Influenza A-2 VictoriaChick EmbryoSignificant antiviral activity[5]
N-methyl-2-(1-adamantyl)imidazole (2b)Influenza A-2 VictoriaChick EmbryoSignificant antiviral activity[5]
Glycyl-rimantadineInfluenza A (H3N2)In vitroHigh antiviral activity, low cytotoxicity[4]
Enol ester 10 (R- and S-isomers)Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)In vitroIC₅₀ = 7.7 μM[1]
Hydrazide of this compound (19)Various BacteriaIn vitroMIC = 125–500 µg/mL (antibacterial)[2]
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate (VI)Smallpox vaccine virus (LIVP)Vero Cell CultureHigh anti-smallpox activity[6]
1,4-bis(1-adamantyl)-1,4-butanediol (XII)Smallpox vaccine virus (LIVP)Vero Cell CultureHigh anti-smallpox activity[6]
N-phenacyl amantadine derivativeAvian Influenza A (H5N1)In vitroInhibitory activity[7]

III. Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of antiviral agents from this compound.

Protocol 1: Synthesis of 1-Adamantanecarbonyl Chloride

This protocol describes the conversion of this compound to its acid chloride, a crucial intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 50 mL three-necked round-bottom flask, add 4.0 g of this compound and 8 mL of thionyl chloride.[8]

  • Heat the mixture to 80°C and reflux for 1 hour.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • To ensure complete removal of thionyl chloride, add 20 mL of anhydrous benzene and evaporate the solvent using a rotary evaporator.[8]

  • The resulting crude 1-adamantanecarbonyl chloride can be used in the next step without further purification.

Protocol_1 Start 1-Adamantanecarboxylic Acid + SOCl₂ Step1 Reflux at 80°C for 1 hour Start->Step1 Step2 Remove excess SOCl₂ (distillation) Step1->Step2 Step3 Azeotropic removal with Benzene Step2->Step3 End 1-Adamantanecarbonyl Chloride Step3->End

Caption: Workflow for the synthesis of 1-adamantanecarbonyl chloride.

Protocol 2: Synthesis of Rimantadine from 1-Adamantanecarbonyl Chloride (via Adamantyl Methyl Ketone)

This protocol outlines the synthesis of rimantadine, a key antiviral drug, starting from the acid chloride.

Materials:

  • 1-Adamantanecarbonyl chloride

  • Dimethylcadmium (prepared in situ from methylmagnesium bromide and cadmium chloride) or other suitable organometallic reagent

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ammonia water (NH₄OH)

  • Ethyl acetate

  • Anhydrous ether

  • Standard glassware for Grignard reaction and reduction

Procedure:

Part A: Synthesis of Adamantyl Methyl Ketone

  • Prepare a solution of 1-adamantanecarbonyl chloride in anhydrous ether.[8]

  • In a separate flask, prepare dimethylcadmium by reacting methylmagnesium bromide with anhydrous cadmium chloride in ether.

  • Slowly add the solution of 1-adamantanecarbonyl chloride to the dimethylcadmium reagent at a controlled temperature.

  • After the addition is complete, stir the reaction mixture for an appropriate time.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude adamantyl methyl ketone.

Part B: Reductive Amination to Rimantadine

  • In a 50 mL three-necked flask, dissolve 2.0 g of adamantyl methyl ketone in 5 mL of ethanol.[8]

  • Add 2.0 g of sodium borohydride and stir the mixture for 1 hour.[8]

  • Slowly add 6 mL of hydrochloric acid dropwise to adjust the pH to 2.5.[8]

  • Filter the resulting solid.

  • Dissolve the solid in ethanol and cool to 0°C.

  • Add 10 mL of ammonia water dropwise and react for 30 minutes.[8]

  • Heat the mixture to 40°C for 1 hour.[8]

  • Extract the product with ethyl acetate.

  • Remove the ethyl acetate by rotary evaporation to yield rimantadine as a white crystalline solid.[8] The reported yield for this final step is 94%.[8]

Protocol_2 cluster_A Part A: Ketone Synthesis cluster_B Part B: Reductive Amination A1 1-Adamantanecarbonyl Chloride A2 React with (CH₃)₂Cd A1->A2 A3 Adamantyl Methyl Ketone A2->A3 B1 Adamantyl Methyl Ketone B2 1. NaBH₄, Ethanol 2. HCl B1->B2 B3 Intermediate B2->B3 B4 Ammonia Water B3->B4 B5 Rimantadine B4->B5

Caption: Synthesis of rimantadine from 1-adamantanecarbonyl chloride.

Protocol 3: Synthesis of this compound Hydrazide

This protocol describes the synthesis of a hydrazide derivative, which can serve as a building block for further modifications, such as the synthesis of hydrazide-hydrazones with antimicrobial properties.[2][3]

Materials:

  • 1-Adamantanecarbonyl chloride (from Protocol 1)

  • Hydrazine hydrate (100%)

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel

Procedure:

  • Place 1.0 mmol (0.2 g) of 1-adamantanecarbonyl chloride in a round-bottom flask.[2]

  • Dissolve it in 5 mL of 96% ethanol by heating under reflux.[2]

  • Add 1.1 mmol of 100% hydrazine hydrate to the solution.[2]

  • Continue to heat the mixture under reflux for 3 hours.[2]

  • After 3 hours, cool the reaction mixture and leave it in a refrigerator for 24 hours.[2]

  • Collect the formed precipitate by filtration under reduced pressure.

  • Dry the precipitate and recrystallize it from 96% ethanol to obtain pure this compound hydrazide.[2]

IV. Conclusion

This compound is a readily accessible and versatile starting material for the development of novel antiviral agents. The synthetic protocols and strategies outlined in these application notes provide a foundation for the rational design and synthesis of new adamantane derivatives. By exploring modifications to the adamantane core and the attached functional groups, researchers can aim to overcome existing drug resistance and develop broad-spectrum antiviral therapies. The provided data and methodologies are intended to facilitate these efforts in the scientific community.

References

Application Notes and Protocols for the Quantification of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Adamantanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its rigid, cage-like adamantane structure imparts unique properties to molecules, making its accurate quantification crucial in research, drug development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the performance characteristics of the described analytical methods is presented in Table 1 for easy comparison.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterHPLC-UVGC-MS (after derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL5 - 25 ng/mL0.5 - 5 ng/mL
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.001 - 10 µg/mL
Recovery 85 - 105%90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%< 10%
Specificity ModerateHighHigh

I. Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required. As this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 210 nm). Derivatization can be employed to enhance sensitivity and selectivity.

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • (Optional) Derivatization agent (e.g., p-bromophenacyl bromide)

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify GCMS_Derivatization_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis start Sample/Standard + IS add_reagents Add Pyridine and BSTFA start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Capillary Column Separation inject->separate detect MS Detection (SIM Mode) separate->detect LCMSMS_SamplePrep_Workflow start Plasma Sample (50 µL) add_is Add Internal Standard (25 µL) start->add_is add_acn Add Cold Acetonitrile (150 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant (100 µL) centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Adamantanecarboxylic acid is a key synthetic intermediate and building block in medicinal chemistry and materials science.[1] Its rigid, bulky adamantane cage imparts unique properties such as high lipophilicity and metabolic stability to molecules.[1] Accurate and reliable quantification of this compound is crucial for quality control of starting materials, reaction monitoring, and purity assessment of final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The hydrophobic nature of the adamantyl group makes RP-HPLC an ideal method for the separation and quantification of this compound.[2] The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the analyte necessitates the use of an acidic mobile phase modifier to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[3] Detection is achieved using a UV detector at a low wavelength, as the molecule lacks a significant chromophore.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic Acid/Trifluoroacetic Acid, HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Mobile Phase

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water. Adjust the pH to 2.6 with phosphoric acid.[4] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile.

4. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions

  • For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 in Water, pH 2.6 with H3PO4[4]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

Method Performance Characteristics

The developed HPLC method was validated for its performance. The key validation parameters are summarized in the table below.

ParameterResult
Retention Time ~ 7.8 minutes
Linearity (R²) (1-100 µg/mL) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Tailing Factor < 1.5
Theoretical Plates > 5000

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Temp, Flow) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Sample/ Standard StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for the HPLC analysis of this compound.

Sample Preparation Logic Diagram

Sample_Prep_Logic Start Start: Obtain Sample (Bulk Substance) Weigh Accurately Weigh ~10 mg of Sample Start->Weigh Step 1 Dissolve Dissolve in 10 mL Methanol (Stock) Weigh->Dissolve Step 2 Dilute Dilute with Mobile Phase to Target Concentration Dissolve->Dilute Step 3 Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Step 4 Inject Ready for HPLC Injection Filter->Inject Step 5

Caption: Step-by-step logic for sample preparation.

References

Application Note: Analysis of 1-Adamantanecarboxylic Acid and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Adamantane derivatives are a crucial class of compounds in drug discovery and development, with applications ranging from antiviral to neuroprotective agents.[1] 1-Adamantanecarboxylic acid is a key building block for many of these pharmaceuticals. The quantitative and qualitative analysis of these compounds is essential for purity assessment, pharmacokinetic studies, and quality control. Due to the high polarity and low volatility of the carboxylic acid group, direct analysis by Gas Chromatography (GC) is challenging.[2] This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of this compound and its derivatives, ensuring high sensitivity, selectivity, and robust quantification.[3]

Derivatization is a critical step that converts the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC analysis.[4] The most common methods, silylation and alkylation (esterification), are discussed herein.[2]

Experimental Protocols

Protocol 1: Derivatization of this compound

Successful GC-MS analysis of carboxylic acids requires a derivatization step to increase volatility and improve chromatographic peak shape.[4] Two primary methods are recommended: silylation and alkylation.

Method A: Silylation using BSTFA

Silylation replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective reagent for this purpose.[6]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL reaction vial.

  • Add 1 mL of anhydrous DMF to dissolve the sample. Vortex if necessary.

  • Add 30-50 µL of BSTFA to the vial.[6] The optimal amount may need to be determined empirically, but a 1.5x to 2x molar excess is a good starting point.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-75°C for 30-45 minutes to ensure the reaction goes to completion.[5][7]

  • Cool the sample to room temperature before injection into the GC-MS system.

Method B: Alkylation (Methyl Esterification)

Alkylation, specifically the formation of methyl esters, is a robust and widely used method for the analysis of carboxylic acids.[2][4] This can be achieved using diazomethane or, more safely, with an alcohol in the presence of an acid catalyst.

Materials:

  • This compound sample

  • Methanol (anhydrous) with 3N Hydrogen Chloride (HCl), or 14% Boron Trifluoride (BF₃) in Methanol

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Place approximately 1 mg of the this compound sample into a 2 mL reaction vial.

  • Add 1 mL of the methanolic HCl or BF₃-Methanol solution.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting methyl 1-adamantanecarboxylate solution can be injected directly or after solvent exchange if required.

G cluster_prep Sample Preparation cluster_deriv Derivatization Pathways cluster_reaction Reaction & Analysis Sample 1-Adamantanecarboxylic Acid Sample Dissolve Dissolve in Anhydrous Solvent (e.g., DMF) Sample->Dissolve Silylation Silylation (e.g., BSTFA) Dissolve->Silylation Alkylation Alkylation (e.g., Methanolic HCl) Dissolve->Alkylation Heat Heat (60-75°C) for 30-45 min Silylation->Heat Alkylation->Heat Cool Cool to Room Temperature Heat->Cool GCMS_Ready Sample Ready for GC-MS Injection Cool->GCMS_Ready

Caption: Derivatization Workflow for GC-MS Analysis.

Protocol 2: GC-MS Instrumental Analysis

The following are generalized instrumental conditions. The specific column, temperature program, and MS parameters should be optimized for the specific derivative and analytical goals.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent.[3]

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.

GC Conditions:

Parameter Recommended Setting
Column DB-624, SE-30, or OV-101 fused silica capillary column (30 m x 0.25-0.32 mm, 0.25-1.8 µm film).[3][8]
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min for He).[3]
Injector Temp. 250-270°C.[3]
Injection Mode Split (e.g., 10:1 or 20:1) or Splitless, depending on concentration.[6]
Injection Vol. 1 µL.[3]

| Oven Program | Initial: 40-100°C, hold for 1-2 min. Ramp: 10-20°C/min to 250-300°C. Hold: 5-10 min.[3][6] |

MS Conditions:

Parameter Recommended Setting
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Scan Mode Full Scan (e.g., m/z 40-500) for qualitative analysis and method development.

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis. |

Key Mass Fragments (m/z):

  • This compound (underivatized): The adamantyl cation at m/z 135 is typically the most abundant fragment ion.[9]

  • Methyl 1-adamantanecarboxylate: The analysis will show fragments corresponding to the adamantyl cation (m/z 135) and the intact molecular ion (m/z 194).[8]

  • TMS-1-adamantanecarboxylate: Expect to see the adamantyl cation (m/z 135) and fragments related to the TMS group.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Injection 1. Sample Injection (Derivatized Analyte) Separation 2. Chromatographic Separation on Capillary Column Injection->Separation Ionization 3. Ionization (Electron Ionization, 70 eV) Separation->Ionization Mass_Analysis 4. Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection 5. Detection (Electron Multiplier) Mass_Analysis->Detection Data_Acquisition 6. Data Acquisition (Mass Spectrum) Detection->Data_Acquisition Analysis 7. Data Analysis (Quantification & Identification) Data_Acquisition->Analysis

Caption: General workflow for GC-MS analysis.

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a series of standards of the derivatized this compound. An internal standard (IS), such as a structurally similar compound not present in the sample (e.g., amantadine for memantine analysis), should be used to correct for variations in injection volume and derivatization efficiency.[10] The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.[3]

Table 1: Example Quantitative Performance Data

The following data is representative of the performance that can be achieved for adamantane derivatives using GC-MS after appropriate derivatization.[10]

ParameterPerformance Metric
Analyte Memantine (as pentafluorobenzoyl derivative)
Internal Standard Amantadine
Linearity Range 0.117 - 30 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-assay Precision (%RSD) 3.22% (at LOQ)
Inter-assay Precision (%RSD) 2.00% (at LOQ)
Accuracy (at LOQ) -1.42% deviation

Troubleshooting & Considerations

  • Incomplete Derivatization: If underivatized acid is observed (poor peak shape, tailing), increase the amount of derivatizing reagent, reaction time, or temperature.[5][6] Ensure all reagents and solvents are anhydrous, as moisture can quench the reaction.[6]

  • Analyte Adsorption: The acidic nature of glass vials can sometimes lead to sample loss. Silanizing glassware can prevent this by masking polar Si-OH groups.[4]

  • Fragmentation: Adamantane derivatives often produce similar fragmentation patterns dominated by the stable adamantyl cation (m/z 135).[1] Chromatographic separation is therefore critical for distinguishing between different derivatives, which can be reliably achieved based on their unique retention times.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-adamantanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are based on the Koch-Haaf reaction. This typically involves the carboxylation of adamantane or its derivatives. Common starting materials include:

  • Adamantane, using formic acid, t-butyl alcohol, and concentrated sulfuric acid.[1]

  • 1-Adamantanol, with formic acid and concentrated sulfuric acid.[1]

  • 1-Bromoadamantane, also with formic acid and concentrated sulfuric acid.[2]

Q2: What is the role of t-butyl alcohol in the Koch-Haaf reaction starting from adamantane?

A2: In the Koch-Haaf synthesis starting from adamantane, t-butyl alcohol serves as a precursor to generate the t-butyl cation in the presence of strong acid. This cation can then act as a hydride abstractor from adamantane to form the 1-adamantyl cation, which is the key reactive intermediate for the carboxylation step. However, it's important to note that t-butyl alcohol can also undergo carboxylation itself, leading to the formation of trimethylacetic acid as a byproduct.[1]

Q3: What is a typical yield for the synthesis of this compound?

A3: Yields can vary significantly depending on the specific protocol and scale of the reaction. Reported yields for the Koch-Haaf reaction starting from adamantane are typically in the range of 67-72% for the crude product and 56-61% after recrystallization.[1] Following esterification and subsequent hydrolysis for purification, an overall recovery of 90% from the crude acid has been reported.[1]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: Pure this compound has a melting point of 175–176.5°C.[1]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure.

  • Chromatography: Thin-layer chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product.

Troubleshooting Guides

Problem 1: Low Yield

Q: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Potential Cause Troubleshooting Steps
Incorrect Sulfuric Acid Concentration The concentration of sulfuric acid is critical. Concentrations between 95-98% are satisfactory. If the concentration is below 95%, the yield can drop significantly.[1] Ensure you are using a fresh, properly stored batch of concentrated sulfuric acid.
Suboptimal Reaction Temperature The reaction is typically exothermic and requires careful temperature control. For the reaction starting from adamantane, the temperature should be maintained between 17-25°C during the addition of reagents.[1] Use an ice bath to manage the temperature effectively.
Impure Starting Materials Impurities in adamantane or the solvent can lead to side reactions. For instance, using technical grade n-hexane, which may contain methylcyclopentane, can lower the yield by forming C7-acids that are difficult to remove.[1] Use high-purity starting materials and solvents.
Carbocation Rearrangements The 1-adamantyl cation can potentially rearrange, leading to other isomers, although this is less common under standard Koch-Haaf conditions. Ensuring a sufficiently strong acid environment helps to stabilize the tertiary carbocation.
Incomplete Reaction The reaction may not have gone to completion. Ensure the reaction is stirred for the recommended duration after the addition of all reagents (e.g., an additional 30 minutes).[1]
Problem 2: Product Purity Issues & Side Reactions

Q: My final product is impure. What are the likely side products and how can I remove them?

A: Impurities in the final product are often a result of side reactions occurring during the synthesis. Here’s a guide to common impurities and purification strategies.

Side Product Formation and Identification Purification Strategy
Trimethylacetic Acid Formed from the carboxylation of t-butyl alcohol when it is used in the reaction mixture.[1]Treatment of the crude product with ammonium hydroxide allows for the selective precipitation of ammonium 1-adamantanecarboxylate, as the ammonium salts of other acids like trimethylacetic acid remain in solution.[1]
C7-Acids Can form if the solvent (e.g., technical grade hexane) contains impurities like methylcyclopentane.[1] These can be difficult to remove.The ammonium salt precipitation method is effective at separating these as well.[1] Using pure solvents is the best preventative measure.
2-Adamantanecarboxylic Acid Can form as a minor isomer.Separation can be achieved through esterification. The methyl ester of this compound forms more readily than that of the 2-isomer. The unreacted 2-adamantanecarboxylic acid can then be separated from the ester.[3]

Experimental Protocols

Synthesis of this compound via Koch-Haaf Reaction

This protocol is adapted from Organic Syntheses.[1]

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.

  • Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride.

  • Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.

  • Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.

  • Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.

  • Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to obtain the crude this compound.

  • Recrystallize the crude product from a mixture of methanol and water to obtain the pure acid.

Purification via Esterification and Hydrolysis

An alternative purification method involves esterification.[1]

Procedure:

  • Reflux the crude acid for 2 hours with three times its weight of methanol and a catalytic amount of 98% sulfuric acid.

  • Pour the solution into 10 volumes of water and extract with chloroform.

  • Wash the chloroform solution with water, dry over calcium chloride, and distill to obtain methyl 1-adamantanecarboxylate.

  • Hydrolyze the ester with the calculated amount of 1N potassium hydroxide followed by acidification to yield pure this compound.

Quantitative Data Summary

Starting Material Reagents Yield (Crude) Yield (Pure) Reference
Adamantane96% H₂SO₄, CCl₄, Formic Acid, t-Butyl Alcohol67–72%56–61%--INVALID-LINK--[1]
1-Adamantanol96% H₂SO₄, Formic Acid--Mentioned as a viable route[1]
1-Bromoadamantane96% H₂SO₄, Formic Acid--Mentioned as a viable route[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start_end start_end process process purification purification product product A Start: Adamantane, H₂SO₄, CCl₄ B Add Formic Acid & t-Butyl Alcohol (17-25°C) A->B C Reaction Stirring B->C D Quench on Ice C->D E Liquid-Liquid Extraction (CCl₄) D->E F Ammonium Salt Precipitation E->F G Acidification (HCl) & Extraction (CHCl₃) F->G H Evaporation G->H I Recrystallization (Methanol/Water) H->I J Pure 1-Adamantane- carboxylic Acid I->J troubleshooting_low_yield problem problem question question solution solution check check A Low Yield Observed B Check H₂SO₄ Concentration A->B C Is it 95-98%? B->C D Use fresh, correct concentration acid C->D No E Check Reaction Temperature Control C->E Yes F Was it maintained at 17-25°C? E->F G Improve cooling (e.g., ice bath) F->G No H Verify Purity of Starting Materials F->H Yes I Are they high purity? H->I J Source high-purity reagents and solvents I->J No K Review Reaction Time I->K Yes

References

Technical Support Center: Koch-Haaf Synthesis of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Koch-Haaf synthesis to produce 1-adamantanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of this compound and Presence of a High-Melting Point Impurity

  • Question: My final product shows a broad melting point, ranging from 170°C to 250°C, and the overall yield is lower than expected. Analysis indicates the presence of a significant amount of a higher-melting byproduct. What is this impurity and how can I prevent its formation?

  • Answer: The high-melting point byproduct is likely 1,3-adamantanedicarboxylic acid . This side product can form in substantial amounts, sometimes as high as 40-60%, under certain conditions.[1] The formation of the dicarboxylic acid is a common side reaction in the Koch-Haaf synthesis of this compound.

    Troubleshooting Steps:

    • Control Sulfuric Acid Concentration: The concentration of sulfuric acid is a critical factor. Using fuming sulfuric acid or highly concentrated (97-100%) sulfuric acid can promote dicarboxylation. It is recommended to use sulfuric acid in the 93-96% range to minimize this side reaction.[1]

    • Optimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the formation of 1,3-adamantanedicarboxylic acid. Adhering to established protocols with controlled temperature (typically between 15-25°C) and reaction duration is crucial.[2]

    • Use of Urea (for 1-nitroxyadamantane precursor): If you are starting from 1-nitroxyadamantane, the addition of urea (0.7-1.0 moles per mole of 1-nitroxyadamantane) can effectively suppress the formation of 1,3-adamantanedicarboxylic acid.[1]

    • Purification: If the dicarboxylic acid has already formed, it can be separated from the desired product through careful purification. One method involves dissolving the crude product in an aqueous sodium hydroxide solution. The monosodium salt of this compound is more soluble, allowing for separation from the less soluble disodium salt of the dicarboxylic acid. Acidification of the filtered solution will then precipitate the purified this compound.

Issue 2: Presence of 2-Adamantanecarboxylic Acid in the Product Mixture

  • Question: My product analysis shows the presence of an isomer, 2-adamantanecarboxylic acid. How is this formed and how can I minimize it?

  • Answer: The formation of 2-adamantanecarboxylic acid is due to the rearrangement of the initially formed 1-adamantyl cation to the more stable 2-adamantyl cation under the strongly acidic reaction conditions.[3] This rearrangement is a known side reaction in adamantane chemistry in acidic media.

    Troubleshooting Steps:

    • Maintain Low Reaction Temperature: The rate of carbocation rearrangement is temperature-dependent. Keeping the reaction temperature in the lower end of the recommended range (e.g., 15-20°C) can help to minimize the extent of this isomerization.

    • Control Addition Rate: The slow, controlled addition of formic acid or the adamantane precursor to the strong acid can help to maintain a low instantaneous concentration of the carbocation, thereby reducing the likelihood of rearrangement.

    • Purification: Separating 1- and 2-adamantanecarboxylic acids can be challenging due to their similar physical properties. Fractional crystallization or chromatographic methods may be necessary. An alternative purification strategy involves esterification of the crude acid mixture. The resulting methyl esters can be easier to separate by distillation or chromatography, followed by hydrolysis to obtain the pure acid.[2][4]

Issue 3: Dark-Colored Reaction Mixture and Final Product

  • Question: The reaction mixture turns dark brown or black, and my isolated product is discolored. What causes this and how can I obtain a white product?

  • Answer: The formation of dark-colored products is generally attributed to the deep destruction or degradation of the adamantane framework under the harsh acidic conditions.[1]

    Troubleshooting Steps:

    • Use Appropriate Sulfuric Acid Concentration: Using sulfuric acid with a concentration between 93-96% has been shown to minimize the formation of these dark-colored byproducts.[1]

    • Strict Temperature Control: Avoid localized overheating. Ensure efficient stirring and maintain the reaction temperature within the recommended range. Excursions to higher temperatures can accelerate degradation pathways.

    • Purification: If a colored product is obtained, recrystallization from a suitable solvent, such as a methanol/water mixture, can often remove the colored impurities.[2] Alternatively, converting the crude acid to its ammonium salt can aid in purification, as the salt often precipitates in a purer form.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for the Koch-Haaf synthesis of this compound?

    • A1: Common starting materials include adamantane itself, 1-adamantanol, 1-bromoadamantane, and 1-nitroxyadamantane.[1][2][5]

  • Q2: Why is tert-butanol sometimes used in the Koch-Haaf reaction with adamantane?

    • A2: When starting with adamantane, which has low solubility in sulfuric acid, tert-butanol can act as a source of the tert-butyl cation. This cation can facilitate the formation of the 1-adamantyl cation, which is the reactive intermediate for carboxylation. However, be aware that this can also lead to the formation of pivalic acid as a byproduct.[2]

  • Q3: Can I use carbon monoxide gas directly instead of formic acid?

    • A3: Yes, the original Koch reaction uses high-pressure carbon monoxide gas. The Koch-Haaf variation utilizes formic acid, which decomposes in the presence of a strong acid to generate carbon monoxide in situ, allowing the reaction to be performed at or near atmospheric pressure.[6][7][8]

  • Q4: What are typical yields for the Koch-Haaf synthesis of this compound?

    • A4: Yields can vary depending on the starting material and reaction conditions. With optimized protocols, yields can range from 67-72% when starting from adamantane, and up to 99% from 1-nitroxyadamantane.[1][2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound from various precursors.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
Adamantane96% H₂SO₄, CCl₄, t-BuOH, HCOOH17-251.5-2.5 hours67-72[2]
1-Adamantanol96% H₂SO₄, HCOOH353 hoursNot specified[9]
1-Nitroxyadamantane93-96% H₂SO₄, Urea, HCOOH18-204-24 hours90-99[1]
1-Adamantanol (Microflow)H₂SO₄, HCOOHRoom Temp~1 hour~89[10]

Experimental Protocols

Synthesis of this compound from Adamantane

This protocol is adapted from Organic Syntheses.[2]

  • Apparatus Setup: In a well-ventilated fume hood, equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube.

  • Initial Charge: Charge the flask with 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cooling and Initial Addition: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Slow Addition: Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C.

  • Reaction Completion: Stir the reaction mixture for an additional 30 minutes after the addition is complete.

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.

  • Extraction: Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.

  • Purification via Ammonium Salt: Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide. Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.

  • Acidification: Suspend the ammonium salt in 250 ml of water and make the suspension strongly acidic with 25 ml of 12N hydrochloric acid.

  • Final Extraction and Isolation: Extract the acidified suspension with 100 ml of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude this compound.

  • Recrystallization: Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.

Visualizations

Koch_Haaf_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Adamantane Adamantane/Precursor Carbocation 1-Adamantyl Cation Adamantane->Carbocation Protonation/Hydride Abstraction FormicAcid Formic Acid FormicAcid->Carbocation CO generation SulfuricAcid H₂SO₄ (catalyst) AcyliumIon Acylium Ion Carbocation->AcyliumIon + CO Hydrolysis Hydrolysis AcyliumIon->Hydrolysis + H₂O MainProduct This compound Hydrolysis->MainProduct

Caption: Main reaction pathway of the Koch-Haaf synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions AdamantylCation 1-Adamantyl Cation MainProduct This compound AdamantylCation->MainProduct Carboxylation RearrangedCation 2-Adamantyl Cation AdamantylCation->RearrangedCation Isomerization Degradation Framework Degradation AdamantylCation->Degradation High Temp/Conc. Acid Dicarboxylation Further Carboxylation MainProduct->Dicarboxylation Harsh Conditions SideProduct1 2-Adamantanecarboxylic Acid RearrangedCation->SideProduct1 Carboxylation SideProduct2 1,3-Adamantanedicarboxylic Acid Dicarboxylation->SideProduct2 SideProduct3 Colored Byproducts Degradation->SideProduct3

Caption: Overview of potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield/ High MP Impurity Problem->LowYield e.g., Dicarboxylation Isomer Isomer Presence Problem->Isomer e.g., Rearrangement Discoloration Product Discoloration Problem->Discoloration e.g., Degradation Solution1 Control Acid Conc. Optimize Time/Temp Use Urea (if applicable) LowYield->Solution1 Solution2 Lower Reaction Temp Control Addition Rate Isomer->Solution2 Solution3 Use 93-96% H₂SO₄ Strict Temp Control Discoloration->Solution3 Purify Purify Product Solution1->Purify Solution2->Purify Solution3->Purify End Pure Product Purify->End

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Synthesis of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-adamantanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives.[1] Key variations of this reaction include:

  • Carboxylation of adamantane using formic acid, t-butyl alcohol, and concentrated sulfuric acid.[2][3]

  • Carboxylation of 1-adamantanol or 1-bromoadamantane with formic acid in concentrated sulfuric acid.[2][3]

  • Carboxylation of 1-nitroxyadamantane with formic acid or its salts in sulfuric acid, which can achieve yields as high as 96-98%.[1]

Q2: I am getting a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and solutions:

  • Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is critical. Using an acid concentration below 95% can lead to a significant drop in yield.[2] Ensure you are using 95-98% sulfuric acid for optimal results.[2] Using oleum or even 97-100% sulfuric acid can lead to darkly colored reaction mixtures, suggesting side reactions and degradation of the adamantane structure.[1]

  • Suboptimal Temperature Control: The reaction with 1-adamantanol is highly exothermic.[3] Maintaining a controlled temperature, typically between 17-25°C using an ice bath, is crucial to prevent side reactions that can lower the yield.[2]

  • Impure Solvents: If using a solvent like n-hexane, ensure it is pure. Technical grade "normal hexane" can contain methylcyclopentane and isohexane, which can form C7-acids that are difficult to remove and lower the overall yield of the desired product.[2] Consider using cyclohexane or carbon tetrachloride as alternatives.[2]

  • Premature Termination of Reaction: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

Q3: My final product is contaminated with a significant amount of pivalic acid. How can I prevent its formation and/or remove it?

A3: The formation of pivalic acid is a common side reaction, especially when using t-butyl alcohol in the Koch-Haaf reaction, with yields of pivalic acid reaching up to 87%.[1]

  • Prevention: While difficult to completely avoid when using t-butyl alcohol, optimizing the reaction temperature and addition rate of reactants can help minimize its formation.

  • Purification: A highly effective method to separate this compound from pivalic acid and other acidic byproducts is through the formation of the ammonium salt. By treating the crude product mixture with concentrated ammonium hydroxide, the ammonium 1-adamantanecarboxylate precipitates as a crystalline solid while the ammonium salts of pivalic acid and other smaller acids remain in solution.[2] This allows for easy separation by filtration.

Q4: What is the best workup procedure to isolate pure this compound?

A4: A standard and effective workup procedure involves the following steps:

  • Pour the reaction mixture onto crushed ice.[2]

  • Extract the aqueous layer with an organic solvent like carbon tetrachloride or chloroform.[2]

  • Separate the this compound from byproducts by treating the organic layer with ammonium hydroxide to precipitate the ammonium salt.[2]

  • Collect the ammonium salt by filtration and wash it with cold acetone.[2]

  • Suspend the salt in water and acidify with a strong acid like hydrochloric acid to regenerate the this compound.[2]

  • Extract the pure acid with chloroform, dry the organic layer, and evaporate the solvent.[2]

  • For further purification, recrystallize the crude acid from a mixture of methanol and water.[2]

An alternative purification involves esterifying the crude acid to methyl 1-adamantanecarboxylate, which can be distilled and then hydrolyzed back to the pure acid.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Sulfuric acid concentration is below 95%.Use sulfuric acid with a concentration between 95-98%.[2]
Poor temperature control, especially with exothermic reactions.Maintain the reaction temperature between 17-25°C using an ice bath.[2]
Impure solvents containing reactive species.Use pure solvents like cyclohexane or carbon tetrachloride.[2]
Darkly Colored Reaction Mixture Side reactions and degradation of the adamantane scaffold.Avoid using sulfuric acid concentrations above 98% or oleum.[1]
Product Contaminated with Pivalic Acid Use of t-butyl alcohol as a reactant.Separate the product by precipitating it as its ammonium salt.[2]
Difficult to Filter Product Fine, non-crystalline precipitate.Ensure the workup procedure involving pouring onto ice is followed to promote crystallization.
Inconsistent Results Variability in reactant quality or reaction conditions.Standardize all reagents and carefully control reaction parameters like temperature and addition rates.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various methods of synthesizing this compound.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
AdamantaneFormic acid, t-butyl alcohol, 96% H₂SO₄, CCl₄17-251.5-2.5 hours67-72 (crude), 56-61 (pure)[2]
1-NitroxyadamantaneFormic acid, 93-96% H₂SO₄, Urea18-204-24 hours90-99[1]
AdamantaneFormic acid, 97-100% H₂SO₄, CCl₄, t-butanolNot specifiedNot specifiedup to 80[1]

Experimental Protocols

Protocol 1: Carboxylation of Adamantane using Formic Acid and t-Butyl Alcohol[2]

This procedure is adapted from Organic Syntheses.

  • Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Addition of Reactants: Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction flask over 1–2 hours, maintaining the temperature at 17–25°C.

  • Reaction Completion: Stir the mixture for an additional 30 minutes after the addition is complete.

  • Workup:

    • Pour the reaction mixture onto 700 g of crushed ice.

    • Separate the layers and extract the aqueous acid layer with three 100-ml portions of carbon tetrachloride.

    • Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.

    • Collect the crystalline ammonium 1-adamantanecarboxylate that separates on a Büchner funnel.

    • Wash the salt with 20 ml of cold acetone.

  • Isolation of Pure Acid:

    • Suspend the ammonium salt in 250 ml of water and make it strongly acidic with 25 ml of 12N hydrochloric acid.

    • Extract the suspension with 100 ml of chloroform.

    • Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield 12–13 g (67–72%) of crude this compound.

  • Purification: Recrystallize the crude product from a mixture of 30 ml of methanol and about 10 ml of water to obtain 10–11 g (56–61%) of pure acid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Charge Flask with Adamantane, H₂SO₄, CCl₄ cool Cool to 17-19°C Add Formic Acid start->cool add Dropwise Addition of t-BuOH/Formic Acid (1-2h, 17-25°C) cool->add stir Stir for 30 min add->stir quench Pour onto Ice stir->quench extract_ccl4 Extract with CCl₄ quench->extract_ccl4 add_nh4oh Add NH₄OH extract_ccl4->add_nh4oh filter_salt Filter Ammonium Salt add_nh4oh->filter_salt acidify Acidify with HCl filter_salt->acidify extract_chcl3 Extract with Chloroform acidify->extract_chcl3 dry_evap Dry and Evaporate extract_chcl3->dry_evap recrystallize Recrystallize from Methanol/Water dry_evap->recrystallize product Pure 1-Adamantanecarboxylic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? acid_conc Incorrect H₂SO₄ Concentration? start->acid_conc Yes temp_control Poor Temperature Control? start->temp_control Yes solvent_purity Impure Solvent? start->solvent_purity Yes use_correct_acid Use 95-98% H₂SO₄ acid_conc->use_correct_acid maintain_temp Maintain 17-25°C temp_control->maintain_temp use_pure_solvent Use Pure Cyclohexane or CCl₄ solvent_purity->use_pure_solvent end Yield Improved use_correct_acid->end maintain_temp->end use_pure_solvent->end

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Optimization of Adamantane Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of adamantane carboxylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the carboxylation of adamantane?

A1: The most prevalent methods for adamantane carboxylation involve the use of strong acids or Lewis acids to generate an adamantyl cation, which then reacts with a carboxylating agent. The two primary approaches are:

  • Koch-Haaf Reaction: This classic method utilizes a strong acid, typically a mixture of sulfuric acid and nitric acid or oleum, with formic acid as the carboxylating agent.[1][2] Adamantane, or a derivative like 1-bromoadamantane or 1-adamantanol, can be used as the starting material.[3]

  • Lewis Acid-Mediated Carboxylation: Milder reaction conditions can be achieved using a Lewis acid, such as gallium trichloride (GaCl₃), to promote the reaction between adamantane and carbon monoxide (CO).[4] This method can selectively produce 1-adamantanecarboxaldehyde, which can be further oxidized to the carboxylic acid.[4]

Q2: What are the critical parameters to control during the Koch-Haaf reaction for adamantane carboxylation?

A2: The most critical parameters are the strength of the acidic medium and the reaction temperature. A highly acidic environment is necessary to facilitate the formation of the adamantyl carbocation.[1] Temperature control is crucial, especially during the addition of reagents, to ensure selective formation of the desired product and to minimize the formation of byproducts.[1][3] For instance, when synthesizing 3-acetylamino-adamantane-1-carboxylic acid, the addition of acetonitrile should be performed at a low temperature (5-7°C) to prevent the formation of the 3-hydroxy byproduct.[1]

Q3: How can I monitor the progress of the adamantane carboxylation reaction?

A3: Thin-layer chromatography (TLC) is a convenient and effective technique for monitoring the reaction's progress.[1] A developing stain, such as bromocresol green solution, can be used to visualize the spots of the carboxylic acid products.[1]

Q4: What are the expected yields for adamantane carboxylation?

A4: Yields can vary significantly depending on the specific method and reaction conditions. For the synthesis of 1-adamantanecarboxylic acid via the Koch-Haaf reaction, yields can range from 67-72% for the crude product.[3] A modified procedure using 1-nitroxyadamantane has reported yields as high as 99%.[2] The GaCl₃-mediated formylation of adamantane to 1-adamantanecarboxaldehyde can achieve yields of up to 84%.[4]

Q5: How can I confirm the structure of the synthesized adamantane carboxylic acid?

A5: The structure of the final product can be confirmed using a variety of standard spectroscopic techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)[1]

  • IR (Infrared) Spectroscopy[1]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your adamantane carboxylation experiments.

Problem 1: Low Yield of this compound in Koch-Haaf Reaction

Possible Cause Suggested Solution
Insufficient Acid Strength Ensure the use of highly concentrated sulfuric acid (96% or higher) or oleum as specified in the protocol.[1][2][3] The formation of the adamantyl carbocation is critical and requires a superacidic environment.
Incomplete Reaction Increase the reaction time. Some protocols suggest stirring for an additional 30 minutes to 2.5 hours after the addition of all reagents.[1][3] For certain starting materials, the reaction may require up to 24 hours at room temperature to reach completion.[2]
Suboptimal Temperature Control Maintain the recommended temperature range throughout the reaction. For the addition of t-butyl alcohol and formic acid, the temperature should be kept between 17–25°C.[3] Exceeding this range can lead to side reactions.
Poor Solubility of Adamantane While adamantane has low solubility in sulfuric acid, the use of a co-solvent like carbon tetrachloride can help.[2][3] Ensure vigorous stirring to maximize the interaction between the reactants.
Loss of Product During Work-up After pouring the reaction mixture onto ice, ensure complete precipitation of the product.[3] Wash the precipitate thoroughly with water until the filtrate is neutral to remove any residual acid.[1]

Problem 2: Formation of Byproducts

Byproduct Possible Cause Suggested Solution
3-Hydroxyadamantane-1-carboxylic Acid The reaction temperature was too high during the addition of the carboxylating agent or during the work-up.[1]Maintain a low temperature (e.g., 5-7°C for acetonitrile addition in the Ritter reaction) to favor carboxylation over hydration.[1]
1,3-Adamantanedicarboxylic Acid This can be a significant byproduct, especially when using 1-nitroxyadamantane as a starting material in the presence of nitric acid formed in situ.[2]The use of urea in the reaction mixture can help to trap the in situ generated nitric acid, thus minimizing the formation of dicarboxylic acid byproducts.[2]
Pivalic Acid Formation of pivalic acid can occur when using t-butyl alcohol as a carbocation source in the Koch-Haaf reaction.[2]While difficult to completely avoid, careful control of stoichiometry and reaction conditions can help minimize its formation. Purification of the final product will be necessary.

Experimental Protocols

1. Koch-Haaf Carboxylation of Adamantane [3]

This procedure illustrates a general method for carboxylating saturated hydrocarbons with a tertiary hydrogen.

  • Reaction Setup: In a reaction vessel, combine 255 ml of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cooling and Initial Reagent Addition: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Addition of Carboxylating Mixture: Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • Reaction Completion: Stir the reaction mixture for an additional 30 minutes.

  • Work-up: Pour the reaction mixture onto 700 g of crushed ice.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with water. The crude product can be purified by dissolving it in 10% sodium carbonate solution, washing with ether, and then re-precipitating the acid by adding hydrochloric acid. Further recrystallization from methanol and water yields pure this compound.

2. GaCl₃-Mediated Formylation of Adamantane [4]

This method provides a milder route to 1-adamantanecarboxaldehyde, a precursor to the carboxylic acid.

  • Reaction Setup: In an 8 mL screw-cap vial with a rubber septum, charge GaCl₃ (1.0 M in methylcyclohexane, 1 mmol, 1 mL) using a syringe. Remove the methylcyclohexane in vacuo.

  • Addition of Reactants: Dissolve the GaCl₃ residue in 0.5 mL of 1,2-dichloroethane and add adamantane (1 mmol, 136 mg).

  • Carbon Monoxide Atmosphere: Introduce a syringe needle through the rubber septum and place the vial in a 50 mL stainless autoclave. Pressurize the autoclave with carbon monoxide (1 atm).

  • Reaction: Stir the reaction mixture at room temperature for 40 minutes.

  • Work-up and Analysis: The yield of 1-adamantanecarboxaldehyde can be determined by gas chromatography (GC).

Data Presentation

Table 1: Comparison of Adamantane Carboxylation Methods

Method Starting Material Reagents Solvent Temp. Time Yield Key Byproducts Reference
Koch-HaafAdamantaneH₂SO₄, HCOOH, t-BuOHCCl₄17-25°C1.5-2.5 h67-72% (crude)Pivalic acid[3]
Modified Koch-Haaf1-NitroxyadamantaneH₂SO₄, HCOOH, Urea-18-20°C4-24 hup to 99%1,3-Adamantanedicarboxylic acid[2]
GaCl₃-Mediated FormylationAdamantaneGaCl₃, CO (1 atm)1,2-DichloroethaneRoom Temp.40 minup to 84%-[4]

Visualizations

experimental_workflow_koch_haaf cluster_prep Reaction Preparation cluster_reaction Carboxylation cluster_workup Work-up and Isolation start Combine Adamantane, H₂SO₄, CCl₄ cool Cool to 17-19°C start->cool add_hcooh Add Formic Acid cool->add_hcooh add_dropwise Add dropwise (1-2h) at 17-25°C add_hcooh->add_dropwise prep_reagents Prepare t-BuOH/HCOOH solution prep_reagents->add_dropwise stir Stir for 30 min add_dropwise->stir pour_ice Pour onto ice stir->pour_ice filtrate Filter precipitate pour_ice->filtrate wash Wash with water filtrate->wash purify Purify wash->purify end This compound purify->end

Caption: Experimental workflow for the Koch-Haaf carboxylation of adamantane.

troubleshooting_low_yield problem Low Yield of Product cause1 Incomplete Reaction? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Loss during Work-up? problem->cause3 solution1a Increase reaction time cause1->solution1a Action solution1b Monitor with TLC cause1->solution1b Monitoring solution2a Verify acid concentration cause2->solution2a Check solution2b Check temperature control cause2->solution2b Check solution3a Ensure complete precipitation cause3->solution3a Verify solution3b Optimize washing procedure cause3->solution3b Optimize

Caption: Troubleshooting logic for low product yield in adamantane carboxylation.

References

Technical Support Center: Purification of Crude 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-adamantanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for the purification of this compound are:

  • Recrystallization: This is a widely used technique involving the dissolution of the crude solid in a hot solvent, followed by cooling to allow the purified crystals to form.[1]

  • Ammonium Salt Formation: This method involves converting the carboxylic acid to its ammonium salt, which has different solubility properties than the impurities. The salt is then isolated and re-acidified to yield the pure carboxylic acid.[1]

  • Esterification followed by Hydrolysis: The crude acid can be converted to its methyl ester, which is then purified by distillation. Subsequent hydrolysis of the pure ester regenerates the purified carboxylic acid.[1][2]

  • Sublimation: For small-scale purifications, sublimation can be an effective method for obtaining high-purity this compound.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials and byproducts from the synthesis. Depending on the synthetic route, these may include:

  • Trimethylacetic acid.[1]

  • Other aliphatic carboxylic acids (e.g., C9 and C13 acids).[1]

  • 2-adamantanecarboxylic acid, an isomer that can be difficult to separate.

  • Residual solvents from the reaction or workup.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 172-176.5°C.[1][2] A broad melting range or a melting point lower than this indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Purified Product The chosen solvent is too good a solvent, even at low temperatures.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. - Consider a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Too much solvent was used during dissolution.- Evaporate some of the solvent to concentrate the solution and induce further crystallization.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, and the melting point of the impure solid is below the temperature of the solution.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling. - Scratch the inside of the flask with a glass rod to provide a nucleation site.
The impurity level is very high.- Consider a preliminary purification step, such as an acid-base extraction or ammonium salt formation, before attempting recrystallization.
No Crystals Form Upon Cooling The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the solute.
The solution is supersaturated but requires nucleation.- Scratch the inside of the flask with a glass rod. - Add a "seed" crystal of pure this compound.
Purified Product is Discolored Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product. - Ensure the starting material is not significantly degraded. The use of oleum or highly concentrated sulfuric acid (97-100%) during synthesis can lead to dark-colored byproducts.[3] Using 93-96% sulfuric acid can minimize the formation of these impurities.[3]
Purity Issues After Purification
Problem Possible Cause Suggested Action
Melting Point is Still Broad or Low The chosen purification method was not effective for the specific impurities present.- If recrystallization was used, try a different solvent system. - Consider an alternative purification method like ammonium salt formation or esterification/hydrolysis, which can be more effective at removing certain types of impurities.[1]
The product is still wet with solvent.- Ensure the product is thoroughly dried under vacuum.
Presence of Isomeric Impurity (2-adamantanecarboxylic acid) The impurity has very similar physical properties to the desired product, making separation by simple recrystallization difficult.- A method based on differential esterification rates can be employed. This compound esterifies more readily than the 2-isomer. By carefully controlling the reaction time and temperature of esterification, the 1-isomer can be converted to its ester while the 2-isomer remains largely as the acid. Subsequent separation can be achieved by extraction.

Experimental Protocols

Purification by Recrystallization from Methanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purification via Ammonium Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like carbon tetrachloride.

  • Salt Formation: Shake the solution with 15N ammonium hydroxide. The ammonium salt of this compound will precipitate as a crystalline solid.[1] Impurities such as trimethylacetic acid will remain in the solution as their ammonium salts are more soluble.[1]

  • Isolation of Salt: Collect the crystalline ammonium salt by filtration.

  • Washing: Wash the salt with a small amount of cold acetone.[1]

  • Acidification: Suspend the ammonium salt in water and make the suspension strongly acidic with concentrated hydrochloric acid.

  • Extraction: Extract the liberated this compound with chloroform.

  • Drying and Evaporation: Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent to obtain the purified product.[1]

Purification via Esterification and Hydrolysis
  • Esterification: Reflux the crude this compound with methanol and a catalytic amount of concentrated sulfuric acid for 2 hours.[1]

  • Workup: Pour the reaction mixture into a large volume of water and extract the methyl 1-adamantanecarboxylate with chloroform.

  • Purification of Ester: Wash the chloroform layer with water, dry it over calcium chloride, and distill the methyl ester under reduced pressure.

  • Hydrolysis: Hydrolyze the purified ester with a calculated amount of 1N potassium hydroxide solution by refluxing until the solution is clear.

  • Acidification: After cooling, acidify the solution with hydrochloric acid to precipitate the pure this compound.

  • Isolation: Collect the purified acid by filtration, wash with water, and dry. A high overall recovery of around 90% can be expected with this method.[1]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Hot Solvent (e.g., Methanol) crude->dissolve hot_filtration Hot Gravity Filtration (Optional, if insolubles present) dissolve->hot_filtration crystallize Induce Crystallization (Add anti-solvent, cool slowly) dissolve->crystallize No insolubles hot_filtration->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: Recrystallization Workflow

Troubleshooting_Logic Troubleshooting Crystallization Issues start Crude Product After Cooling oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes discolored Product Discolored? low_yield->discolored No concentrate Concentrate Solution low_yield->concentrate Yes charcoal Use Activated Charcoal discolored->charcoal Yes success Successful Crystallization discolored->success No reheat->success failure Consider Alternative Purification reheat->failure seed_crystal Scratch Flask or Add Seed Crystal concentrate->success concentrate->failure charcoal->success charcoal->failure

Caption: Crystallization Troubleshooting Flowchart

References

Technical Support Center: Purification of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-adamantanecarboxylic acid.

Troubleshooting Guide

Common issues encountered during the purification of this compound are summarized below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, trapping impurities.- Insufficient washing of the crystals.- Select a solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures (e.g., methanol/water mixture, chloroform).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the impure acid.- The presence of significant impurities lowers the melting point of the mixture.- Add a small amount of a co-solvent in which the acid is more soluble to lower the saturation temperature.[2]- Re-dissolve the oil by heating and adding more solvent, then cool very slowly.[3]- Consider pre-purification by another method (e.g., acid-base extraction) to remove major impurities.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.[2][4]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][4]
Low Recovery of Purified Product - Too much solvent used during recrystallization.- Excessive washing of the crystals.- Product loss during transfers.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure careful transfer of material between flasks and funnels.
Melting Point is Broad or Lower than Expected - The presence of residual solvent.- The presence of impurities.- Ensure the purified crystals are thoroughly dried under vacuum.- Repeat the purification process or choose a more effective method like sublimation or esterification-hydrolysis. A sharp melting point for the pure acid is reported between 175°C and 176.5°C.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities largely depend on the synthetic route. For the widely used Koch-Haaf carboxylation of adamantane using formic acid and t-butyl alcohol, impurities can include:

  • Unreacted Adamantane: The starting hydrocarbon.

  • Side-product Carboxylic Acids: Smaller acids like trimethylacetic acid, as well as C9 and C13 acids, can form from the t-butyl alcohol.[5]

  • 2-Adamantanecarboxylic Acid: This isomer can form under certain conditions, though this compound is the thermodynamically favored product.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., carbon tetrachloride, chloroform, hexane) may be present.[5]

Q2: Which purification method is most effective for achieving high purity?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Recrystallization is a standard method for removing small amounts of impurities. A mixture of methanol and water is a commonly used solvent system.[5]

  • Esterification followed by hydrolysis is a highly effective chemical purification method. The crude acid is converted to its methyl ester, which can be distilled to a high purity, and then hydrolyzed back to the pure acid. This method can yield a product with a melting point of 175–176.5°C with about 90% overall recovery.[5]

  • Sublimation is an excellent technique for obtaining very high purity material, as it effectively removes non-volatile impurities. Commercial suppliers offer this compound with a purity of >99.5% (by GC) that has been purified by sublimation.

Q3: Can you provide a detailed protocol for the esterification-hydrolysis purification?

A3: Yes, this robust method is adapted from established literature[5]:

Part 1: Esterification

  • In a round-bottom flask, suspend the crude this compound in three times its weight of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for 12-13 g of crude acid).

  • Reflux the mixture for 2 hours.

  • After cooling, pour the reaction mixture into approximately 10 volumes of water.

  • Extract the aqueous mixture with chloroform. Use the minimum amount of chloroform required for a clean separation of layers.

  • Wash the combined chloroform extracts with water, then dry over anhydrous calcium chloride.

  • Remove the chloroform by distillation. The resulting methyl 1-adamantanecarboxylate can be further purified by vacuum distillation (b.p. 77–79°C at 1 mm Hg).

Part 2: Hydrolysis

  • Hydrolyze the purified methyl ester using a stoichiometric amount of 1N potassium hydroxide solution.

  • Upon completion of the hydrolysis (the solution becomes clear), acidify the mixture with hydrochloric acid to precipitate the pure this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q4: What are the recommended conditions for sublimation of this compound?

A4: While specific, optimized conditions for this compound are not extensively published, general principles for vacuum sublimation can be applied. Sublimation occurs when a solid has a sufficiently high vapor pressure at a temperature below its melting point.[7] For this compound (m.p. ~175°C), a starting point would be to heat the sample under high vacuum (e.g., <1 mmHg) at a temperature ranging from 100°C to 140°C. The optimal temperature will be high enough to achieve a reasonable sublimation rate without melting the sample. The purified compound will crystallize on a cooled surface (cold finger).[8]

Q5: How can I assess the purity of my this compound?

A5: Several analytical techniques can be used:

  • Melting Point Analysis: Pure this compound has a sharp melting point (175–176.5°C).[5][6] A broad or depressed melting point indicates the presence of impurities.

  • Gas Chromatography (GC): GC is an excellent method for quantifying purity and detecting volatile impurities. Commercial grades are often certified by GC analysis.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and detect impurities with characteristic signals.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a common method for analyzing carboxylic acids.[11][12]

Data Presentation

Comparison of Purification Methods for this compound
Purification Method Typical Starting Purity (Melting Point) Typical Final Purity (Melting Point) Reported Recovery Key Advantages Reference(s)
Recrystallization Crude (173–174°C)Good (up to 175–176.5°C)Variable, typically 60-85%Simple, removes small amounts of impurities.[5]
Esterification-Hydrolysis Crude (173–174°C)High (175–176.5°C)~90%Highly effective for removing closely related acidic impurities.[5]
Sublimation Good to HighVery High (>99.5% by GC)High, minimal product loss.Removes non-volatile impurities effectively; no solvent required.[7]

Experimental Workflows and Logical Relationships

G cluster_workflow Purification Method Selection Workflow start Crude this compound purity_check1 Assess Initial Purity (e.g., MP, GC) start->purity_check1 high_purity_req High Purity Required? (>99.5%) purity_check1->high_purity_req Purity Known ester_hydrolysis Esterification-Hydrolysis purity_check1->ester_hydrolysis Significant Acidic Impurities Suspected recrystallize Recrystallization high_purity_req->recrystallize No sublimation Sublimation high_purity_req->sublimation Yes purity_check2 Assess Final Purity recrystallize->purity_check2 ester_hydrolysis->purity_check2 sublimation->purity_check2 purity_check2->recrystallize Needs Further Purification end Pure Product purity_check2->end Purity Meets Specs

Caption: Workflow for selecting a suitable purification method.

G cluster_impurities Impurity Type vs. Effective Purification Method impurity_type Type of Impurity non_volatile Non-Volatile Impurities (e.g., salts, polymers) impurity_type->non_volatile volatile_soluble Volatile/Soluble Impurities (e.g., other small acids, solvents) impurity_type->volatile_soluble isomeric Isomeric Impurities (e.g., 2-adamantanecarboxylic acid) impurity_type->isomeric sublimation Sublimation non_volatile->sublimation Most Effective recrystallization Recrystallization volatile_soluble->recrystallization Effective ester_hydrolysis Esterification-Hydrolysis isomeric->ester_hydrolysis Effective (via separation of esters) chromatography Chromatography isomeric->chromatography Potentially Effective

Caption: Relationship between impurity type and purification method.

References

Technical Support Center: Recrystallization of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-adamantanecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound?

A1: The reported melting point of pure this compound is generally in the range of 172-176.5°C.[1][2][3] A sharp melting point within this range is a good indicator of purity.

Q2: What are the most common solvents for the recrystallization of this compound?

A2: Based on solubility data, a mixture of methanol and water is a commonly cited and effective solvent system for the recrystallization of this compound.[2] Ethanol is also mentioned as a suitable single solvent.[4] The compound is generally soluble in polar organic solvents like ethanol, chloroform, and dichloromethane, and insoluble in water.[1]

Q3: My this compound is heavily contaminated. Is recrystallization the best purification method?

A3: For heavily impure samples, a single recrystallization may not be sufficient. An alternative purification procedure involves esterification of the crude acid to methyl 1-adamantanecarboxylate, which can be distilled, followed by hydrolysis back to the pure acid.[2] This multi-step process can be very effective for removing significant impurities.

Q4: How does the rigid, cage-like structure of this compound affect its crystallization?

A4: The rigid structure of adamantane derivatives generally facilitates crystallization.[4] Molecules with less conformational flexibility tend to pack more readily into a crystal lattice. However, this rigidity can sometimes lead to the formation of very fine needles or powders, which can be challenging to filter and dry effectively.

Data Presentation: Solvent Selection Guide

SolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated TemperatureSuitability for Recrystallization
WaterInsoluble[1]InsolublePoor as a single solvent; excellent as an anti-solvent in a mixed-solvent system.
MethanolSlightly soluble (may show faint turbidity)[1]SolubleGood potential for single-solvent or mixed-solvent (with water) recrystallization.
EthanolSoluble[1]Very SolubleMay be a suitable single solvent, but cooling to low temperatures might be necessary to maximize yield.
AcetoneSolubleVery SolubleLikely too soluble for good recovery in a single-solvent recrystallization; could be used in a mixed-solvent system.
Ethyl AcetateSolubleVery SolubleSimilar to acetone, it is likely too effective a solvent for high-yield single-solvent recrystallization.
DichloromethaneSoluble[1]Very SolubleDue to its high volatility and good dissolving power, it is generally not a preferred solvent for recrystallization.
ChloroformSoluble[1]Very SolubleSimilar to dichloromethane, it is a good solvent but may not be ideal for recrystallization due to solubility and volatility.
TolueneSolubleVery SolubleA higher boiling point solvent that could be effective, but care must be taken to avoid oiling out.
Hexane/HeptaneInsolubleSlightly SolubleCan be used as an anti-solvent in a mixed-solvent system with a more polar solvent.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Methanol-Water)

This protocol is adapted from a standard literature procedure for the purification of this compound.[2]

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 3 mL of methanol.

  • Heating: Gently heat the mixture with stirring until the solid is fully dissolved.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. For every 3 mL of methanol used, you will add approximately 1 mL of water.

  • Clarification: If the solution remains turbid, add a few drops of hot methanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture (in the same ratio as used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Single-Solvent Recrystallization (Ethanol)

This is a general protocol that can be adapted for using ethanol as a single solvent.

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Achieving Saturation: Continue adding small portions of hot ethanol until the solid is just dissolved. Avoid adding an excess of solvent to ensure a good recovery rate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product no_crystals_q1 Too much solvent? no_crystals->no_crystals_q1 oiling_out_q1 Cooling too fast? oiling_out->oiling_out_q1 low_yield_q1 Too much solvent used? low_yield->low_yield_q1 impure_product_q1 Cooled too quickly? impure_product->impure_product_q1 no_crystals_a1 Boil off some solvent and cool again. no_crystals_q1->no_crystals_a1 Yes no_crystals_q2 Supersaturated? no_crystals_q1->no_crystals_q2 No no_crystals_a2 Scratch inner surface of flask or add a seed crystal. no_crystals_q2->no_crystals_a2 Yes oiling_out_a1 Reheat to dissolve oil, allow to cool slower. oiling_out_q1->oiling_out_a1 Yes oiling_out_q2 Solvent BP too high? oiling_out_q1->oiling_out_q2 No oiling_out_a2 Try a lower-boiling point solvent. oiling_out_q2->oiling_out_a2 Yes low_yield_a1 Use minimum amount of hot solvent next time. low_yield_q1->low_yield_a1 Yes low_yield_q2 Crystals too soluble in cold solvent? low_yield_q1->low_yield_q2 No low_yield_a2 Cool in ice bath for longer or try a different solvent. low_yield_q2->low_yield_a2 Yes impure_product_a1 Ensure slow cooling to allow proper crystal formation. impure_product_q1->impure_product_a1 Yes impure_product_q2 Inadequate washing? impure_product_q1->impure_product_q2 No impure_product_a2 Wash crystals with fresh, ice-cold solvent. impure_product_q2->impure_product_a2 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Troubleshooting Guide

Q1: I have followed the protocol, but no crystals have formed upon cooling. What should I do?

A1: This is a common issue and can often be resolved with the following steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, add a "seed crystal" to the solution.

  • Reduce Solvent Volume: It is possible that too much solvent was added, and the solution is not supersaturated. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[5]

  • Extended Cooling: Ensure the solution has been given ample time to cool, including a sufficient period in an ice bath.

Q2: My product has "oiled out" as a liquid instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. For this compound, with its relatively high melting point, this is more likely due to high solute concentration or the presence of impurities that depress the melting point.

  • Reheat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly again.

  • Slower Cooling: A very slow cooling rate can favor the formation of crystals over an oil.[5] You can achieve this by insulating the flask as it cools.

  • Change Solvents: If the problem persists, the chosen solvent system may not be appropriate. A different solvent or solvent pair should be tested.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low recovery can be due to several factors:

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is a primary cause of low yield.[6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Precipitation: Make sure to cool the solution in an ice bath for an adequate amount of time to maximize crystal formation.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.[6] Use only a minimal amount of ice-cold solvent for washing.

Q4: After recrystallization, my product is still not pure. What went wrong?

A4: If the purity has not significantly improved, consider the following:

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[7] Slow, undisturbed cooling is essential for high purity.

  • Inappropriate Solvent Choice: The impurities may have similar solubility characteristics to this compound in the chosen solvent. A different solvent system may be necessary to effectively separate the compound from the specific impurities present.

  • Inadequate Washing: Failing to wash the filtered crystals with fresh, cold solvent can leave behind mother liquor containing impurities on the surface of the crystals.

  • Consider a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

References

Technical Support Center: Troubleshooting NMR Spectra of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for 1-adamantanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound in CDCl3?

A1: The expected chemical shifts for this compound in deuterated chloroform (CDCl3) are summarized in the tables below. Due to the high symmetry of the adamantane cage, the proton spectrum is relatively simple. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift, often above 11 ppm.[1]

Data Presentation: 1H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
-COOH~11.0 - 12.0Broad Singlet1H
Adamantane CH~2.03Multiplet3H
Adamantane CH2 (A)~1.91Multiplet6H
Adamantane CH2 (B)~1.72Multiplet6H

Data Presentation: 13C NMR Chemical Shifts

CarbonChemical Shift (ppm)
-COOH~184
Quaternary C~41
CH~39
CH2 (A)~36
CH2 (B)~28

Q2: My 1H NMR spectrum shows broad peaks. What are the possible causes and solutions?

A2: Broad peaks in the NMR spectrum of this compound can arise from several factors. A systematic approach to troubleshooting this issue is outlined in the workflow below. Common causes include poor shimming of the spectrometer, sample concentration issues, the presence of particulate matter, or chemical exchange of the carboxylic acid proton.[2][3]

Mandatory Visualization: Troubleshooting Broad Peaks

G Troubleshooting Workflow for Broad NMR Peaks start Broad Peaks Observed shim Check Shimming start->shim conc Check Sample Concentration shim->conc Good Shim reshim Re-shim Magnet shim->reshim Poor Shim particulate Check for Particulates conc->particulate Concentration OK dilute Dilute or Re-prepare Sample conc->dilute Too Concentrated exchange Consider -COOH Exchange particulate->exchange No Particulates filter Filter Sample particulate->filter Particulates Present d2o_exchange Add D2O to Confirm Exchange exchange->d2o_exchange end Sharp Peaks Obtained reshim->end dilute->end filter->end d2o_exchange->end

Caption: Troubleshooting workflow for broad NMR peaks.

Q3: The carboxylic acid proton peak is either missing or very broad. Why is this happening?

A3: The disappearance or significant broadening of the carboxylic acid proton signal is a common phenomenon. This is typically due to chemical exchange with trace amounts of water in the deuterated solvent.[4][5] The proton can exchange with deuterium from D2O, causing the signal to disappear.[3]

To confirm this, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it confirms it was the acidic proton.

Q4: I see unexpected peaks in my spectrum. What could be the source of these impurities?

A4: Unexpected peaks can originate from the synthesis of this compound or from the NMR solvent itself.

  • Synthesis-related impurities: Depending on the synthetic route, common impurities include unreacted starting materials like 1-adamantanol or 1-bromoadamantane, or byproducts such as trimethylacetic acid and other C9 or C13 acids.[6] In some cases, 1,3-adamantanedicarboxylic acid can be a high-melting point impurity.[7]

  • Solvent-related impurities: Deuterated solvents can contain residual protonated solvent and water.[2] For example, CDCl3 often shows a residual peak at 7.26 ppm. Storing deuterated solvents over molecular sieves can help minimize water content.[2]

Mandatory Visualization: Identifying Impurity Sources

G Potential Sources of Impurities in NMR Spectrum impurity Unexpected Peaks in Spectrum synthesis Synthesis-Related impurity->synthesis solvent Solvent-Related impurity->solvent starting_materials Unreacted Starting Materials (e.g., 1-adamantanol) synthesis->starting_materials byproducts Byproducts (e.g., trimethylacetic acid) synthesis->byproducts side_products Side-Products (e.g., 1,3-adamantanedicarboxylic acid) synthesis->side_products residual_solvent Residual Protonated Solvent (e.g., CHCl3 in CDCl3) solvent->residual_solvent water Water solvent->water

Caption: Potential sources of impurities in NMR spectra.

Experimental Protocols

Detailed Methodology for NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[8]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for a 1H NMR spectrum, or 20-50 mg for a 13C NMR spectrum.

  • Solvent Selection: Use a high-purity deuterated solvent. CDCl3 is a common choice for adamantane derivatives due to its good solubilizing properties.[2]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][9]

  • Transfer: Carefully transfer the solution into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

References

dealing with poor solubility of 1-adamantanecarboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-adamantanecarboxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a white, crystalline organic compound with a rigid, bulky adamantane cage structure.[1] This structure contributes to its high lipophilicity and consequently, very low solubility in water and some polar organic solvents.[2][3] This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including ethanol, chloroform, and dichloromethane.[4][5] It is slightly soluble in methanol and sparingly soluble in dimethyl sulfoxide (DMSO).[3][6] It is generally considered insoluble in water.[3]

Q3: How can I improve the solubility of this compound in aqueous solutions for my reaction?

A3: The most effective method to increase the aqueous solubility of this compound is by converting it to its carboxylate salt. This is achieved by increasing the pH of the solution with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The deprotonated carboxylate form is significantly more polar and thus more soluble in water.[1]

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a water-miscible organic co-solvent can enhance the solubility of this compound in aqueous media. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs). These co-solvents increase the overall polarity of the solvent system, facilitating the dissolution of the lipophilic acid.

Q5: What is phase-transfer catalysis and how can it help with reactions involving this compound?

A5: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble reactant and an organic-soluble reactant).[7] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from the aqueous phase to the organic phase where the reaction can occur.[7] This is particularly useful for reactions of the 1-adamantanecarboxylate anion (formed in an aqueous basic solution) with an organic-insoluble electrophile.

Troubleshooting Guides

Issue 1: this compound precipitates out of the reaction mixture.

This is a common issue, especially in reactions involving aqueous or polar protic solvents.

Troubleshooting Workflow

start Precipitation Observed option1 Increase pH (Salt Formation) start->option1 For aqueous reactions option2 Add Co-solvent start->option2 For aqueous/organic mixtures option3 Use Phase-Transfer Catalysis start->option3 For biphasic reactions protocol1 Follow Protocol 1 option1->protocol1 protocol2 Follow Protocol 2 option2->protocol2 protocol3 Follow Protocol 3 option3->protocol3 end Homogeneous Reaction Mixture protocol1->end protocol2->end protocol3->end

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
WaterInsoluble[3][4]
MethanolSlightly Soluble (may show turbidity)[3]
EthanolSoluble[4][5]
ChloroformSoluble[4][5]
DichloromethaneSoluble[4][5]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[6]

Experimental Protocols

Protocol 1: Enhancing Solubility through Salt Formation (pH Adjustment)

This protocol describes how to increase the aqueous solubility of this compound by converting it to its sodium or potassium salt.

Methodology Workflow

step1 Suspend this compound in water step2 Slowly add aqueous NaOH or KOH while monitoring pH step1->step2 step3 Continue addition until the solid completely dissolves step2->step3 step4 The resulting solution contains the soluble carboxylate salt step3->step4

Caption: Workflow for solubility enhancement by salt formation.

Detailed Steps:

  • Suspend the desired amount of this compound in the aqueous reaction solvent.

  • While stirring vigorously, slowly add a 1 M solution of NaOH or KOH dropwise.

  • Monitor the pH of the mixture continuously with a pH meter.

  • Continue adding the base until all the this compound has dissolved, indicating the formation of the soluble carboxylate salt.

  • The reaction can now proceed with the addition of other reagents.

Troubleshooting:

  • Precipitation upon addition of other reagents: The added reagent might be acidic, causing the pH to drop and the carboxylic acid to precipitate. Consider adding a buffer to maintain the pH.

  • Reaction is sluggish: Ensure the pH is sufficiently high to maintain the carboxylate form.

Protocol 2: Using Co-solvents to Improve Solubility

This protocol outlines the use of a water-miscible organic solvent to increase the solubility of this compound.

Methodology Workflow

step1 Dissolve this compound in a minimal amount of co-solvent (e.g., DMSO, ethanol) step2 Slowly add the resulting solution to the aqueous reaction mixture with vigorous stirring step1->step2 step3 Monitor for any signs of precipitation step2->step3 step4 Proceed with the reaction step3->step4

Caption: Workflow for using co-solvents to improve solubility.

Detailed Steps:

  • Select a co-solvent that is miscible with your reaction solvent and in which this compound is soluble (e.g., DMSO, ethanol).

  • Dissolve the this compound in the minimum amount of the chosen co-solvent to create a concentrated stock solution.

  • Slowly add the stock solution to the main reaction mixture with vigorous stirring to ensure proper mixing and prevent localized precipitation.

  • Once a homogeneous solution is obtained, proceed with the addition of other reactants.

Troubleshooting:

  • Precipitation upon addition to the main reaction mixture: The concentration of the co-solvent may be too low. Try increasing the proportion of the co-solvent in the final reaction mixture.

  • Co-solvent interferes with the reaction: Choose a co-solvent that is inert under your reaction conditions.

Protocol 3: Phase-Transfer Catalyzed Esterification

This protocol provides a general method for the esterification of this compound with an alkyl halide under phase-transfer catalysis conditions. This is particularly useful when the acid is in its salt form in an aqueous phase and the alkyl halide is in an organic phase.

Signaling Pathway/Logical Relationship

cluster_aqueous Aqueous Phase cluster_organic Organic Phase RCOOH R-COOH RCOO_Na R-COO⁻ Na⁺ RCOOH->RCOO_Na + NaOH QCOO Q⁺R-COO⁻ RCOO_Na->QCOO + Q⁺X⁻ (Interface) QX Q⁺X⁻ NaX Na⁺X⁻ QX_aq Q⁺X⁻ R_halide R'-X Ester R-COOR' R_halide->Ester + Q⁺R-COO⁻ QX_org Q⁺X⁻ QCOO->QX_org + R'-X QX_org->QX_aq Catalyst Cycle

References

preventing byproduct formation in the synthesis of 1-adamantanecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-adamantanecarboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-adamantanecarboxamides?

A1: The two primary synthetic routes are the amidation of 1-adamantanecarboxylic acid or its corresponding acyl chloride, and the Ritter reaction of a 1-adamantyl cation precursor (such as 1-bromoadamantane or 1-adamantanol) with a nitrile.

Q2: I am getting a low yield in my amidation reaction starting from this compound. What are the likely causes?

A2: Low yields in this reaction are often due to several factors:

  • Inadequate activation of the carboxylic acid: The carboxylic acid needs to be activated to react with the amine.

  • Presence of moisture: Water can hydrolyze the activated intermediate or the coupling agent.[1]

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Amine salt formation: If your amine is in a salt form (e.g., hydrochloride), it can neutralize the base needed for the reaction.[2]

Q3: What byproducts can I expect in the synthesis of 1-adamantanecarboxamide?

A3: Byproduct formation depends on the synthetic route.

  • From 1-adamantanecarbonyl chloride: The primary byproduct is often this compound, resulting from hydrolysis of the starting material.[3] Side reactions with certain solvents can also occur.

  • Via Ritter Reaction: Byproducts can arise from side reactions of the stable 1-adamantyl carbocation. For example, if using 1-bromoadamantane and a chloro-nitrile, you might get a mixture of the desired chloro-amide and a bromo-amide byproduct.

Q4: How can I purify my 1-adamantanecarboxamide product?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific amide. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

Troubleshooting Guides

Route 1: Amidation of this compound / Chloride
Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inefficient Carboxylic Acid Activation * Use a reliable coupling agent such as HATU, or a combination of EDC and HOBt.[2] * Consider converting the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the reaction with the amine.
Presence of Water * Ensure all glassware is thoroughly dried. * Use anhydrous solvents.[1] * Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Amine is in Salt Form * Neutralize the amine salt with a suitable base (e.g., triethylamine, DIPEA) before adding the coupling agent.
Steric Hindrance * The bulky adamantane group can slow down the reaction. Increase the reaction time and/or temperature.[2]
Presence of this compound in the Final Product Hydrolysis of 1-Adamantanecarbonyl Chloride * Perform the reaction under strictly anhydrous conditions. * Add the amine or nucleophile to the reaction mixture before any potential exposure to moisture.
Incomplete Reaction * Ensure sufficient reaction time and appropriate temperature. * Use a slight excess of the amine.
Formation of Unknown Byproducts Reaction with Solvent * If using THF as a solvent, consider replacing it with a less reactive solvent like toluene to suppress the formation of certain side products.[3]
Route 2: Ritter Reaction
Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inefficient Carbocation Formation * Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid.[4] * The precursor (e.g., 1-adamantanol, 1-bromoadamantane) must be able to form a stable tertiary carbocation.
Incomplete Reaction * Increase the reaction time or temperature as needed. Monitor the reaction progress by TLC or LC-MS.
Formation of Multiple Amide Byproducts Side Reactions of the Carbocation * The 1-adamantyl cation can be trapped by other nucleophiles present in the reaction mixture. For instance, when using 1-bromoadamantane as a precursor, the bromide ion can compete with the nitrile, leading to halogenated byproducts. Consider using 1-adamantanol as the precursor to avoid this.
Instability of Nitrile * Ensure the nitrile is stable under the strongly acidic reaction conditions.

Data Presentation

Table 1: Comparison of Coupling Reagents for the Amidation of this compound

Coupling ReagentAdditiveBaseTypical SolventReported Yield (%)Notes
Ethyl ChloroformateNoneTriethylamineTHF~97Forms a mixed anhydride intermediate. Requires low temperatures (-10 °C).[5]
EDCHOBtDIPEADMF/DCMGood to ExcellentA very common and effective method for amide bond formation.[2]
HATUNoneDIPEADMFHighOften preferred for sterically hindered substrates and to minimize side reactions.[1]
Tantalum (V) ChlorideNoneNone-~73 (for N,N-diethylamide)A less common method for the formation of secondary amides.[5]

Table 2: Conditions and Yields for the Ritter Reaction to form N-(1-adamantyl)amides

Adamantane PrecursorNitrileCatalyst/AcidTemperature (°C)Time (h)Yield (%)
1-BromoadamantaneAcetylamideH₂SO₄1253.586.85
1-BromoadamantaneFormamideH₂SO₄855.594.44
1-BromoadamantaneAcetonitrileMn(OAc)₂1103100
1-BromoadamantaneAcetonitrileMn(acac)₂110399
Adamantan-1-olVarious NitrilesCu-Catalysts--Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantanecarboxamide from this compound

This protocol is adapted from a patented procedure.[5]

Materials:

  • This compound

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • 30% Ammonium hydroxide solution (NH₄OH)

  • Cold water

Procedure:

  • To a stirred and cooled (-10 °C) solution of this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in anhydrous THF (80 ml), add ethyl chloroformate (3.65 g, 36.06 mmol) dropwise. A white precipitate will form.

  • Stir the mixture at -10 °C for 30 minutes.

  • Add 30% ammonium hydroxide solution (20 ml) to the reaction mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes.

  • Evaporate the THF under reduced pressure.

  • Filter the resulting solid precipitate and wash it with cold water to obtain the desired 1-adamantanecarboxamide as a white solid.

Protocol 2: Synthesis of N-(1-Adamantyl)acetamide via the Ritter Reaction

This protocol is a general representation of a sulfuric acid-mediated Ritter-type reaction.

Materials:

  • 1-Bromoadamantane

  • Acetonitrile

  • Concentrated sulfuric acid (96%)

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 1-bromoadamantane in an excess of acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., reflux) and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water with stirring.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water to remove any residual acid, and then dry it to obtain N-(1-adamantyl)acetamide.

Visualizations

experimental_workflow_amidation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_acid This compound activation Activation (e.g., with Ethyl Chloroformate at -10°C) start_acid->activation start_amine Amine amidation Amidation (Addition of Amine/NH4OH) start_amine->amidation start_base Base (e.g., TEA) start_base->activation start_solvent Anhydrous Solvent (e.g., THF) start_solvent->activation activation->amidation Formation of Mixed Anhydride evaporation Solvent Evaporation amidation->evaporation filtration Filtration evaporation->filtration washing Washing with Cold Water filtration->washing product Pure 1-Adamantanecarboxamide washing->product

Caption: Experimental workflow for the synthesis of 1-adamantanecarboxamide from this compound.

troubleshooting_low_yield issue Low Yield of 1-Adamantanecarboxamide cause1 Inefficient Acid Activation? issue->cause1 cause2 Presence of Moisture? issue->cause2 cause3 Amine Salt Inhibition? issue->cause3 cause4 Steric Hindrance? issue->cause4 solution1 Use stronger coupling agents (HATU, EDC/HOBt) or convert to acid chloride. cause1->solution1 Solution solution2 Use anhydrous solvents and oven-dried glassware. cause2->solution2 Solution solution3 Free-base the amine salt before reaction. cause3->solution3 Solution solution4 Increase reaction time and/or temperature. cause4->solution4 Solution

Caption: Troubleshooting logic for low yield in 1-adamantanecarboxamide synthesis.

References

Technical Support Center: 1-Adamantanecarboxylic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-adamantanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent methods are based on the Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives.[1] Common precursors include:

  • Adamantane: Carboxylated using formic acid in the presence of a strong acid like sulfuric acid, often with t-butyl alcohol.[2]

  • 1-Adamantanol or 1-Bromoadamantane: These are also carboxylated with formic acid and concentrated sulfuric acid.[2] The reaction with 1-adamantanol is known to be highly exothermic.[3]

  • 1-Nitroxyadamantane: This derivative can be carboxylated with formic acid in 93.0-96.0% sulfuric acid.[1]

Q2: What are the typical yields and purity I can expect when scaling up production?

A2: Yields are highly dependent on the chosen synthetic route, reaction conditions, and purification efficiency.

  • A laboratory-scale procedure starting from adamantane reports a crude yield of 67–72%, with a final yield of 56–61% after recrystallization.[2] The same source notes that a fivefold increase in reactant quantities resulted in similar yields.[2]

  • An industrial method using 1-nitroxyadamantane claims yields as high as 90-99% with a melting point of 177-180°C.[1]

  • Purity after initial workup is often in the 97-98% range, which can be improved to over 99% with further purification.[2][4]

Q3: What are the major byproducts formed during the synthesis, and how do they affect the process?

A3: The formation of byproducts is a significant challenge during scale-up.

  • From t-Butyl Alcohol: When t-butyl alcohol is used, a large amount of trimethylacetic acid (pivalic acid) is formed.[1][2]

  • Over-carboxylation: 1,3-Adamantanedicarboxylic acid is a common high-melting byproduct, particularly under harsh acidic conditions.[1][5]

  • Solvent-derived acids: If technical grade n-hexane is used as a solvent, it may contain methylcyclopentane and isohexane, which can form C7-acids that are difficult to remove.[2]

These byproducts can complicate purification and reduce the overall yield of the desired product.

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

This is a common issue during scale-up. The following flowchart can help diagnose the potential cause.

G start Low Yield Encountered acid_conc Sulfuric Acid Concentration start->acid_conc Check temp_control Temperature Control start->temp_control Check reagent_quality Reagent Quality / Ratio start->reagent_quality Check reaction_time Reaction Time start->reaction_time Check sol_acid_low Action: Verify concentration. Yield drops with H₂SO₄ < 95%. Carboxylation slows with H₂SO₄ < 93%. acid_conc->sol_acid_low sol_temp Action: Ensure strict temperature control. Addition of formic acid/t-butanol is exothermic. Maintain 17-25°C during addition. temp_control->sol_temp sol_reagent Action: Check purity of adamantane precursor. Verify molar ratios, especially of formic acid. Use pure solvents (e.g., cyclohexane over technical hexane). reagent_quality->sol_reagent sol_time Action: Monitor reaction to completion. Some protocols require 4-24 hours hold time. Allow for sufficient stirring post-addition (e.g., 30 mins). reaction_time->sol_time

Caption: Troubleshooting logic for low product yield.

Problem 2: I am isolating a significant amount of a high-melting-point impurity.

This is likely 1,3-adamantanedicarboxylic acid.[1]

  • Cause: This byproduct forms from over-carboxylation of the product or intermediates, often promoted by highly concentrated or fuming sulfuric acid and elevated temperatures.[1][5]

  • Solution:

    • Control Acid Concentration: Avoid using sulfuric acid concentrations that are excessively high or contain large amounts of oleum unless process parameters are specifically optimized for it. A concentration of 93-98% is often cited.[1][2]

    • Temperature Management: The subsequent carboxylation of this compound to the dicarboxylic acid often requires specific, controlled temperatures (e.g., holding at 0°C).[5][6] Ensure your main reaction temperature does not exceed the optimal range for mono-carboxylation.

    • Urea Addition: One patented method involves adding urea to the sulfuric acid when using 1-nitroxyadamantane as a precursor. This helps suppress side reactions and can lead to a cleaner product.[1]

Problem 3: The purification of the crude product is difficult and inefficient.

  • Cause: The crude product is often contaminated with unreacted starting materials and acidic byproducts like trimethylacetic acid.[2]

  • Solutions:

    • Ammonium Salt Precipitation: A highly effective method involves treating the crude product solution (in a solvent like carbon tetrachloride) with concentrated ammonium hydroxide. The ammonium salt of this compound is crystalline and precipitates, while the ammonium salts of byproducts like trimethylacetic acid remain in solution.[2] The collected salt can then be re-acidified to recover the pure product.

    • Esterification-Hydrolysis: An alternative purification involves esterifying the crude acid mixture (e.g., with methanol and sulfuric acid). The resulting methyl 1-adamantanecarboxylate can be purified by distillation and then hydrolyzed back to the high-purity carboxylic acid.[2] This method is also the basis for separating 1- and 2-adamantanecarboxylic acid isomers.[7][8]

Quantitative Data Summary

Table 1: Comparison of Selected Synthesis Protocols

PrecursorKey ReagentsSolventTemp.TimeCrude YieldFinal YieldReference
Adamantane96% H₂SO₄, Formic Acid, t-BuOHCCl₄17-25°C1-2h add.67-72%56-61%[2]
1-Nitroxyadamantane93.6% H₂SO₄, 90% Formic Acid, UreaNone2-5°C~6hN/A90%[1]
1-Nitroxyadamantane96% H₂SO₄, Formic Acid, UreaNoneRoom Temp24hN/A96%[1]
1-Adamantane-carboxylic acid*98% H₂SO₄, 65% HNO₃, 80% Formic AcidNone0°C6hN/A92%[5]

*Note: This entry refers to the synthesis of 1,3-adamantanedicarboxylic acid from this compound, illustrating conditions that can lead to this byproduct.

Experimental Protocols

Protocol 1: Synthesis via Koch-Haaf Reaction of Adamantane

This protocol is adapted from a procedure in Organic Syntheses.[2]

G start Start setup 1. Reaction Setup Charge reactor with 96% H₂SO₄, CCl₄, and adamantane. start->setup cool 2. Cool Mixture Cool to 17-19°C in an ice bath. setup->cool add_formic 3. Initial Formic Acid Add a small amount (e.g., 1 mL) of 98% formic acid. cool->add_formic add_reagents 4. Dropwise Addition Add a solution of t-butyl alcohol in formic acid over 1-2 hours, maintaining temp at 17-25°C. add_formic->add_reagents stir 5. Stir Stir for an additional 30 minutes. add_reagents->stir quench 6. Quench Pour the reaction mixture onto crushed ice. stir->quench extract 7. Extraction Separate layers and extract the aqueous layer with CCl₄. quench->extract precipitate 8. Precipitation Treat combined organic layers with 15N NH₄OH to precipitate the ammonium salt. extract->precipitate filter 9. Isolate Salt Collect the crystalline salt by filtration. precipitate->filter acidify 10. Acidification Suspend salt in water and acidify with 12N HCl. filter->acidify extract_final 11. Final Extraction Extract the product into chloroform. acidify->extract_final dry_evap 12. Dry & Evaporate Dry the chloroform layer and evaporate to yield crude product. extract_final->dry_evap recrystallize 13. Recrystallize Recrystallize from methanol/water to obtain pure product. dry_evap->recrystallize end End recrystallize->end

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[2]

  • Carboxylation: Cool the stirred mixture to 17–19°C in an ice bath. Add 1 mL of 98% formic acid.[2] Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid and add it dropwise over 1–2 hours, maintaining the reaction temperature between 17–25°C.[2]

  • Completion and Quenching: Stir the mixture for an additional 30 minutes after addition is complete. Pour the entire reaction mixture onto 700 g of crushed ice.[2]

  • Workup: Separate the layers and extract the upper aqueous layer with three 100-mL portions of carbon tetrachloride. Combine all carbon tetrachloride layers.[2]

  • Purification (Ammonium Salt Precipitation): Shake the combined organic layers with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate.[2]

  • Isolation: Collect the salt on a Büchner funnel and wash with 20 mL of cold acetone. Suspend the salt in 250 mL of water and make it strongly acidic with 25 mL of 12N hydrochloric acid.[2]

  • Final Product: Extract the product with 100 mL of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield 12–13 g (67–72%) of crude this compound.[2]

  • Recrystallization: Recrystallize the crude product from a mixture of 30 mL of methanol and about 10 mL of water to yield 10–11 g (56–61%) of pure acid (m.p. 175–176.5°C).[2][9]

Protocol 2: Purification via Esterification and Hydrolysis

This protocol is an alternative purification method described in Organic Syntheses.[2]

  • Esterification: Reflux the crude acid (e.g., 12 g) for 2 hours with three times its weight of methanol (36 g) and 2 mL of 98% sulfuric acid.[2]

  • Extraction: Pour the solution into 10 volumes of water and extract with the minimum amount of chloroform required for clean layer separation.[2]

  • Washing: Wash the chloroform solution with water and dry over calcium chloride.[2]

  • Distillation: Distill the solution to collect methyl 1-adamantanecarboxylate (b.p. 77–79°C at 1 mm).[2]

  • Hydrolysis: Hydrolyze the purified ester with the calculated amount of 1N potassium hydroxide.[2]

  • Isolation: Acidify the solution to precipitate the pure this compound. This method can yield an overall recovery of 90%.[2]

References

Technical Support Center: 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-adamantanecarboxylic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1][2] The container should be kept tightly closed.[1][2][3]

Q2: Is this compound stable under normal conditions?

A: Yes, the material is considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[2][3][4][5]

Q3: What materials are incompatible with this compound?

A: this compound is incompatible with strong oxidizing agents.[1][2][4] Violent reactions can occur with strong oxidizers.[4][5]

Q4: What are the hazardous decomposition products of this compound?

A: Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[1][2][4][5] Under normal processing and storage, hazardous decomposition products are not expected to be produced.[6]

Q5: Does this compound have a defined shelf life?

A: The shelf life is not always provided. If a product has an expiration or retest date, it will be listed on its Certificate of Analysis (COA). If no date is listed, it indicates that suitable stability data to determine a definitive shelf life is not available.[7]

Q6: How should I handle a spill of this compound?

A: For spills, you should sweep or shovel the solid material into a suitable container for disposal.[1][2][6] It's important to minimize the generation of dust.[6] Ensure the area is well-ventilated and use appropriate personal protective equipment.[1][5]

Data Summary

The following tables provide a summary of key physical, chemical, and safety information for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White solid / crystal powder[8][9]
Molar Mass ~180.24 g/mol [8][9]
Melting Point 172-176.5 °C[4][8][9][10]
Solubility Insoluble in water. Soluble in organic solvents like chloroform, methanol, ethanol, and dichloromethane.[8][10]

Table 2: Handling and Storage Summary

ParameterRecommendationSource(s)
Storage Temperature Cool place[1][2][3]
Storage Environment Dry and well-ventilated[1][2][5]
Container Keep tightly closed[1][2][3]
Incompatibilities Strong oxidizing agents[1][2][4]

Troubleshooting Guide

Problem: The this compound powder appears discolored (e.g., dark-colored). Is it still usable?

  • Possible Cause: Discoloration may indicate the presence of impurities or degradation. Side reactions, such as those with concentrated sulfuric acid, can form dark-colored by-products.[11] Improper storage or exposure to incompatible substances could also be a cause.

  • Recommendation: The usability of the discolored acid depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a fresh, unopened container. If purity is less critical, you may consider purifying the material. However, for most applications, especially in drug development, using a discolored reagent is not advised.

Problem: I am having difficulty dissolving this compound.

  • Possible Cause: Incorrect solvent choice.

  • Recommendation: Verify your solvent. This compound is insoluble in water but soluble in various organic solvents.[10] Good solubility is reported in chloroform, methanol, ethanol, and dichloromethane.[8][10] Gentle heating may aid dissolution in appropriate solvents, but always be mindful of the solvent's boiling point and the compound's stability.

Problem: My reaction is yielding unexpected by-products.

  • Possible Cause: This could be due to a reaction with an incompatible material.

  • Recommendation: Review all reagents and conditions in your experimental setup. Ensure that no strong oxidizing agents are present, as they are known to react violently with this compound.[4][5] Contamination in the starting material or solvents could also be a factor.

Experimental Protocols

Protocol: Purification of this compound

This protocol is based on a method involving esterification followed by hydrolysis and can be used to purify the acid.

Materials:

  • This compound (to be purified)

  • Methanol (MeOH)

  • 98% Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Calcium Chloride (CaCl₂)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • Esterification: Reflux 5g of this compound with 15mL of methanol and 2mL of 98% sulfuric acid for 2 hours. Caution: The addition of sulfuric acid to methanol is exothermic and should be done carefully.

  • Extraction: Pour the cooled reaction mixture into 10 volumes of water. Extract the methyl ester with the minimum volume of chloroform required for clear phase separation.

  • Washing and Drying: Wash the chloroform extract with water and then dry it using calcium chloride.

  • Distillation: Distill the dried extract to collect the methyl ester (boiling point 77-79°C at 1mm Hg). The purified ester should solidify with a melting point of 38-39°C.

  • Hydrolysis: Take the purified methyl ester and add the calculated amount of 1N potassium hydroxide solution. Reflux the mixture until the solution becomes clear.

  • Acidification: Acidify the solution with hydrochloric acid to precipitate the purified this compound.

  • Isolation: Collect the purified acid by filtration, wash with water, and dry. This method can result in a recovery of approximately 90%.[10]

Visualizations

StorageWorkflow start Receive Compound check_container Inspect Container for Damage start->check_container store Store in Tightly Closed Container check_container->store conditions Place in Cool, Dry, Well-Ventilated Area store->conditions separate Store Away from Strong Oxidizing Agents conditions->separate end_use Ready for Use separate->end_use TroubleshootingWorkflow start Experiment Issue Encountered check_reagent Check Reagent Appearance start->check_reagent discolored Discolored? check_reagent->discolored check_solubility Check Solubility discolored->check_solubility No use_new Action: Use New Reagent discolored->use_new Yes dissolving Dissolving Properly? check_solubility->dissolving check_incompat Review Reagents for Incompatibilities dissolving->check_incompat Yes verify_solvent Action: Verify Solvent Choice dissolving->verify_solvent No isolate_issue Action: Isolate Incompatible Substance check_incompat->isolate_issue success Proceed with Experiment use_new->success verify_solvent->success isolate_issue->success IncompatibilityDiagram cluster_reactants Reactants cluster_products Potential Products acid 1-Adamantanecarboxylic Acid reaction Violent Reaction (Heat, Gas) acid->reaction oxidizer Strong Oxidizing Agent oxidizer->reaction decomp Decomposition Products (CO, CO2) reaction->decomp

References

handling and safety precautions for 1-adamantanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-adamantanecarboxylic acid. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment (PPE) should be worn:

  • Eye/Face Protection: Chemical safety goggles or glasses are necessary. A face shield may also be appropriate.[1][2]

  • Skin Protection: Wear protective gloves and suitable protective clothing.[1][2][4] Gloves should be inspected before use and disposed of properly after.[4]

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, wear respiratory protection.[2]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a dry, cool, and well-ventilated place.[1][4] Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Violent reactions can occur with strong oxidizers.

Q5: What should I do in case of accidental exposure?

A5: Follow these first-aid measures in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1][4] Get medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][4]

  • Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting.[1]

Q6: How should I handle spills of this compound?

A6: For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Sweep up the solid material and place it into a suitable, closed container for disposal.[1][4] Avoid generating dust.[4]

Quantitative Data

PropertyValueSource
Molecular Formula C11H16O2[5]
Molecular Weight 180.24 g/mol [5]
Melting Point 172-174 °C[6]
Solubility Insoluble in water. Soluble in ethanol, chloroform, and methanol.[6]
Acute Toxicity (LD50, mouse, intraperitoneal) >600 mg/kg[5]
Acute Toxicity (LD50, mouse, unreported route) 600 mg/kg[5]

Experimental Protocols

General Protocol for Amide Synthesis from this compound

This protocol outlines a general procedure for converting this compound to its corresponding amide.

Materials:

  • This compound

  • Thionyl chloride or a suitable activating agent (e.g., EDC, HOBt)

  • Anhydrous aprotic solvent (e.g., THF, Dioxane)

  • Amine of choice

  • Triethylamine or another suitable base

  • Ammonium hydroxide solution (for primary amide synthesis)

Procedure:

  • Acid Chloride Formation (if applicable):

    • In a round-bottom flask under an inert atmosphere, suspend this compound in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-adamantanecarbonyl chloride.

  • Amide Coupling:

    • Dissolve the 1-adamantanecarbonyl chloride (or this compound if using a coupling agent) in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath.

    • Add the desired amine and a suitable base (e.g., triethylamine) to the solution.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

Issue: Poor Solubility of this compound

Due to its hydrophobic adamantane cage, this compound has low solubility in aqueous solutions, which can be a challenge in various experiments.

Solutions:

  • pH Adjustment:

    • Rationale: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt at higher pH.

    • Procedure:

      • Prepare a stock solution of a suitable base (e.g., NaOH, KOH).

      • Gradually add the base to your aqueous solution containing this compound while monitoring the pH.

      • Continue adding the base until the compound dissolves. Be mindful of the pH limitations of your experimental system.

  • Use of Co-solvents:

    • Rationale: Adding a water-miscible organic solvent can decrease the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

    • Procedure:

      • Select a biocompatible co-solvent such as DMSO or ethanol.

      • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20% v/v).

      • Determine the solubility of this compound in each mixture to find the optimal ratio for your experiment. Note that high concentrations of organic solvents can be toxic to cells.

  • Gentle Heating and Sonication:

    • Rationale: Physical methods can help overcome the activation energy barrier for dissolution.

    • Procedure:

      • Gently warm the solution while stirring. Avoid excessive heat, which could degrade the compound.

      • Use an ultrasonic bath to sonicate the sample. This can help break up aggregates and improve solvent-solute interactions.

Visualizations

G General Laboratory Workflow for Handling this compound prep Preparation & Risk Assessment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling weighing Weighing handling->weighing dissolution Dissolution in Solvent weighing->dissolution reaction Reaction Setup dissolution->reaction cleanup Cleanup & Decontamination reaction->cleanup disposal Waste Disposal (Follow Institutional Guidelines) cleanup->disposal

Caption: General laboratory workflow for handling this compound.

G Troubleshooting Solubility Issues start Compound does not dissolve in aqueous solution ph Is pH adjustment an option? start->ph adjust_ph Adjust pH to form carboxylate salt ph->adjust_ph Yes cosolvent Use of co-solvents (DMSO, Ethanol)? ph->cosolvent No success Compound Dissolved adjust_ph->success add_cosolvent Add a co-solvent to the mixture cosolvent->add_cosolvent Yes physical Have you tried physical methods? cosolvent->physical No add_cosolvent->success heat_sonicate Apply gentle heating or sonication physical->heat_sonicate Yes fail Consider alternative solvent system physical->fail No heat_sonicate->success

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Functionalization of the Adamantane Cage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the adamantane cage. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of adamantane and its derivatives. Here you will find troubleshooting guides for specific experimental issues and a list of frequently asked questions to facilitate your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of the adamantane cage.

Issue 1: Low or No Yield of Desired Product

Question: My reaction for adamantane functionalization is resulting in a low yield or no product at all. What are the possible causes and solutions?

Answer:

Low yields in adamantane functionalization can stem from several factors, often related to the inherent stability of the adamantane cage and the specific reaction conditions.[1][2] The high bond dissociation energies of adamantane's C-H bonds present a significant kinetic barrier to functionalization.[1][3]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Catalyst Activity or Deactivation: The catalyst may be deactivated by impurities in the starting material or by the formation of side products.[4]Ensure the purity of starting materials. Consider increasing the catalyst loading or using a more robust catalyst system, such as a superacid or a supported catalyst.[4] For bromination, ensure anhydrous conditions to prevent Lewis acid catalyst deactivation.[5]
Inadequate Reaction Temperature: The reaction temperature may be too low for the activation of the adamantane cage. Conversely, excessively high temperatures can lead to product decomposition or sublimation of adamantane.[6]Carefully control and optimize the reaction temperature. For adamantane isomerization, maintain the temperature within the optimal range reported in established protocols.[4] For adamantanone synthesis, a range of 60-85°C is often recommended.[6]
Poor Bioavailability (in Biocatalysis): The low aqueous solubility of adamantane can limit its availability to microbial cells in biocatalytic transformations.[7]Incorporate a surfactant, such as Tween 60, into the culture medium to increase the solubility and dispersion of adamantane.[7]
Incomplete Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time and ensure the consumption of starting material.[4][5]

A general troubleshooting workflow for addressing low yield is presented below:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity and Formation of Product Mixtures

Question: My reaction is producing a mixture of isomers (e.g., 1- and 2-substituted adamantane) or poly-functionalized products. How can I improve the selectivity?

Answer:

Achieving high regioselectivity in adamantane functionalization is a significant challenge due to the presence of multiple tertiary (bridgehead) and secondary (methylene) C-H bonds with similar reactivities.[1][8] Traditional radical reactions, in particular, often exhibit low selectivity.[1]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Harsh Reaction Conditions: High temperatures and highly reactive reagents can lead to a lack of selectivity.[1]Employ milder reaction conditions. For example, in bromination, avoiding a Lewis acid catalyst favors monobromination at the tertiary position.[5][9]
Nature of the Reagent/Catalyst: The inherent selectivity of the chemical system may be low. Hydrogen atom abstraction methods using highly reactive species often result in poor selectivity.[2][3]Utilize more selective catalytic systems. For instance, photoredox and hydrogen atom transfer (HAT) catalysis can offer excellent chemoselectivity for the tertiary C-H bonds.[2][10] Biocatalytic methods using enzymes like cytochrome P450s are also known for their high regioselectivity.[1][11]
Over-reaction/Poly-substitution: The initially formed product can be more reactive than the starting adamantane, leading to further functionalization. This is common in Friedel-Crafts alkylations and polybromination.[12]To minimize polyalkylation, use a large excess of the aromatic substrate in Friedel-Crafts reactions.[12] For controlled bromination, carefully adjust the stoichiometry of bromine and the catalyst.[5]
Carbocation Rearrangements: In reactions proceeding through carbocation intermediates, such as Friedel-Crafts alkylation, rearrangements can lead to isomeric products.[12]Use a less reactive Lewis acid or conduct the reaction at a lower temperature to suppress rearrangements.[12]

The decision-making process for improving regioselectivity can be visualized as follows:

Improve_Selectivity start Poor Regioselectivity (Product Mixture) reaction_type Identify Reaction Type start->reaction_type radical_path Radical Reaction reaction_type->radical_path Radical ionic_path Ionic/Carbocation Reaction reaction_type->ionic_path Ionic biocatalytic_path Biocatalytic Reaction reaction_type->biocatalytic_path Biocatalytic solution_radical - Lower Temperature - Use Selective Catalyst (e.g., HAT) - Change Reagent radical_path->solution_radical solution_ionic - Use Milder Catalyst (e.g., weaker Lewis Acid) - Lower Temperature - Adjust Stoichiometry ionic_path->solution_ionic solution_biocatalytic - Screen Different Microorganisms/Enzymes - Optimize Incubation Time biocatalytic_path->solution_biocatalytic outcome Improved Regioselectivity solution_radical->outcome solution_ionic->outcome solution_biocatalytic->outcome

Caption: Decision tree for improving regioselectivity.

Issue 3: Difficulty in Purification of Adamantane Derivatives

Question: I am struggling to purify my adamantane derivative from the reaction mixture. What are the best practices?

Answer:

The nonpolar and highly symmetric nature of the adamantane cage can make purification challenging, especially when dealing with mixtures of closely related derivatives or unreacted starting material.[13]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Similar Physical Properties: The product and byproducts (or starting material) may have very similar polarities and boiling points, making chromatographic separation or distillation difficult.Recrystallization: This is a common and effective method for purifying solid adamantane derivatives.[12] Experiment with different solvents to find one that provides good differential solubility. Sublimation: Adamantane and some of its derivatives can be purified by sublimation due to their volatility.[13][] This can be particularly useful for removing non-volatile impurities.
Inefficient Extraction: Poor partitioning of the product into the organic phase during workup can lead to loss of material.Select an appropriate organic solvent for extraction based on the polarity of your derivative. Ethyl acetate is a common choice for hydroxylated adamantanes.[7]
Invisibility on TLC: Many adamantane derivatives are UV-inactive, making them difficult to visualize on TLC plates.[13]Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain or an iodine chamber are effective options for many organic compounds.[13]
Solubility Issues: The generally poor solubility of adamantane derivatives in polar solvents can complicate purification and analysis.[13]Use nonpolar organic solvents like hexane, benzene, or chloroform for dissolution. Solubility often increases with temperature.[13]

Frequently Asked Questions (FAQs)

Q1: Why is functionalization of the adamantane cage so challenging?

A1: The primary challenges stem from the high stability of the adamantane structure. The C-H bonds are strong, with bond dissociation energies of approximately 96 kcal/mol for secondary and 99 kcal/mol for tertiary positions, which is higher than in most other hydrocarbons.[1][3][15] This high stability creates a large kinetic barrier for reactions.[2][3] Additionally, the presence of multiple, chemically similar C-H bonds makes achieving regioselectivity difficult, often leading to product mixtures.[1][8]

Q2: What are the most common methods for introducing functional groups onto an adamantane core?

A2: Common methods include:

  • Halogenation: Bromination is a well-established method, often using molecular bromine. The degree of bromination can be controlled by the use of Lewis acid catalysts.[5][9]

  • Hydroxylation/Oxidation: This can be achieved through chemical oxidation (e.g., with sulfuric acid to form adamantanone) or through biocatalytic methods using microorganisms that possess cytochrome P450 enzymes.[9][11]

  • Friedel-Crafts Alkylation: Adamantyl halides or alcohols can be reacted with aromatic compounds in the presence of a Lewis acid to form aryl-adamantanes.[9][12]

  • Direct C-H Functionalization: Modern methods involving photoredox and hydrogen atom transfer (HAT) catalysis allow for the direct conversion of C-H bonds to C-C or other bonds with improved selectivity.[2][10]

Q3: How can I selectively functionalize the secondary (C2) position of adamantane?

A3: Direct functionalization of the secondary position is challenging as the tertiary (bridgehead) positions are generally more reactive in both radical and ionic pathways.[9][16] However, indirect methods can be employed. For example, the synthesis of 1,4-adamantanediol can be achieved through a multi-step sequence involving the rearrangement of 1-adamantanol to 4-protoadamantanone, which then allows for functionalization at the desired position.[17] Some advanced catalytic systems are also being developed to target secondary C-H bonds.

Q4: Are protecting groups necessary in adamantane chemistry?

A4: Yes, protecting groups can be crucial, especially in multi-step syntheses involving adamantane derivatives with multiple reactive functional groups.[18][19] For instance, if you want to perform a reaction on one part of a molecule without affecting a reactive functional group on the adamantane core (or a substituent), that group may need to be temporarily protected. The choice of protecting group depends on the nature of the functional group to be protected and the reaction conditions of the subsequent steps.[18]

Q5: What are the advantages of using biocatalytic methods for adamantane functionalization?

A5: Biocatalytic methods, often employing microorganisms or isolated enzymes, offer several key advantages:

  • High Regio- and Stereoselectivity: Enzymes can distinguish between the different C-H bonds of the adamantane cage with high precision, often leading to a single product.[1][11]

  • Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near ambient temperature and pressure, which is more environmentally friendly and can prevent the degradation of sensitive functional groups.[11]

  • Environmental Friendliness: These methods avoid the use of harsh or toxic reagents often required in traditional organic synthesis.[11]

However, limitations can include lower yields and the need for specialized fermentation and downstream processing.[1][7]

Comparative Data on Adamantane Functionalization

The following tables summarize quantitative data for different functionalization methods to provide a basis for comparison.

Table 1: Comparison of Adamantane Hydroxylation Methods

Method Reagent/Catalyst Product(s) Yield/Conversion Selectivity (1°:2°) Reference
Biocatalysis Streptomyces griseoplanus1-Adamantanol32% yieldHigh for C1[1][7]
Biocatalysis Streptomyces sp. SA81,3-Adamantanediol, 1,4-Adamantanediol69% conversion (to 1,3-diol)1,3-diol is major product[11]
Chemical Oxidation Ferrate (H₂FeO₄)1-Adamantanol, 2-Adamantanol-~10:1[16]
Catalytic Oxidation Cu₂Cl₄·2DMG / H₂O₂Polyols (tri-, tetra-, penta-ols)72% total mixture-[20]

Table 2: Conditions for Controlled Bromination of Adamantane

Target Product Catalyst Molar Ratio (Ad:Br₂) Key Conditions Reference
1-Bromoadamantane None1:1.5Boiling bromine[9]
1,3-Dibromoadamantane Lewis Acid (e.g., AlBr₃)Stoichiometric excess of Br₂Anhydrous, controlled temp.[5][12]
1,3,5-Tribromoadamantane Lewis AcidFurther excess of Br₂More forcing conditions[5]
1,3,5,7-Tetrabromoadamantane Lewis AcidLarge excess of Br₂Harsh conditions[5]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane

Principle: This protocol describes the direct bromination of adamantane at the bridgehead position using liquid bromine without a catalyst, which favors mono-substitution.[9]

Materials:

  • Adamantane

  • Liquid Bromine (Br₂)

  • Sodium bisulfite solution

  • Dichloromethane (or other suitable solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HBr gas), dissolve adamantane in an excess of liquid bromine.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into an ice-cold aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield crude 1-bromoadamantane.

  • Purify the product by recrystallization (e.g., from methanol) or sublimation.

Protocol 2: Biocatalytic Hydroxylation of Adamantane to 1-Adamantanol

Principle: This protocol provides a general framework for the microbial hydroxylation of adamantane using a suitable microorganism, such as Streptomyces griseoplanus.[7]

Materials:

  • Streptomyces griseoplanus strain

  • Appropriate culture medium

  • Adamantane

  • Tween 60 (surfactant)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Pre-culture: Inoculate the selected microorganism into a suitable liquid medium and grow at the optimal temperature with shaking to obtain a seed culture.

  • Biotransformation: Transfer the seed culture to the main production medium. Add adamantane, typically dissolved in a small amount of a water-miscible solvent or dispersed with a surfactant like Tween 60 to improve bioavailability.

  • Incubation: Incubate the culture under optimal conditions (e.g., 28-30°C, with shaking) for 2-4 days. The progress can be monitored by periodically taking samples, extracting them, and analyzing by GC-MS.

  • Extraction: After the incubation period, centrifuge the culture to separate the biomass. Extract the supernatant (and potentially the biomass) with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to isolate 1-adamantanol.

The experimental workflow for this biocatalytic process is outlined below:

Biocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification preculture 1. Pre-culture of Microorganism biotransformation 2. Inoculation & Substrate Addition preculture->biotransformation incubation 3. Incubation (Controlled Temp/Shaking) biotransformation->incubation extraction 4. Extraction with Organic Solvent incubation->extraction purification 5. Column Chromatography extraction->purification product Pure 1-Adamantanol purification->product

Caption: Experimental workflow for biocatalytic hydroxylation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Adamantanecarboxylic acid is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its rigid, cage-like structure imparts unique properties to molecules, enhancing their lipophilicity, thermal stability, and metabolic resistance. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the most prevalent methods used to synthesize this compound. The primary route is the Koch-Haaf reaction, which utilizes different adamantane-based precursors.

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Approx. Starting Material Cost (USD/kg)
AdamantaneFormic acid, t-butyl alcohol, H₂SO₄, CCl₄17-252.567-72[1]11-12[2]
1-AdamantanolFormic acid, H₂SO₄10-353.598.9[3]~5[4]
1-BromoadamantaneFormic acid, H₂SO₄Not specifiedNot specifiedHigh~84[5][6]
1-NitroxyadamantaneFormic acid, H₂SO₄, Urea18-204-2490-99[7]Not readily available

The Koch-Haaf Reaction: A Versatile Carboxylation Method

The Koch-Haaf reaction is the most common method for the synthesis of this compound.[1] This reaction involves the carboxylation of a tertiary carbocation, which is generated from a suitable precursor in the presence of a strong acid. Formic acid is typically used as the source of carbon monoxide in situ, which is safer than using gaseous carbon monoxide directly.

The general mechanism involves the formation of the 1-adamantyl cation, which then reacts with carbon monoxide (from the decomposition of formic acid). The resulting acylium ion is subsequently hydrolyzed to yield the carboxylic acid.

Below is a generalized workflow for the synthesis of this compound via the Koch-Haaf reaction.

cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (Adamantane Derivative) reaction_mixture Reaction Mixture start->reaction_mixture reagents Reagents (Formic Acid, Sulfuric Acid) reagents->reaction_mixture quench Quenching (e.g., with ice) reaction_mixture->quench Controlled Temperature extraction Extraction (with organic solvent) quench->extraction washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Method 1: Synthesis from Adamantane

This procedure is a well-established method from Organic Syntheses.[1]

Reaction:

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube, add 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

  • Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

Work-up and Purification:

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.

  • Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.

  • Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.

  • Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.

  • Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield the crude product (12–13 g, 67–72%).

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.

Method 2: Synthesis from 1-Adamantanol

This method offers a high yield and proceeds under mild conditions.[3]

Reaction:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 30.0 g of 1-adamantanol in 177.5 g of 96% concentrated sulfuric acid at room temperature.

  • Cool the solution to maintain the temperature between 10°C and 20°C.

  • Add 9.3 g of formic acid dropwise over 30 minutes.

  • After the addition, allow the reaction to proceed at 35°C for 3 hours.

Work-up and Purification:

  • The reaction progress can be monitored by GC, with a reported conversion of 1-adamantanol at 100% and a reaction yield of this compound at 98.9%.[3]

  • The product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying. Further purification can be achieved by recrystallization.

Method 3: Synthesis from 1-Nitroxyadamantane

This method, detailed in a Russian patent, reports very high yields.[7]

Reaction:

  • Dissolve 1-nitroxyadamantane in 93.0-96.0% sulfuric acid containing 0.7-1.0 mol of urea per mole of 1-nitroxyadamantane.

  • Add 1.5-2.0 mol of formic acid (or its salt) per mole of 1-nitroxyadamantane.

  • Maintain the reaction mixture at a temperature of 18-20°C for 4-24 hours.

Work-up and Purification:

  • Dilute the reaction mass with water at a temperature of 90-95°C.

  • Maintain the diluted mixture at 80-90°C for 30-40 minutes to complete the hydrolysis of by-products.

  • Cool the mixture and filter to isolate the this compound. The reported yield is 90-99%.[7]

Safety Considerations

The Koch-Haaf reaction involves the use of strong acids and the in situ generation of carbon monoxide, which is a toxic gas. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction with concentrated sulfuric acid is highly exothermic and requires careful temperature control.

Concluding Remarks

The choice of the optimal synthesis method for this compound depends on several factors, including the desired yield, cost of starting materials, and available laboratory equipment.

  • From 1-Adamantanol: This method appears to be the most efficient in terms of yield (98.9%) and utilizes a relatively inexpensive starting material. The reaction conditions are also mild.

  • From 1-Nitroxyadamantane: This route offers the highest reported yields (90-99%). However, the starting material, 1-nitroxyadamantane, is not as commercially available, which may limit its practical application.

  • From Adamantane: While the starting material is the most affordable, the yield is lower (67-72%) compared to the other methods.

  • From 1-Bromoadamantane: This method is reported to give high yields, but the starting material is significantly more expensive than adamantane and 1-adamantanol.

For most laboratory and industrial applications, the synthesis from 1-adamantanol presents the best balance of high yield, cost-effectiveness, and manageable reaction conditions.

The following diagram illustrates the relationship between the starting materials and the final product through the Koch-Haaf reaction.

adamantane Adamantane product This compound adamantane->product Koch-Haaf adamantanol 1-Adamantanol adamantanol->product Koch-Haaf bromoadamantane 1-Bromoadamantane bromoadamantane->product Koch-Haaf nitroxyadamantane 1-Nitroxyadamantane nitroxyadamantane->product Koch-Haaf

Caption: Synthetic routes to this compound.

References

Carboxylation of Adamantane: A Comparative Guide to the Koch-Haaf Reaction and Alternative Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, adamantane-1-carboxylic acid is a crucial building block, prized for its rigid, lipophilic structure. The synthesis of this compound is predominantly achieved through the direct carboxylation of the adamantane cage. This guide provides an objective comparison of the classical Koch-Haaf reaction with other synthetic alternatives, supported by experimental data and detailed protocols to aid in methodology selection.

The Koch-Haaf Reaction: The Workhorse of Adamantane Carboxylation

The Koch-Haaf reaction is a robust and widely used method for the synthesis of tertiary carboxylic acids. It proceeds via the formation of a stable tertiary carbocation in a superacidic medium, which is then trapped by carbon monoxide. In the context of adamantane, the bridgehead position provides an ideal tertiary carbon for this transformation. Formic acid often serves as a convenient in situ source of carbon monoxide.

Reaction Mechanism

The reaction begins with the generation of the 1-adamantyl cation. This can be achieved directly from adamantane through hydride abstraction or from precursors like 1-bromoadamantane or 1-adamantanol. The highly stable tertiary carbocation is then attacked by carbon monoxide (generated from formic acid), forming an acylium ion. Subsequent hydrolysis yields the desired adamantane-1-carboxylic acid.

Figure 1. Mechanism of the Koch-Haaf Reaction on Adamantane.
Quantitative Data for Koch-Haaf Reaction Variants

The Koch-Haaf reaction can be performed using various adamantane precursors. Below is a summary of representative experimental data.

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Classic Koch-Haaf Adamantane96% H₂SO₄, Formic Acid, t-Butyl Alcohol, CCl₄17–252.567–72[1]
High-Yield Nitroxyl Variant 1-Nitroxyadamantane93-96% H₂SO₄, Formic Acid, Urea18–202490–99[2]
Detailed Experimental Protocols

Protocol 1: Classic Koch-Haaf Carboxylation of Adamantane [1]

  • A 1-L three-necked flask is charged with 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • The stirred mixture is cooled to 17–19°C in an ice bath, and 1 mL of 98% formic acid is added.

  • A solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid is added dropwise over 1–2 hours, maintaining the temperature at 17–25°C.

  • The reaction mixture is stirred for an additional 30 minutes and then poured onto 700 g of crushed ice.

  • The layers are separated, and the aqueous acid layer is extracted three times with 100-mL portions of carbon tetrachloride.

  • The combined organic layers are shaken with 110 mL of 15N ammonium hydroxide. The resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.

  • The salt is suspended in 250 mL of water, acidified with 25 mL of 12N hydrochloric acid, and extracted with 100 mL of chloroform.

  • The chloroform layer is dried over anhydrous sodium sulfate and evaporated to dryness to yield 12–13 g (67–72%) of crude 1-adamantanecarboxylic acid.

Protocol 2: High-Yield Carboxylation from 1-Nitroxyadamantane [2]

  • To 90 mL of 93.6% sulfuric acid, add 4.0 g of urea at 5-10°C.

  • Add 18.0 g of 1-nitroxyadamantane in small portions while maintaining the temperature at 3-5°C.

  • Add 8 mL of 90% formic acid to the solution.

  • The reaction mixture is left at room temperature for 24 hours to complete the carboxylation.

  • The reaction mass is added to 220 mL of water pre-heated to 70°C, causing the product to crystallize.

  • The suspension is heated at 80-90°C for 30-40 minutes.

  • After cooling to room temperature, the solid is filtered, washed with water, and dried to a constant weight, yielding up to 16.3 g (99%) of this compound.

Alternative Method: Two-Step Synthesis via Friedel-Crafts Acylation and Haloform Reaction

An alternative, indirect route to adamantane-1-carboxylic acid involves a two-step classical organic synthesis pathway: the Friedel-Crafts acylation of adamantane to form 1-acetyladamantane, followed by a haloform reaction to convert the methyl ketone into a carboxylic acid.

Figure 2. Two-step workflow for indirect adamantane carboxylation.
Reaction Mechanisms

Step 1: Friedel-Crafts Acylation. This reaction proceeds via the formation of an acylium ion from acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Adamantane then acts as a nucleophile, attacking the acylium ion to form 1-acetyladamantane after deprotonation.

Step 2: Haloform Reaction. The methyl group of the ketone is exhaustively halogenated under basic conditions. The resulting trihalomethyl group is an excellent leaving group and is displaced by hydroxide via nucleophilic acyl substitution. A final acid-base transfer yields the carboxylate and a haloform (e.g., bromoform).

Quantitative Data for the Two-Step Pathway
StepStarting MaterialKey ReagentsTemperature (°C)Yield (%) (Representative)
A: Acylation AdamantaneAcetyl chloride, AlCl₃0 to RT~80-90 (Est.)
B: Haloform 1-AcetyladamantaneNaOH, Br₂0 to RT~90-95 (Est.)
Overall Adamantane --~72-85 (Est.)

Note: Yields are representative estimates for these standard reaction types, as a specific, peer-reviewed protocol for this exact sequence was not found in the literature search.

Representative Experimental Protocols

Protocol 3: Step A - Friedel-Crafts Acylation of Adamantane (General Procedure)

  • Adamantane (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere.

  • The solution is cooled to 0°C, and anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise.

  • Acetyl chloride (1.1 eq) is added dropwise to the stirred suspension, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude 1-acetyladamantane is purified by recrystallization or chromatography.

Protocol 4: Step B - Haloform Reaction of 1-Acetyladamantane (General Procedure)

  • In a flask, a solution of sodium hydroxide (4.0 eq) in water is prepared and cooled to 0°C.

  • Bromine (3.0 eq) is added dropwise to the cold NaOH solution to form sodium hypobromite (in situ).

  • A solution of 1-acetyladamantane (1.0 eq) in a solvent like dioxane or THF is added dropwise to the freshly prepared, cold sodium hypobromite solution.

  • The mixture is stirred at 0°C for 1 hour and then at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Excess hypobromite is quenched by adding a small amount of sodium sulfite solution.

  • The mixture is washed with diethyl ether to remove the bromoform byproduct.

  • The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2, causing the carboxylic acid to precipitate.

  • The solid adamantane-1-carboxylic acid is collected by filtration, washed with cold water, and dried.

Emerging Alternative: Electrochemical Carboxylation

Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional methods. Electrochemical carboxylation involves the direct use of carbon dioxide (CO₂) as the C1 source, driven by electricity. This approach can often be performed at room temperature and atmospheric pressure, avoiding the use of strong acids or oxidants.

General Principle

While various mechanisms exist, a common pathway for C-H carboxylation involves the electrochemical generation of a radical species from the substrate. This radical can then react with CO₂ to form a carboxylate radical, which is subsequently reduced and protonated during workup to yield the carboxylic acid. To date, this method has been primarily applied to arenes and other activated C-H bonds[2][3][4][5]. A specific, high-yield protocol for the direct C-H carboxylation of adamantane has not been widely reported, marking this as a frontier area for research.

Figure 3. Generalized workflow for electrochemical carboxylation.

Comparative Summary

FeatureKoch-Haaf ReactionTwo-Step (Acylation/Haloform) PathwayElectrochemical Carboxylation (Emerging)
Overall Yield Good to Excellent (67–99%)[1][2]Fair to Good (~72-85% estimated)Data not available for adamantane
Number of Steps 121
Starting Material Adamantane or derivatives (1-halo, 1-ol, 1-nitroxy)AdamantaneAdamantane
Key Reagents Conc. H₂SO₄, Formic Acid (or CO gas)AlCl₃, Acetyl Chloride, NaOH, Halogen (e.g., Br₂)CO₂, Electrolyte
Reaction Conditions Low Temperature, Highly AcidicLow to Ambient Temperature, Anhydrous (Step 1)Ambient Temperature & Pressure, Requires electricity
Hazards & Waste Highly corrosive superacids, toxic CO potentialLewis acids, halogen handling, haloform byproductPotentially greener, avoids harsh chemical reagents
Selectivity Highly selective for the tertiary bridgehead positionHighly selective for the tertiary bridgehead positionPotentially selective, but requires further research

Conclusion

For the synthesis of adamantane-1-carboxylic acid, the Koch-Haaf reaction remains the most efficient and high-yielding method documented in the literature. Its single-step nature and excellent selectivity for the bridgehead position make it the preferred choice for large-scale production, with variations using precursors like 1-nitroxyadamantane achieving near-quantitative yields[2].

The two-step pathway involving Friedel-Crafts acylation and a subsequent haloform reaction is a viable alternative rooted in fundamental organic transformations. While potentially offering a good overall yield, it is less atom-economical and requires two separate reaction and purification steps, making it less efficient than the direct Koch-Haaf carboxylation.

Electrochemical carboxylation represents a promising future direction. Its potential to use CO₂ directly under mild, environmentally benign conditions is highly attractive. However, for the specific C-H carboxylation of the unactivated adamantane cage, this technology is still in a nascent stage and requires further research and development to become a practical alternative.

For researchers requiring a reliable and high-yield synthesis of adamantane-1-carboxylic acid, the Koch-Haaf reaction, particularly the high-yield variants, is the recommended and best-supported method.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Adamantanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-adamantanecarboxylic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key therapeutic targets. The information presented is collated from various experimental studies and is intended to facilitate further research and drug development efforts in this area.

Overview of this compound Analogs

The adamantane cage is a rigid and lipophilic moiety that has been widely utilized in medicinal chemistry to enhance the pharmacological properties of various compounds.[1][2] this compound, the simplest carboxylic acid derivative of adamantane, serves as a versatile scaffold for the development of potent and selective inhibitors of several enzymes implicated in human diseases.[3][4] This guide focuses on the SAR of its analogs as inhibitors of three clinically relevant enzymes: Urease, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), and Diacylglycerol Acyltransferase 1 (DGAT1).

Comparative Analysis of Inhibitory Activities

The following sections detail the SAR of this compound analogs against each target enzyme, supported by quantitative data from in vitro studies.

Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5][6] Its activity is a significant virulence factor for several pathogens, including Helicobacter pylori.[7] Inhibition of urease is a key strategy for the treatment of infections caused by urease-producing bacteria.[8]

Structure-Activity Relationship Summary:

The SAR studies of amantadine-thiourea conjugates derived from this compound reveal that the nature of the substituent on the thiourea nitrogen plays a crucial role in their urease inhibitory activity.

  • Alkyl Chains: The presence of a long alkyl chain significantly enhances inhibitory potency. For instance, an analog with a 7-carbon alkyl chain (octanamide derivative) exhibited excellent activity.[8]

  • Aryl Substituents: Aryl analogs were generally found to be less active than their alkyl counterparts. However, substitution on the aromatic ring can modulate activity. A 2-chloro substituted phenyl analog was identified as a potent inhibitor.[8]

Table 1: Urease Inhibitory Activity of this compound Analogs (Amantadine-Thiourea Conjugates)

Compound IDR GroupIC50 (µM)
3g 2-chlorobenzamide0.0087 ± 0.001
3j octanamide0.0085 ± 0.0011
Thiourea (Standard) -21.25 ± 0.15

Data sourced from a study on amantadine-thiourea conjugates as Jack bean urease inhibitors.[8][9][10]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][11] Elevated 11β-HSD1 activity is associated with metabolic syndrome, including obesity, insulin resistance, and hypertension, making it an attractive therapeutic target.[3][12]

Structure-Activity Relationship Summary:

SAR studies on adamantyl carboxamide and acetamide derivatives have identified key structural features for potent 11β-HSD1 inhibition.

  • Adamantyl Group: The bulky and lipophilic adamantyl moiety is a critical component for binding to the enzyme.[13]

  • Linker: The nature of the linker connecting the adamantyl group to the aromatic ring influences activity. Both amide and acetamide linkers have been successfully employed.[13]

  • Aromatic Ring Substituents: Substitutions on the aromatic ring significantly impact inhibitory potency. For example, moving a methyl substituent from the 2-position to the 3-position of a thiophenyl ring increased activity.[13] Hydrophilic and basic substituents, such as an amino group, are generally not favored.[13]

Table 2: 11β-HSD1 Inhibitory Activity of Adamantyl Carboxamide and Acetamide Derivatives

Compound IDStructure/Description% Inhibition at 1 µMIC50 (nM)
3 2-thiophenyl carboxamide-200-300
6 3-methyl-2-thiophenyl carboxamide-~200-300
12 3-thiophenyl carboxamide-125
AZD8329 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid-9

Data for compounds 3, 6, and 12 are from a study on adamantyl carboxamides and acetamides as human 11β-HSD1 inhibitors.[13] Data for AZD8329 is from a study on acidic 11β-HSD1 inhibitors.[14][15]

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

DGAT1 is a key enzyme in triglyceride synthesis and has emerged as a promising target for the treatment of obesity and type 2 diabetes.[16][17]

Structure-Activity Relationship Summary:

Optimization of this compound derivatives has led to the discovery of potent DGAT1 inhibitors.

  • Carboxylic Acid Moiety: The carboxylic acid group is a crucial feature for potent inhibition.

  • Cyclohexanecarboxylic Acid Moiety: The incorporation of a piperidinyl-oxy-cyclohexanecarboxylic acid moiety has been shown to yield highly potent inhibitors.[18]

  • Stereochemistry: The stereochemistry of the molecule can significantly impact activity. For example, the E-isomer of one adamantane carboxylic acid derivative was found to be a potent inhibitor.[2]

Table 3: DGAT1 Inhibitory Activity of this compound Analogs

Compound IDDescriptionIC50 (nM) (human DGAT1)
43c E-adamantane carboxylic acid derivative5
T863 Tool DGAT1 inhibitorPotent inhibitor
2A Chloro-substituted benzimidazole derivative247 (A2A receptor), ~160-fold selectivity for DGAT1

Data for compound 43c is from a study on the discovery and optimization of adamantane carboxylic acid derivatives as DGAT1 inhibitors.[2][16] Information on T863 is from a characterization study of the tool compound.[19] Data for compound 2A is from a study on piperidinyl-oxy-cyclohexanecarboxylic acid derivatives.[18]

Experimental Protocols

Detailed methodologies for the key in vitro inhibition assays are provided below.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[5]

  • Preparation: Prepare urease enzyme solution, urea substrate solution, buffers, test compounds, and a standard inhibitor (e.g., thiourea).

  • Reaction Setup: In a 96-well plate, add test compounds at various concentrations. Include a negative control (solvent only) for 100% enzyme activity.

  • Enzyme Addition: Add urease enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C.

  • Substrate Addition: Add urea substrate to initiate the reaction and incubate again at 37°C.

  • Color Development: Add phenol and hypochlorite reagents (Berthelot reagents) and incubate for color development.

  • Detection: Measure the absorbance of the resulting blue-green indophenol compound spectrophotometrically at a wavelength between 625 and 670 nm.[5]

  • Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtestwell / ODcontrol)] x 100.[5]

In Vitro 11β-HSD1 Inhibition Assay (HTRF Assay)

A common method for determining the IC50 of 11β-HSD1 inhibitors is a competitive homogeneous time-resolved fluorescence (HTRF) assay.[20]

  • Reaction Mixture: In a 384-well plate, prepare a mixture containing recombinant human 11β-HSD1, the substrate (cortisone), the cofactor (NADPH), and an NADPH regeneration system.[20]

  • Compound Addition: Add the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).[20]

  • Stopping Reaction: Halt the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid) along with a cortisol-d2 (XL665) tracer.[20]

  • Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore.

  • Reading: After a 2-hour incubation at room temperature, measure the fluorescence at 665 nm and 620 nm. The ratio is used to calculate the amount of cortisol produced.[20]

In Vitro DGAT1 Inhibition Assay (Fluorescence-based)

This assay measures DGAT1 activity by monitoring the incorporation of a fluorescently tagged acyl-CoA into a diacylglycerol substrate.[4][21]

  • Membrane Preparation: Prepare microsomal membranes from cells expressing recombinant human DGAT1.[21]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the microsomal protein, a fluorescent acyl-CoA substrate (e.g., NBD-palmitoyl-CoA), and a diacylglycerol acceptor (e.g., 1,2-dioleoyl-sn-glycerol).[4][21]

  • Compound Addition: Add the test inhibitor at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the DGAT1 microsomes and incubate at room temperature.[21]

  • Reaction Termination: Stop the reaction by adding SDS.[21]

  • Product Separation: Separate the fluorescent triglyceride product from the substrates using thin-layer chromatography (TLC).[4]

  • Quantification: Quantify the fluorescent triglyceride product using a molecular imager capable of fluorescence detection.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).

Signaling Pathways

Urease_Signaling_Pathway cluster_urease Urease-Mediated Pathogenesis cluster_inhibition Inhibition Urea Urea Urease Urease Urea->Urease Hydrolysis Ammonia (NH3) Ammonia (NH3) Urease->Ammonia (NH3) Carbon Dioxide (CO2) Carbon Dioxide (CO2) Urease->Carbon Dioxide (CO2) Increased pH Increased pH Ammonia (NH3)->Increased pH Tissue Damage Tissue Damage Increased pH->Tissue Damage 1-Adamantanecarboxylic\nAcid Analog 1-Adamantanecarboxylic Acid Analog 1-Adamantanecarboxylic\nAcid Analog->Urease Inhibits

Urease signaling pathway and point of inhibition.

HSD1_Signaling_Pathway cluster_hsd1 11β-HSD1 Signaling in Metabolic Syndrome cluster_inhibition Inhibition Cortisone (inactive) Cortisone (inactive) 11β-HSD1 11β-HSD1 Cortisone (inactive)->11β-HSD1 Conversion Cortisol (active) Cortisol (active) 11β-HSD1->Cortisol (active) Glucocorticoid Receptor Glucocorticoid Receptor Cortisol (active)->Glucocorticoid Receptor Activates Metabolic Effects ↑ Gluconeogenesis ↑ Adipogenesis ↓ Insulin Sensitivity Glucocorticoid Receptor->Metabolic Effects Metabolic Syndrome Metabolic Syndrome Metabolic Effects->Metabolic Syndrome 1-Adamantanecarboxylic\nAcid Analog 1-Adamantanecarboxylic Acid Analog 1-Adamantanecarboxylic\nAcid Analog->11β-HSD1 Inhibits DGAT1_Signaling_Pathway cluster_dgat1 DGAT1 Signaling in Obesity and Diabetes cluster_inhibition Inhibition Diacylglycerol (DAG) Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Synthesis Lipid Droplet Formation Lipid Droplet Formation Triglyceride (TG)->Lipid Droplet Formation Obesity & Insulin Resistance Obesity & Insulin Resistance Lipid Droplet Formation->Obesity & Insulin Resistance 1-Adamantanecarboxylic\nAcid Analog 1-Adamantanecarboxylic Acid Analog 1-Adamantanecarboxylic\nAcid Analog->DGAT1 Inhibits Experimental_Workflow Start Start Compound Synthesis Synthesis of 1-Adamantanecarboxylic Acid Analogs Start->Compound Synthesis In Vitro Assay In Vitro Enzyme Inhibition Assay (e.g., HTRF, Colorimetric) Compound Synthesis->In Vitro Assay Determine IC50 Determination of IC50 Values In Vitro Assay->Determine IC50 SAR Analysis Structure-Activity Relationship Analysis Determine IC50->SAR Analysis Lead Optimization Lead Compound Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis Iterative Process End End Lead Optimization->End

References

The Adamantane Advantage: Validating 1-Adamantanecarboxylic Acid as a Rigid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the deliberate choice of a molecular scaffold is a cornerstone of modern medicinal chemistry. An ideal scaffold should provide a rigid framework to orient functional groups in a precise three-dimensional arrangement, thereby enhancing binding affinity and selectivity for a biological target. Among the pantheon of rigid hydrocarbon cages, 1-adamantanecarboxylic acid has emerged as a validated and frequently employed scaffold. This guide provides an objective comparison of its performance against other rigid alternatives, supported by experimental data, detailed protocols, and an exploration of its impact on cellular signaling.

The validation of this compound as a superior scaffold in many drug design contexts stems from a unique combination of properties. Its inherent rigidity, derived from its tricyclic, strain-free structure, minimizes the entropic penalty upon binding to a target. Furthermore, its significant lipophilicity can enhance membrane permeability and bioavailability, while its bulky nature can shield adjacent functionalities from metabolic degradation, often extending a drug's half-life.[1][2]

Comparative Analysis of Physicochemical Properties

The selection of a rigid scaffold is fundamentally influenced by its physicochemical characteristics. The adamantane core significantly increases lipophilicity, a property that can be both advantageous for crossing biological membranes and a challenge in terms of aqueous solubility. The following table provides a comparative overview of key physicochemical properties of this compound and other rigid carboxylic acid scaffolds.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKaKey Features
This compound C₁₁H₁₆O₂180.24~2.6~5.0High rigidity, high lipophilicity, metabolic stability.[1][2]
Cubane-1-carboxylic Acid C₉H₈O₂148.16~1.5~4.7Highly strained, unique cubic geometry, less lipophilic than adamantane.
Bicyclo[2.2.2]octane-1-carboxylic Acid C₉H₁₄O₂154.21~1.9~5.3Rigid, less sterically demanding than adamantane.
Cyclohexanecarboxylic Acid C₇H₁₂O₂128.17~1.7~4.9Flexible, exists in multiple conformations.[2]

Head-to-Head: Performance in Biological Systems

The true validation of a scaffold lies in its performance within a biological context. While direct head-to-head comparisons across a wide range of targets are still emerging, existing data provides valuable insights into the advantages of the adamantane framework.

Antiviral Activity: Inhibition of the Influenza A M2 Proton Channel

One of the most well-documented successes of the adamantane scaffold is in the development of antiviral agents against the influenza A virus. The adamantyl amine derivatives, amantadine and rimantadine, function by blocking the M2 proton channel, a critical component for viral replication. The rigid and lipophilic nature of the adamantane cage is crucial for its interaction with the hydrophobic pore of the channel.

CompoundScaffoldVirus StrainIC₅₀ (µM)Reference
AmantadineAdamantaneInfluenza A/H3N2~1.0-5.0[1]
RimantadineAdamantaneInfluenza A/H3N2~0.5-2.0[1]
CyclooctylamineCyclooctaneInfluenza AMore potent than amantadine[1]
OseltamivirCyclohexeneInfluenza ANanomolar range (different mechanism)N/A

It is important to note that while cyclooctylamine shows potency, the adamantane scaffold in rimantadine allows for further derivatization that can fine-tune activity and pharmacokinetic properties.

Enzyme Inhibition: Targeting 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

The adamantane scaffold has also been successfully employed in the design of enzyme inhibitors. In the case of 11β-HSD1, an enzyme implicated in metabolic diseases, adamantane-based inhibitors have demonstrated excellent potency and selectivity.

CompoundScaffoldTargetIC₅₀ (nM)Selectivity vs. 11β-HSD2
Adamantyl amide derivativeAdamantaneHuman 11β-HSD110>1000-fold
Phenyl derivativePhenylHuman 11β-HSD150200-fold

The data suggests that the three-dimensional bulk and rigidity of the adamantane scaffold contribute to a more optimal fit within the enzyme's active site, leading to enhanced potency and selectivity compared to a flatter aromatic scaffold.

Impact on Signaling Pathways

The choice of a rigid scaffold can have a profound impact on how a drug molecule interacts with and modulates cellular signaling pathways.

The Influenza M2 Proton Channel: A Case Study

The mechanism of adamantane derivatives in inhibiting the influenza A M2 proton channel provides a clear example of scaffold-driven biological activity. The adamantane cage physically occludes the channel, preventing the influx of protons necessary for viral uncoating.

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Viral RNA Viral RNA Replication Replication Viral RNA->Replication leads to M2 Proton Channel M2 Proton Channel Proton Influx Proton Influx M2 Proton Channel->Proton Influx H+ Viral Envelope Viral Envelope Endosome Endosome Acidification Acidification Endosome->Acidification pH drop Cytoplasm Cytoplasm Adamantane Derivative Adamantane Derivative Adamantane Derivative->M2 Proton Channel blocks Viral Entry Viral Entry Viral Entry->Endosome Acidification->M2 Proton Channel activates Proton Influx->Viral RNA facilitates release

Caption: Mechanism of adamantane derivatives blocking the M2 proton channel.

This targeted physical blockade is a direct consequence of the size, shape, and lipophilicity of the adamantane scaffold. Less rigid or differently shaped scaffolds may not achieve the same level of potent and specific channel occlusion.

Experimental Protocols

To facilitate the comparative evaluation of this compound and its alternatives, detailed experimental protocols are essential.

General Synthesis of 1-Adamantanecarboxamides

This protocol outlines a general method for the synthesis of amide derivatives of this compound, which are common in drug candidates.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Desired amine

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine followed by the dropwise addition of TEA or DIPEA.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Workflow for Scaffold Evaluation

A systematic approach is necessary for the objective comparison of different rigid scaffolds in a drug discovery program.

Scaffold_Comparison_Workflow Scaffold_Selection Select Rigid Scaffolds (Adamantane, Cubane, BCO, etc.) Synthesis Synthesize Analog Libraries Scaffold_Selection->Synthesis Physicochemical_Profiling Physicochemical Profiling (Solubility, logP, pKa) Synthesis->Physicochemical_Profiling In_Vitro_Screening In Vitro Screening (Binding Assays, Functional Assays) Synthesis->In_Vitro_Screening Data_Analysis Comparative Data Analysis (SAR, SPR) Physicochemical_Profiling->Data_Analysis ADME_Tox_Profiling In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox_Profiling ADME_Tox_Profiling->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Workflow for the comparative evaluation of rigid scaffolds.

Conclusion

The available evidence strongly supports the validation of this compound as a highly effective and versatile rigid scaffold in drug design. Its unique combination of rigidity, three-dimensionality, and lipophilicity provides a solid foundation for the development of potent and selective therapeutic agents with favorable pharmacokinetic properties. While other rigid scaffolds, such as cubane and bicyclo[2.2.2]octane, offer intriguing alternatives and may be advantageous in specific contexts, the extensive validation and proven track record of the adamantane core make it a go-to scaffold for medicinal chemists. Further direct, head-to-head comparative studies will be invaluable in delineating the specific advantages and disadvantages of each rigid scaffold for a given biological target, ultimately paving the way for more rational and successful drug discovery endeavors.

References

comparing the properties of polymers containing 1-adamantanecarboxylic acid with other cyclic monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of polymers derived from 1-adamantanecarboxylic acid with those synthesized from other common cyclic monomers, namely polylactide (PLA), polycaprolactone (PCL), and polynorbornene (PNB). The unique, rigid, and bulky structure of the adamantane moiety imparts distinct characteristics to polymers, which are critically evaluated against these established alternatives. This objective analysis, supported by experimental data, is intended to assist researchers in selecting and designing advanced polymeric materials for a variety of applications, with a particular focus on the pharmaceutical and biomedical fields.

Data Presentation: A Side-by-Side Comparison

The following tables summarize key quantitative data for polymers of this compound (represented by poly(1-adamantyl methacrylate) - PADMA), polylactide (PLA), polycaprolactone (PCL), and polynorbornene (PNB). It is important to note that these values are compiled from various sources and may have been obtained under different experimental conditions.

Table 1: Thermal Properties

PropertyPoly(1-adamantyl methacrylate) (PADMA)Polylactide (PLA)Polycaprolactone (PCL)Polynorbornene (PNB)
Glass Transition Temperature (Tg) 195 - 220 °C55 - 65 °C-60 °C35 - 45 °C
Melting Temperature (Tm) Amorphous150 - 180 °C59 - 64 °CNot applicable (amorphous) or broad range
Decomposition Temperature (Td, 5% weight loss) > 340 °C[1]~350 °C~350 °C~456 °C[2]

Table 2: Mechanical Properties

PropertyPoly(1-adamantyl methacrylate) (PADMA)Polylactide (PLA)Polycaprolactone (PCL)Polynorbornene (PNB)
Tensile Modulus High (data varies)1.2 - 3.0 GPa0.2 - 0.4 GPa~8.7 GPa (for PAN fiber)[3]
Tensile Strength High (data varies)50 - 70 MPa20 - 40 MPa~20 MPa (for a specific derivative)[4]
Elongation at Break Low2 - 6%> 400%~4% (for a specific derivative)[4]

Table 3: Solubility

PolymerSoluble InInsoluble In
Poly(1-adamantyl methacrylate) (PADMA) THF, Chloroform, Toluene, DioxaneHexanes, Methanol, Ethanol
Polylactide (PLA) Chloroform, Dichloromethane, Dioxane, BenzeneWater, Alkanes, Methanol, Ethanol
Polycaprolactone (PCL) Benzene, Toluene, Carbon Tetrachloride, Chloroform, Dichloromethane, DioxaneWater, Alcohols, Alkanes
Polynorbornene (PNB) Varies with side chains; generally soluble in aromatic and chlorinated solventsWater, Alcohols

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are provided below.

Synthesis of this compound

This compound can be synthesized via the Koch-Haaf reaction.[5][6]

  • Materials: Adamantane, 96% sulfuric acid, carbon tetrachloride, 98% formic acid, t-butyl alcohol, crushed ice, sodium hydroxide, hydrochloric acid, chloroform, anhydrous sodium sulfate, methanol.

  • Procedure:

    • In a flask equipped with a stirrer, add adamantane to a mixture of 96% sulfuric acid and carbon tetrachloride.

    • Cool the mixture in an ice bath and add 98% formic acid.

    • Slowly add a solution of t-butyl alcohol in 98-100% formic acid while maintaining the temperature between 17-25 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Pour the reaction mixture onto crushed ice.

    • The crude product precipitates and is collected by filtration.

    • To purify, dissolve the crude product in a sodium hydroxide solution, wash with an organic solvent, and then re-precipitate the acid by adding hydrochloric acid.

    • Extract the purified acid with chloroform, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent.

    • Recrystallize the final product from methanol/water to obtain pure this compound.[5]

Polymer Synthesis
  • Poly(1-adamantyl methacrylate) (PADMA): Can be synthesized by free-radical polymerization of 1-adamantyl methacrylate. The monomer itself is synthesized from 1-adamantanol and methacryloyl chloride.

  • Polylactide (PLA): Typically synthesized through ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.

  • Polycaprolactone (PCL): Commonly produced by the ring-opening polymerization of ε-caprolactone.

  • Polynorbornene (PNB): Synthesized via ring-opening metathesis polymerization (ROMP) of norbornene or its derivatives using catalysts like Grubbs' catalyst.[7][8]

Characterization Methods
  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample (5-10 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere. The heating rate is typically 10 °C/min. An initial heating cycle is often performed to erase the thermal history of the polymer.[9]

    • Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature (Td). A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.

  • Mechanical Testing (Tensile Test):

    • Dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638).

    • The specimen is clamped in a universal testing machine and pulled at a constant crosshead speed (e.g., 5 mm/min).

    • Stress and strain are recorded to determine the tensile modulus, tensile strength, and elongation at break.

  • Solubility Testing:

    • A small amount of the polymer (e.g., 10 mg) is added to a vial containing a specific volume of solvent (e.g., 1 mL).

    • The mixture is agitated at room temperature for a set period (e.g., 24 hours).

    • The solubility is determined by visual inspection for the formation of a clear, homogeneous solution.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the polymers discussed.

Drug_Delivery_Mechanism cluster_0 Host-Guest Complex Formation cluster_1 Drug Release at Target Site Adamantane_Polymer Adamantane-Functionalized Polymer (Guest) Complex Inclusion Complex Adamantane_Polymer->Complex Encapsulation Drug Drug Molecule Drug->Adamantane_Polymer Attached Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex Target_Cell Target Cell Complex->Target_Cell Targeting Released_Drug Released Drug Complex->Released_Drug Release Trigger (e.g., pH, enzymes) Released_Drug->Target_Cell Therapeutic Action

Caption: Host-guest interaction mechanism for drug delivery using an adamantane-functionalized polymer and cyclodextrin.

Polymer_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer Monomer Synthesis (e.g., this compound) Polymerization Polymerization (e.g., ROP, ROMP) Monomer->Polymerization Purification Purification Polymerization->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Solubility Solubility Testing Purification->Solubility Structural Structural Analysis (NMR, GPC) Purification->Structural Formulation Formulation (e.g., for Drug Delivery) Thermal->Formulation Mechanical->Formulation Solubility->Formulation Structural->Formulation Testing In Vitro / In Vivo Testing Formulation->Testing

Caption: General experimental workflow for polymer synthesis, characterization, and application development.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected thermal stability of polymers derived from 1-adamantanecarboxylic acid against other high-performance polymers. Due to the limited availability of direct experimental data for polymers synthesized from this compound, this guide leverages data from structurally similar adamantane-containing polymers to project performance. The inherent thermal robustness of the adamantane cage structure provides a strong foundation for these estimations.

The incorporation of the rigid, tricyclic adamantane moiety into a polymer backbone is a well-established strategy for enhancing thermal properties. This is attributed to the restriction of polymer chain mobility by the bulky adamantane cage, leading to higher glass transition temperatures (Tg) and decomposition temperatures.

Comparative Thermal Stability Data

The following table summarizes key thermal stability parameters for various adamantane-containing polymers and other common high-performance polymers. The data for polymers derived from this compound are estimations based on the performance of analogous structures.

Polymer TypeMonomer(s) / Repeating UnitGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5%, °C)10% Weight Loss Temperature (Td10%, °C)
Adamantane-Based Polyamide (Estimated) This compound derivative> 250> 450> 480
Adamantane-Based Polyimide 1,3-Bis(4-aminophenoxy)phenyl]adamantane and various dianhydrides232 - 330> 500> 500
Poly(1-adamantyl methacrylate) 1-Adamantyl methacrylate~195 - 220> 340-
Poly(1,3-adamantylene alkylene)s 1,3-Adamantyl dienes-452 - 456-
Polyether Ether Ketone (PEEK) 4,4'-difluorobenzophenone and hydroquinone~143~574-
Polytetrafluoroethylene (PTFE) Tetrafluoroethylene~117~509 (onset)-
Polyimide (Kapton®) Pyromellitic dianhydride and 4,4'-oxydianiline~360460 - 501-

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of adamantane-based polymers are crucial for reproducible research. Below are representative protocols.

Synthesis of Adamantane-Based Polyamide (Illustrative Example)

This protocol describes a general procedure for the synthesis of a polyamide from an adamantane-based dicarboxylic acid, which can be conceptually adapted from derivatives of this compound.

Objective: To synthesize a high molecular weight polyamide containing an adamantane moiety.

Materials:

  • 1,3-Adamantanedicarboxylic acid (or a suitable derivative of this compound)

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for polymerization

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the adamantane dicarboxylic acid, the aromatic diamine, and anhydrous calcium chloride in anhydrous NMP.

  • Add anhydrous pyridine to the stirred solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add triphenyl phosphite (TPP) to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere.

  • Monitor the viscosity of the solution to gauge the progress of the polymerization.

  • Upon completion, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Collect the fibrous precipitate by filtration, wash thoroughly with methanol and then water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the polymer.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Place a small sample of the polymer (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).

  • Place the pan into the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).

  • Record the sample weight as a function of temperature. The Td5% and Td10% are determined from the resulting weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Weigh a small sample of the polymer (typically 5-10 mg) and seal it in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a constant rate (e.g., 10°C/min) and record the heat flow.

  • The glass transition is observed as a step change in the baseline of the heat flow curve. The midpoint of this transition is reported as the Tg.

Visualizations

Polymer_Structure_and_Thermal_Stability cluster_adamantane Adamantane Moiety cluster_polymer Polymer Chain cluster_properties Thermal Properties Adamantane Rigid, Bulky Adamantane Cage PolymerBackbone Polymer Backbone (e.g., Polyamide, Polyester) Adamantane->PolymerBackbone Incorporation HighTg Increased Glass Transition Temp. (Tg) PolymerBackbone->HighTg Restricts Chain Mobility HighTd Increased Decomposition Temp. (Td) PolymerBackbone->HighTd Enhances Bond Strength

Caption: Relationship between adamantane incorporation and enhanced thermal stability.

TGA_Workflow Start Start SamplePrep Polymer Sample Preparation (5-10 mg) Start->SamplePrep TGA_Instrument Place Sample in TGA Instrument SamplePrep->TGA_Instrument Heating Heat at Constant Rate (e.g., 10°C/min) in N2 Atmosphere TGA_Instrument->Heating Data Record Weight Loss vs. Temperature Heating->Data Analysis Determine Td5% and Td10% Data->Analysis End End Analysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

The Role of Steric Bulk in Catalysis: A Comparative Analysis of 1-Adamantanecarboxylic Acid and Other Bulky Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of catalytic reactions. In the realm of palladium-catalyzed C-H bond functionalization, bulky carboxylic acids have emerged as crucial additives that can significantly influence reaction efficiency and selectivity. This guide provides an objective comparison of 1-adamantanecarboxylic acid against other bulky carboxylic acids, supported by experimental data, to aid in the rational selection of these important catalytic components.

The strategic use of bulky carboxylic acids as additives in palladium-catalyzed cross-coupling and C-H activation reactions is a well-established method to enhance catalytic performance. These additives are believed to play multiple roles, including acting as ligands, promoting catalyst stability, and facilitating the crucial C-H activation step, often through a concerted metalation-deprotonation (CMD) pathway. The steric and electronic properties of the carboxylic acid can have a profound impact on the outcome of the reaction. Among the various bulky carboxylic acids utilized, this compound and pivalic acid are two of the most common choices. This guide delves into a direct comparison of their performance in a representative catalytic reaction.

Performance in Palladium-Catalyzed C-H Arylation

A key study by Daugulis and coworkers provides a direct comparison of various carboxylic acid additives in the palladium-catalyzed arylation of benzene with iodobenzene. This reaction serves as an excellent benchmark for evaluating the efficacy of these bulky acids. The data clearly demonstrates that the structure of the carboxylic acid has a significant impact on the reaction yield.

Carboxylic Acid AdditiveStructureYield (%)
This compound Adamantyl-COOH85
Pivalic Acidt-Butyl-COOH75
2,2-Dimethylbutyric Acidsec-Butyl-C(CH₃)₂-COOH73
Cyclohexanecarboxylic AcidCyclohexyl-COOH68
Isobutyric Acidi-Propyl-COOH55
Acetic AcidCH₃-COOH20

Data summarized from Daugulis, O.; Do, H.-Q.; Shabashov, D. J. Am. Chem. Soc. 2005, 127, 38, 13164–13165.

The results highlight that this compound provides the highest yield (85%) among the tested carboxylic acids, outperforming the commonly used pivalic acid (75%). This suggests that the unique, rigid, and highly sterically demanding adamantyl scaffold is particularly effective in promoting the desired catalytic transformation. The trend observed in the table indicates a strong correlation between the steric bulk of the carboxylic acid and the reaction yield, with larger and more rigid structures leading to improved performance.

Experimental Protocols

A general procedure for the palladium-catalyzed arylation of a C-H bond using a bulky carboxylic acid additive is outlined below. This protocol is based on the conditions reported in the comparative study by Daugulis and coworkers.

General Procedure for Palladium-Catalyzed Arylation of Benzene with Iodobenzene:

A mixture of Pd(OAc)₂ (0.025 mmol), the respective carboxylic acid (0.5 mmol), and K₂CO₃ (2.5 mmol) is placed in a screw-cap test tube. The tube is sealed with a Teflon-lined cap and purged with argon. Iodobenzene (1.0 mmol) and benzene (5 mL) are then added via syringe. The reaction mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the biphenyl product.

Mechanistic Considerations and Logical Relationships

The enhanced performance of bulky carboxylic acids, particularly this compound, can be rationalized by considering their role in the catalytic cycle. In palladium-catalyzed C-H activation, the carboxylic acid additive is believed to participate in the rate-determining C-H bond cleavage step. The bulky nature of the carboxylate anion can influence the geometry and reactivity of the palladium center, facilitating the abstraction of a proton from the C-H bond.

Below is a simplified representation of the proposed role of the bulky carboxylate in the concerted metalation-deprotonation (CMD) pathway.

CMD_Pathway cluster_catalyst Catalyst Complex cluster_reactants Reactants Pd_Catalyst Pd(II) Catalyst Transition_State [Pd...H...R'] Transition State Pd_Catalyst->Transition_State Coordination Bulky_Carboxylate R-COO⁻ (Bulky Carboxylate) Bulky_Carboxylate->Transition_State Proton Acceptor Arene Arene (R'-H) Arene->Transition_State C-H Bond Activation Palladacycle Palladacycle Intermediate Transition_State->Palladacycle C-H Cleavage Product_Formation Product Formation Palladacycle->Product_Formation Further Reaction Steps

The Role of Adamantane-Based MOFs in Gas Storage: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in materials science and drug development are constantly seeking novel porous materials with enhanced gas storage capabilities for a range of applications, from clean energy to advanced therapeutic delivery systems. Metal-Organic Frameworks (MOFs), with their high porosity and tunable structures, have emerged as frontrunners in this field. This guide provides a comparative analysis of the performance of MOFs based on the bulky, rigid 1-adamantanecarboxylic acid linker and its derivatives for the storage of hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄). We present a side-by-side comparison with some of the most well-established MOFs, supported by experimental data and detailed protocols.

The unique tetrahedral and rigid nature of the adamantane cage makes it an attractive building block for the synthesis of robust, three-dimensional MOFs. The incorporation of adamantane-based linkers is anticipated to create unique pore geometries and enhance the framework's stability, potentially leading to improved gas sorption properties.

Performance Comparison of Adamantane-Based MOFs and Benchmark Materials

To contextualize the performance of adamantane-based MOFs, we compare them against three well-studied materials: MOF-5, HKUST-1, and UiO-66. These benchmark MOFs are known for their high surface areas and significant gas uptake capacities.

One of the earliest examples of a MOF synthesized with an adamantane-based linker is MOF-11 , which utilizes 1,3,5,7-adamantane tetracarboxylate (ATC). Initial studies revealed a material with permanent porosity and open metal sites, which are desirable features for gas storage.

Below is a summary of the key performance metrics for gas storage in these materials.

MOFLinkerMetal IonGasTemperature (K)Pressure (bar)Gas UptakeBET Surface Area (m²/g)Pore Volume (cm³/g)
MOF-11 1,3,5,7-Adamantane Tetracarboxylate (ATC)Cu²⁺H₂7711.4 wt%[1]~560-627[1][2]~0.20[2]
CO₂--Strong uptake attributed to open Cu sites[3]
MOF-5 1,4-Benzenedicarboxylate (BDC)Zn²⁺H₂77170~11.5 wt% (total)[4][5]~2833-3800[5][6]-
CH₄298>40Higher than HKUST-1[7]
HKUST-1 1,3,5-Benzenetricarboxylate (BTC)Cu²⁺CH₄2981~0.67-1.55 mmol/g[8]~428-2176[8]-
CH₄29835255 cm³(STP)/g[7]
UiO-66 1,4-Benzenedicarboxylate (BDC)Zr⁴⁺CO₂2731~3.93 mmol/g (for NH₂ variant)[9]~1052 (for NH₂/GO composite)[9]0.345 (for NH₂/GO composite)[9]
CH₄2739~1.6 mmol/g (for (OH)₂ variant)[10]--

Note: The gas uptake values can vary depending on the synthesis method, activation procedure, and measurement technique. The data presented here is a compilation from various sources and should be considered in the context of the specific experimental conditions reported in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF performance. Below are generalized experimental protocols for the synthesis and gas sorption measurements of the discussed MOFs.

Synthesis of MOF-11 (Cu₂(ATC)·6H₂O)

The synthesis of MOF-11 involves the hydrothermal reaction of 1,3,5,7-adamantane tetracarboxylic acid (H₄ATC) with a copper(II) salt.

  • Reactants: 1,3,5,7-adamantane tetracarboxylic acid (H₄ATC) and copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O).

  • Solvent: A dilute aqueous solution of sodium hydroxide (NaOH).

  • Procedure: A mixture of H₄ATC and Cu(NO₃)₂·2.5H₂O in the aqueous NaOH solution is sealed in a Teflon-lined autoclave. The autoclave is then heated to 190 °C for 24 hours. After cooling to room temperature, green crystals of MOF-11 are collected.

  • Activation: To expose the porous network and the open metal sites, the as-synthesized MOF-11 is activated by heating under vacuum to remove the coordinated and guest water molecules. Thermal gravimetric analysis (TGA) can be used to determine the optimal activation temperature, which is typically in the range of 120-260 °C[2].

Gas Sorption Measurements

The gas storage performance of MOFs is typically evaluated using volumetric or gravimetric gas sorption analyzers.

  • Sample Preparation: Prior to analysis, the MOF sample is activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores. The activation conditions (temperature, time, and vacuum level) are critical and should be optimized for each material.

  • Isotherm Measurement: Gas adsorption and desorption isotherms are measured at a constant temperature (e.g., 77 K for H₂ and N₂, and 273 K or 298 K for CO₂ and CH₄) by incrementally increasing or decreasing the pressure of the analysis gas.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.

    • Pore Volume: The total pore volume is usually estimated from the amount of gas adsorbed at a relative pressure close to unity.

    • Gas Uptake Capacity: The amount of gas adsorbed is recorded at various pressures and is typically reported in units of weight percent (wt%), millimoles per gram (mmol/g), or cubic centimeters (Standard Temperature and Pressure) per gram (cm³(STP)/g).

Experimental and Logical Workflows

The process of evaluating a new MOF for gas storage applications follows a logical progression from synthesis to detailed characterization and performance testing.

MOF_Evaluation_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Gas Storage Performance Evaluation Linker This compound Derivative Synthesis Solvothermal/Hydrothermal Synthesis Linker->Synthesis Metal_Salt Metal Salt Precursor Metal_Salt->Synthesis Solvent Solvent System Solvent->Synthesis PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Synthesis->PXRD As-synthesized MOF TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Activation) Synthesis->TGA SEM Scanning Electron Microscopy (SEM) (Morphology & Particle Size) Synthesis->SEM Activation Activation (Degassing) TGA->Activation Determine Activation Conditions Gas_Sorption Gas Sorption Analysis (H₂, CO₂, CH₄) Activation->Gas_Sorption Activated MOF Data_Analysis Data Analysis (Surface Area, Pore Volume, Uptake) Gas_Sorption->Data_Analysis Comparison Comparison with Benchmark MOFs Data_Analysis->Comparison

Caption: Workflow for the synthesis, characterization, and gas storage evaluation of a new MOF.

Signaling Pathway Analogy in MOF-Gas Interaction

While not a biological signaling pathway, the interaction of a gas molecule with a MOF can be conceptualized as a series of events leading to a specific outcome (adsorption). This can be visualized to understand the key factors influencing gas uptake.

MOF_Gas_Interaction Gas_Molecule Gas Molecule (e.g., H₂, CO₂, CH₄) MOF_Surface MOF External Surface Gas_Molecule->MOF_Surface Approach Pore_Entry Pore Aperture MOF_Surface->Pore_Entry Encounter Pore_Diffusion Diffusion within Pore Pore_Entry->Pore_Diffusion Entry (Size/Shape Selectivity) Adsorption_Site Adsorption Site (Open Metal Site, Linker Surface) Pore_Diffusion->Adsorption_Site Migration Adsorption Adsorption (Physisorption) Adsorption_Site->Adsorption Interaction (van der Waals, Electrostatic)

Caption: Conceptual pathway of a gas molecule interacting with a MOF leading to adsorption.

Concluding Remarks

The use of bulky, pre-organized linkers like those derived from adamantane is a promising strategy for the design of robust, highly porous MOFs. While the currently available data on this compound-based MOFs for gas storage is limited, the initial findings for materials like MOF-11 suggest potential, particularly due to the presence of open metal sites that can enhance gas-framework interactions.

However, a direct comparison with benchmark MOFs like MOF-5 and HKUST-1 reveals that significant improvements in surface area and overall gas uptake capacity are needed for adamantane-based MOFs to be competitive for high-pressure gas storage applications. Future research should focus on the synthesis of new adamantane-based MOFs with higher surface areas and optimized pore environments, as well as more comprehensive and systematic testing of their gas storage performance for H₂, CO₂, and CH₄ under a wider range of conditions. The unique structural characteristics of adamantane-based linkers may yet unlock new possibilities in the design of next-generation materials for gas storage and separation.

References

The Adamantane Scaffold: A Comparative Analysis of Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of a drug candidate's physicochemical properties is a cornerstone of medicinal chemistry. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The adamantane moiety, a rigid and bulky hydrocarbon cage, is a well-established structural motif employed to enhance the lipophilicity of therapeutic agents. This guide provides a comparative analysis of the lipophilicity of various adamantane derivatives, supported by experimental data, and details the methodologies used for its determination.

The incorporation of an adamantane group into a molecule consistently leads to a significant increase in its lipophilicity.[1] This property is instrumental in improving a drug's ability to traverse biological membranes, including the blood-brain barrier, and can enhance metabolic stability by sterically shielding the molecule from enzymatic degradation.[1] The lipophilicity of a compound is experimentally quantified by its partition coefficient (logP) or distribution coefficient (logD). LogP represents the ratio of the concentration of a neutral compound in a biphasic system of octan-1-ol and water at equilibrium.[1] LogD is a similar measure but considers all ionized and non-ionized forms of a compound at a specific pH, making it a more physiologically relevant parameter for ionizable drugs.[1]

Quantitative Comparison of Adamantane Derivatives

The following table summarizes the experimentally determined lipophilicity values (logP and logD) for a selection of adamantane derivatives. A higher logP or logD value indicates greater lipophilicity.

Adamantane DerivativeStructureExperimental logPExperimental logD (pH 7.4)Therapeutic Use
Amantadine1-aminoadamantane2.44[2]Not readily availableAntiviral, Antiparkinsonian[2]
Rimantadine1-(1-aminoethyl)adamantane3.6Not readily availableAntiviral[1]
Memantine1-amino-3,5-dimethyladamantane3.28[1]Not readily availableAlzheimer's disease[1]
Adapalene6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid8.0[1]Not readily availableAcne treatment[1]
Adamantane-1-carboxylic acidAdamantane with a carboxylic acid group at position 12.60Not readily availableNot applicable (intermediate)
1-AdamantanolAdamantane with a hydroxyl group at position 12.142.14Not applicable (intermediate)
2-AdamantanoneAdamantane with a ketone group at position 21.81.8Not applicable (intermediate)
Vildagliptin(S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile0.9 (Calculated)[1]Not readily availableAntidiabetic[1]

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP and logD values is crucial in the drug discovery process. The two most widely accepted experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for its direct measurement of the partition coefficient.

Principle: A known quantity of the adamantane derivative is dissolved in a biphasic system of n-octanol (representing the lipid phase) and an aqueous buffer (typically pH 7.4 for logD determination). The mixture is agitated until the compound has partitioned between the two phases and equilibrium is reached. The concentration of the compound in each phase is then determined analytically, and the logP or logD is calculated from the ratio of these concentrations.

Detailed Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

  • Sample Preparation: Accurately weigh a small amount of the adamantane derivative and dissolve it in the pre-saturated n-octanol or aqueous buffer.

  • Partitioning: Combine a known volume of the sample solution with a known volume of the other pre-saturated phase in a vial.

  • Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the adamantane derivative using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the logP or logD using the following formula: logP (or logD) = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster, more automated alternative to the shake-flask method, particularly suitable for high-throughput screening.

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its lipophilicity. A series of standard compounds with known logP values are analyzed to generate a calibration curve. The retention time of the test compound is then measured under the same chromatographic conditions, and its logP is determined by interpolation from this curve.

Detailed Protocol:

  • System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare solutions of at least five standard compounds with well-established logP values that span the expected range of the adamantane derivative.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R). Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot the log(k') values of the standards against their known logP values and perform a linear regression to obtain the calibration curve equation.

  • Sample Analysis: Inject the adamantane derivative under the identical chromatographic conditions and determine its retention time and calculate its log(k') value.

  • logP Determination: Interpolate the logP of the adamantane derivative from the calibration curve using its measured log(k') value.

Visualizing Experimental Workflows and Biological Relevance

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Lipophilicity Determination cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method sf1 Prepare n-octanol and aqueous buffer (pH 7.4) sf2 Dissolve Adamantane Derivative sf1->sf2 sf3 Mix and Shake to Equilibrium sf2->sf3 sf4 Separate Phases (Centrifugation) sf3->sf4 sf5 Quantify Concentration in each Phase (e.g., LC-MS) sf4->sf5 sf6 Calculate logP/logD sf5->sf6 end Lipophilicity Value sf6->end rp1 Prepare Mobile Phase and Calibrate with Standards rp2 Inject Adamantane Derivative rp1->rp2 rp3 Measure Retention Time (tR) rp2->rp3 rp4 Calculate Retention Factor (k') rp3->rp4 rp5 Interpolate logP from Calibration Curve rp4->rp5 rp5->end start Start start->sf1 start->rp1

Caption: Workflow for the experimental determination of logP/logD.

The lipophilicity of adamantane derivatives is a key factor in their ability to cross the blood-brain barrier and interact with central nervous system targets, such as the N-methyl-D-aspartate (NMDA) receptor.

signaling_pathway Lipophilicity and CNS Target Engagement of Adamantane Derivatives cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System drug_blood Adamantane Derivative (e.g., Memantine) bbb Lipid Bilayer drug_blood->bbb High Lipophilicity Facilitates Crossing drug_cns Adamantane Derivative in Brain bbb->drug_cns nmda_receptor NMDA Receptor drug_cns->nmda_receptor Interaction channel_block Ion Channel Blockade nmda_receptor->channel_block Modulation

Caption: Role of lipophilicity in CNS drug delivery and action.

References

Validating the Purity of Synthesized 1-Adamantanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like 1-adamantanecarboxylic acid is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of common methods used to validate the purity of this compound, complete with experimental data and detailed protocols.

This compound is a key building block in the synthesis of various pharmaceutical compounds, making the verification of its purity paramount to ensure the safety and efficacy of the final drug product.[1][2] The synthesis of this compound, often achieved through methods like the Koch-Haaf reaction, can result in impurities that must be identified and quantified.[1] This guide explores various analytical techniques and purification methods to achieve and confirm high purity.

Comparison of Purity Validation Methods

The purity of this compound can be assessed using a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Analytical TechniqueInformation ProvidedTypical Purity Levels AchievedKey Advantages & Disadvantages
High-Performance Liquid Chromatography (HPLC) Quantitative determination of the main compound and detection of non-volatile impurities.>99%[3]Advantages: High precision and versatility for separating complex mixtures.[4] Disadvantages: Requires reference standards for impurity identification.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.>99%Advantages: Excellent for detecting volatile components.[4] Disadvantages: Not suitable for non-volatile impurities; may require derivatization.
Mass Spectrometry (MS) Molecular weight confirmation and identification of trace impurities.N/A (provides structural information)Advantages: High sensitivity and specificity for molecular characterization.[4] Disadvantages: Typically used in conjunction with a separation technique (e.g., LC-MS, GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.>98%Advantages: Provides detailed molecular information with minimal sample preparation.[4] Disadvantages: Lower sensitivity compared to chromatographic methods for trace impurities.
Melting Point Analysis Indication of purity based on the melting temperature range.Sharp melting point range (e.g., 173-176.5°C) indicates high purity.[5]Advantages: Simple and rapid preliminary assessment of purity. Disadvantages: Non-specific; impurities can depress and broaden the melting range.
Infrared (IR) Spectroscopy Confirmation of functional groups present in the molecule.N/A (provides structural information)Advantages: Fast and non-destructive. Disadvantages: Provides limited information on the quantity of impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main compound in the sample to the total peak area of all components.

Melting Point Analysis

Objective: To perform a rapid, preliminary assessment of the purity of synthesized this compound.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Finely powder a small amount of the dried, synthesized this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. A narrow melting range (e.g., 1-2°C) close to the literature value (173–176.5°C) suggests high purity.[5]

Purification of this compound

Achieving high purity often requires one or more purification steps after the initial synthesis.

Recrystallization

A common and effective method for purifying solid compounds.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).[5]

  • Allow the solution to cool slowly and undisturbed. Crystals of the pure compound will form.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Esterification followed by Hydrolysis

This two-step method can be used as an alternative purification procedure.[5]

  • Esterification: The crude acid is converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting ester is then isolated.[5]

  • Hydrolysis: The purified methyl ester is hydrolyzed back to the carboxylic acid using a base (e.g., potassium hydroxide), followed by acidification.[5] This process can yield this compound with a high degree of purity.

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for validating the purity of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_decision Outcome synthesis Synthesis of this compound purification Initial Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc gc GC Analysis purification->gc ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr mp Melting Point Analysis purification->mp ir IR Spectroscopy purification->ir decision Purity Meets Specification? hplc->decision gc->decision ms->decision nmr->decision mp->decision ir->decision pass High-Purity Product decision->pass Yes fail Further Purification Required decision->fail No fail->purification

Caption: Workflow for Purity Validation of this compound.

By employing a combination of these purification and validation techniques, researchers can confidently ascertain the purity of synthesized this compound, ensuring its suitability for downstream applications in drug development and other scientific endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of 1-adamantanecarboxylic acid. These values are extrapolated from validation studies of analogous compounds and represent expected performance metrics.[1]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range
Sample Throughput LowerHigher
Derivatization Typically RequiredNot usually required
Selectivity HighVery High
Matrix Effects Less proneMore prone to ion suppression/enhancement

Experimental Workflows and Logical Relationships

A crucial aspect of analytical method validation is ensuring consistency and reliability, especially when methods are transferred between laboratories or when different techniques are used to measure the same analyte. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cross_validation_workflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method A (e.g., GC-MS) cluster_method2 Method B (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Full Validation M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Cross_Val_Samples Select QC & Incurred Samples M1_Analysis->Cross_Val_Samples M2_Dev Method Development M2_Val Full Validation M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Cross_Val_Samples Analyze_A Analyze with Method A Cross_Val_Samples->Analyze_A Analyze_B Analyze with Method B Cross_Val_Samples->Analyze_B Compare Compare Results Analyze_A->Compare Analyze_B->Compare Conclusion Assess Comparability Compare->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for carboxylic acids.[3]

a. Sample Preparation and Derivatization

  • Extraction: To 100 µL of the sample matrix (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled this compound). Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile. Cap the vial and heat at 70°C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, often without the need for derivatization.[1][4]

a. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog).[5]

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial or 96-well plate for injection.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally preferred for its higher sensitivity and throughput, especially in bioanalytical applications, as it often does not require a derivatization step.[1] However, GC-MS can be a robust and reliable alternative, particularly when matrix effects are a concern in LC-MS/MS. For any chosen method, a thorough validation according to regulatory guidelines is essential to ensure the reliability of the analytical data. When different methods are used across studies or laboratories, cross-validation should be performed to demonstrate the comparability of the results.

References

A Comparative Guide to the Efficacy of Antiviral Drugs Derived from 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of drugs derived from 1-adamantanecarboxylic acid, a cornerstone in the development of anti-influenza therapeutics. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of critical pathways to facilitate informed research and development decisions. The primary focus is on the inhibition of influenza A virus, the main target of this class of antivirals.

Executive Summary

Derivatives of this compound, most notably amantadine and rimantadine, have historically been significant in the management of influenza A. Their mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has spurred the development of novel adamantane derivatives with improved efficacy, particularly against resistant strains. This guide evaluates the performance of both classical and next-generation adamantane-based antivirals.

Data Presentation: Comparative Antiviral Efficacy

The following tables summarize the in vitro efficacy of various adamantane derivatives against different strains of influenza A virus. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the drug required to inhibit 50% of viral replication.

Table 1: Antiviral Activity against Wild-Type Influenza A Virus

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
AmantadineA/H1N1Plaque ReductionMDCK~0.3
AmantadineA/H3N2Plaque ReductionMDCK~0.5-5.0[1][2]
RimantadineA/H1N1Plaque ReductionMDCK~0.2
RimantadineA/H3N2Plaque ReductionMDCK~0.4-2.0[1][2]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[2]

Table 2: Antiviral Activity against Amantadine/Rimantadine-Resistant Influenza A Virus (S31N mutation)

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
AmantadineA/H1N1 (S31N mutant)-->100[2]
RimantadineA/H1N1 (S31N mutant)-->55[2]
Enol ester (R)-10A/California/7/2009 (H1N1)pdm09CPE InhibitionMDCK8.1[1]
Enol ester (S)-10A/California/7/2009 (H1N1)pdm09CPE InhibitionMDCK13.7
2-ethyl-2-aminoadamantaneA/Calif/07/2009 (H1N1)-MDCK<24

Table 3: Cytotoxicity of Adamantane Derivatives

Compound50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)Highest Non-toxic Concentration (HNC) (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine> 10050> 8
Rimantadine> 10050> 10
Glycyl-rimantadine (4b)> 10050> 13.3
Leucyl-rimantadine (4d)> 10050> 6.7
Tyrosyl-rimantadine (4j)> 10050> 100

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of adamantane analogues are provided below.

Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus and to assess the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

a. Cell Seeding:

  • Seed Madin-Darby Canine Kidney (MDCK) cells into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.[3]

  • Incubate at 37°C in a 5% CO2 incubator.

b. Virus Infection:

  • The next day, wash the confluent cell monolayer with sterile phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[4]

c. Compound Treatment and Overlay:

  • During virus adsorption, prepare a semi-solid overlay medium. This can be made with agarose or Avicel.[4][5]

  • For an agarose overlay, mix equal volumes of 2x Dulbecco's Modified Eagle Medium (DMEM) and 1.8% melted agarose. For an Avicel overlay, a final concentration of 1.2% Avicel in 2x DMEM is common.

  • Add the desired concentrations of the test compound to the overlay medium.

  • After the 1-hour incubation, aspirate the virus inoculum and add the overlay medium containing the test compound to each well.[3]

d. Incubation and Staining:

  • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with a solution such as 4% formaldehyde.

  • Remove the overlay and stain the cell monolayer with a crystal violet solution.[4]

e. Data Analysis:

  • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.[3]

  • The percentage of plaque reduction is calculated relative to the virus control (no compound).

  • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[4]

MTT Assay for Cell Viability (Cytotoxicity)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the antiviral compounds.

a. Cell Seeding:

  • Seed MDCK cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.[3]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

b. Compound Treatment:

  • Prepare serial dilutions of the adamantane derivatives in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

c. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]

d. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

e. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This assay quantifies the amount of viral RNA in a sample, providing a sensitive measure of viral replication.

a. Sample Collection and RNA Extraction:

  • After treating infected cells with the antiviral compounds for a specified period, collect the cell culture supernatant or the cells themselves.

  • Extract total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.

b. qRT-PCR Reaction:

  • Prepare a master mix containing a one-step RT-PCR reagent, forward and reverse primers, and a probe specific for a conserved region of the influenza virus genome (e.g., the M gene).

  • Add the extracted RNA template to the master mix.

c. Thermal Cycling:

  • Perform the qRT-PCR on a real-time PCR instrument with the following general cycling conditions:

    • Reverse Transcription: 50-55°C for 10-30 minutes.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • PCR Cycles (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 55-60°C for 30-60 seconds.

d. Data Analysis:

  • The instrument measures the fluorescence emitted during each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

  • A standard curve can be generated using known quantities of viral RNA to allow for absolute quantification of the viral load in the samples.

  • The reduction in viral RNA levels in the treated samples compared to the untreated control is used to determine the antiviral efficacy.

Mandatory Visualization

The following diagrams illustrate key concepts related to the evaluation of adamantane-derived antiviral drugs.

Caption: Mechanism of action of adamantane derivatives against Influenza A virus.

G cluster_setup Assay Setup cluster_assays Efficacy & Cytotoxicity Assessment cluster_analysis Data Analysis Seed MDCK Cells Seed MDCK Cells Infect with Influenza Virus Infect with Influenza Virus Seed MDCK Cells->Infect with Influenza Virus Treat with Adamantane Derivatives Treat with Adamantane Derivatives Infect with Influenza Virus->Treat with Adamantane Derivatives Plaque Reduction Assay Plaque Reduction Assay Treat with Adamantane Derivatives->Plaque Reduction Assay MTT Assay MTT Assay Treat with Adamantane Derivatives->MTT Assay qRT-PCR qRT-PCR Treat with Adamantane Derivatives->qRT-PCR Calculate IC50 Calculate IC50 Plaque Reduction Assay->Calculate IC50 Calculate CC50 Calculate CC50 MTT Assay->Calculate CC50 qRT-PCR->Calculate IC50 Determine Selectivity Index Determine Selectivity Index Calculate IC50->Determine Selectivity Index Calculate CC50->Determine Selectivity Index

Caption: Experimental workflow for evaluating adamantane antiviral efficacy.

References

A Comparative Guide to 1-Adamantanecarboxylic Acid Derivatives: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-adamantanecarboxylic acid derivatives, summarizing their performance in various therapeutic areas based on available experimental data. The unique lipophilic and rigid structure of the adamantane cage is leveraged to enhance the pharmacological properties of various compounds, leading to promising antiviral, anticancer, and antidiabetic activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways, such as the Nur77 pathway, leading to apoptosis in cancer cells.

In Vitro Anticancer Activity

A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
7n H460 (Lung)<20[1]
HepG2 (Liver)>20[1]
MCF-7 (Breast)>20[1]
7s H460 (Lung)<20[1]
HepG2 (Liver)>20[1]
MCF-7 (Breast)>20[1]
7w H460 (Lung)<20[1]
HepG2 (Liver)>20[1]
MCF-7 (Breast)>20[1]

Note: Detailed IC50 values below 20 µM were not specified in the source material.

In Vivo Anticancer Efficacy

While specific in vivo pharmacokinetic data for these anticancer derivatives is limited in the reviewed literature, some studies have demonstrated their efficacy in animal models. For instance, adamantane-linked isothiourea derivatives have been shown to suppress the growth of experimental hepatocellular carcinoma in rats. At a dose of 10 mg/kg/day, compounds 5 and 6 significantly reduced serum levels of ALT, AST, ALP, and α-fetoprotein, indicating a reduction in liver damage and tumor progression.

Signaling Pathway: Nur77-Mediated Apoptosis

Several active this compound derivatives exert their anticancer effects by modulating the orphan nuclear receptor Nur77. These compounds can induce the expression of Nur77 and promote its translocation from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which in turn triggers the caspase cascade and leads to apoptosis.

Nur77_Pathway Derivative Derivative Nur77_nucleus Nur77 (Nucleus) Derivative->Nur77_nucleus Induces expression Nur77_mito Nur77 (Mitochondria) Nur77_nucleus->Nur77_mito Translocation Bcl2 Bcl-2 Nur77_mito->Bcl2 Interacts with Apoptosis Apoptosis Bcl2->Apoptosis Promotes

Caption: Nur77-mediated apoptotic pathway induced by this compound derivatives.

Antiviral Activity

Adamantane derivatives have a long history as antiviral agents, particularly against the influenza A virus. More recent research has explored their efficacy against other viruses, including SARS-CoV-2.

In Vitro Antiviral Activity

The antiviral activity of these derivatives is often assessed by their ability to inhibit viral replication in cell culture, with the 50% inhibitory concentration (IC50) being a key metric.

Table 2: In Vitro Antiviral Activity of Adamantane Derivatives

CompoundVirusCell LineIC50 (µM)Reference
Amantadine SARS-CoV-2ACE2-A549120-130
Rimantadine SARS-CoV-2ACE2-A54930-40
Tromantadine SARS-CoV-2ACE2-A54960-100
In Vivo Antiviral Efficacy

In vivo studies have demonstrated the potential of this compound derivatives in animal models of viral infections. For instance, adamantane derivatives with histidine, serine, and lipoic acid were found to inhibit a rimantadine-resistant strain of influenza A (H1N1) pdm09 in a mouse model of viral pneumonia. This treatment resulted in a 1.6-fold increase in the lifespan of the infected mice compared to the control group[2].

Experimental Workflow: In Vivo Antiviral Study

Antiviral_Workflow Virus_Infection Infection of Mice (e.g., Influenza A) Treatment Treatment with Derivative Virus_Infection->Treatment Observation Observation Period Treatment->Observation Endpoint Endpoints: - Survival Rate - Viral Titer in Lungs - Body Weight Observation->Endpoint

Caption: General workflow for in vivo evaluation of antiviral efficacy.

Antidiabetic Activity

Certain this compound derivatives have emerged as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This makes them promising candidates for the treatment of obesity and type 2 diabetes.

In Vitro DGAT1 Inhibitory Activity

Table 3: In Vitro DGAT1 Inhibitory Activity of this compound Derivatives

CompoundTargetIC50 (nM)Reference
43c Human DGAT15[3]
Mouse DGAT15[3]
In Vivo Antidiabetic and Anti-obesity Efficacy

Compound 43c demonstrated significant efficacy in in vivo models. It reduced plasma triglyceride levels in both rodents and zebrafish. In a diet-induced obesity (DIO) mouse model, it led to a reduction in body weight gain and a lowering of the glucose area under the curve (AUC)[3].

Signaling Pathway: DGAT1 Inhibition

DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting this enzyme, this compound derivatives can reduce the production and storage of triglycerides, leading to improved lipid profiles and insulin sensitivity.

DGAT1_Pathway Derivative Derivative DGAT1 DGAT1 Enzyme Derivative->DGAT1 Inhibits Triglycerides Triglycerides DAG_AcylCoA Diacylglycerol + Acyl-CoA DAG_AcylCoA->Triglycerides DGAT1 catalysis Metabolic_Effects Reduced Triglyceride Storage Improved Insulin Sensitivity Triglycerides->Metabolic_Effects Leads to

References

Benchmarking 1-Adamantanecarboxylic Acid in Materials Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, thermally stable, and lipophilic nature of the adamantane cage makes 1-adamantanecarboxylic acid a compelling building block in the design of advanced materials. Its incorporation into polymers, metal-organic frameworks (MOFs), and nanoparticle formulations can significantly enhance their physical and chemical properties. This guide provides an objective comparison of the performance of this compound against other alternatives in key materials applications, supported by experimental data and detailed protocols.

Enhancing Polymer Properties: Thermal and Mechanical Stability

The introduction of the bulky, three-dimensional adamantane moiety into polymer backbones disrupts chain packing, which can lead to increased thermal stability, higher glass transition temperatures (Tg), and improved mechanical properties.[1]

Comparative Performance of Adamantane-Containing Polymers

The following table summarizes the thermal and mechanical properties of polymers incorporating adamantane derivatives compared to conventional polymers.

Polymer SystemAdditive/MonomerTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
Polyurethanes 1,3-Adamantanediol> 44> 37040 - 60~240[2]
Polyamide N/A (No Adamantane)--137350 (10% loss)[3]
Poly(methyl methacrylate) (PMMA) pristine--109.1-[4]
Poly(1-adamantyl acrylate) (PAdA) 1-Adamantyl Acrylate--133376[5]
Adamantane-based Dicyanate Esters Adamantane derivative---~480[6]
Experimental Protocols

Synthesis of Adamantane-Containing Polyamides:

A common method for synthesizing polyamides is the phosphorylation polycondensation reaction. In a typical procedure, a flask is charged with N-methyl-2-pyrrolidone (NMP), a dicarboxylic acid, lithium chloride, and pyridine under a nitrogen atmosphere. The mixture is stirred until all solids dissolve. Subsequently, a diamine (which can contain the adamantane moiety) and triphenyl phosphite (TPP) are added, and the solution is heated to approximately 105°C for several hours. The resulting polymer is then precipitated in a non-solvent like ethanol, washed, and dried.[6]

Thermal Analysis (TGA and DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability and transitions of polymers.

  • TGA Protocol (General - based on ASTM E1131): A small sample (5-10 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. Key parameters include the onset decomposition temperature and the temperature at 5% or 10% weight loss.[6][7]

  • DSC Protocol: A small sample is heated at a controlled rate to observe thermal transitions such as the glass transition temperature (Tg). The midpoint of the transition in the heat flow curve is typically reported as the Tg.[8]

Mechanical Testing:

Tensile properties of polymers are determined using a universal testing machine according to standards like ASTM D638. Dog-bone shaped specimens are subjected to a controlled tensile force until failure, and the stress and strain are recorded to determine tensile strength and elongation at break.[4]

Logical Workflow for Polymer Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation Monomers Adamantane-containing & Control Monomers Polymerization Polycondensation Monomers->Polymerization Purification Precipitation & Washing Polymerization->Purification TGA TGA Analysis (Thermal Stability) Purification->TGA DSC DSC Analysis (Glass Transition) Purification->DSC UTM Tensile Testing (Mechanical Properties) Purification->UTM

Caption: Workflow for synthesis and characterization of adamantane-polymers.

Metal-Organic Frameworks (MOFs): The Role of the Linker

The rigid and well-defined structure of this compound makes it a suitable organic linker for the construction of robust Metal-Organic Frameworks (MOFs). The choice of linker is critical as it dictates the porosity, stability, and ultimately the performance of the MOF in applications such as gas storage and catalysis.[2]

Comparative Performance of MOF Linkers
MOF FamilyLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)
UiO-66 1,4-benzenedicarboxylic acid (BDC)-H~1100 - 1500~2.5[9]
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[9]
UiO-66 (Adamantane) This compound-Expected to be highExpected to be significant

Note: Values for the adamantane-based MOF are hypothetical and based on the structural properties of the linker.

Experimental Protocols

MOF Synthesis (Solvothermal Method):

A mixture of a metal salt (e.g., Zirconium(IV) chloride) and the organic linker (e.g., this compound or terephthalic acid) is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is crucial, often 1:1. The solution is sealed in a Teflon-lined autoclave and heated (e.g., 120°C) for a specific duration (e.g., 24 hours). After cooling, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.[9]

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

The BET method is the standard for determining the surface area of porous materials. The analysis involves measuring the adsorption of an inert gas (typically nitrogen) at cryogenic temperatures over a range of relative pressures. The amount of gas adsorbed at a monolayer coverage is used to calculate the specific surface area.[10][11]

MOF Synthesis and Characterization Pathway

G cluster_synthesis MOF Synthesis cluster_characterization Property Analysis Precursors Metal Salt & This compound Solvothermal Solvothermal Reaction Precursors->Solvothermal Activation Washing & Drying Solvothermal->Activation XRD XRD (Crystallinity) Activation->XRD BET BET Analysis (Surface Area) Activation->BET TGA_MOF TGA (Thermal Stability) Activation->TGA_MOF

Caption: Pathway for the synthesis and analysis of adamantane-based MOFs.

Nanoparticle Stabilization: Controlling Size and Stability

This compound can be employed as a capping agent or stabilizer in the synthesis of nanoparticles.[12] The bulky adamantane group can provide steric hindrance, preventing agglomeration and controlling the growth of the nanoparticles. Oleic acid is another commonly used stabilizer, particularly for metallic nanoparticles.[5]

Comparative Performance of Nanoparticle Stabilizers

While direct comparative studies are scarce, the choice of stabilizer significantly impacts the final nanoparticle size and stability. Oleic acid, with its long alkyl chain, is effective at stabilizing nanoparticles in nonpolar solvents.[13] this compound, with its rigid and bulky headgroup, could offer a different mode of stabilization, potentially leading to different particle morphologies and stabilities, especially in polar solvents where the carboxylic acid group can interact with the solvent.

Nanoparticle SystemStabilizerAverage Particle Size (nm)Stability
FePt Nanoparticles Oleic Acid3 - 5Stable in nonpolar solvents[14]
Generic Nanoparticles This compoundDependent on synthesis conditionsExpected to provide good steric stabilization

Note: Data for this compound is qualitative due to a lack of specific comparative studies.

Experimental Protocols

Nanoparticle Synthesis with Stabilizers:

A typical synthesis involves the reduction of a metal salt precursor in the presence of the stabilizing agent. For instance, to synthesize silver nanoparticles, a solution of silver nitrate is heated, and a reducing agent (e.g., sodium citrate) along with the stabilizer (e.g., this compound or oleic acid) is added under vigorous stirring. The reaction is monitored by observing the color change of the solution. The nanoparticles are then purified by centrifugation and redispersion.

Dynamic Light Scattering (DLS) for Particle Size Analysis:

DLS is a non-invasive technique used to measure the hydrodynamic size distribution of nanoparticles in a suspension. The sample is illuminated with a laser, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are analyzed to determine their size.[15][16]

  • Sample Preparation: Samples should be sufficiently dilute and filtered (e.g., through a 0.2 µm filter) to remove any large aggregates. The dispersant should be a solvent in which the nanoparticles are stable.[17][18]

  • Measurement: The prepared sample is placed in a cuvette inside the DLS instrument. The software records and analyzes the correlation function of the scattered light to provide the size distribution.[17]

Transmission Electron Microscopy (TEM) for Morphology and Size:

TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. A dilute suspension of the nanoparticles is drop-casted onto a TEM grid and allowed to dry before imaging.[19][20][21]

Nanoparticle Synthesis and Analysis Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization Precursors Metal Precursor & Stabilizer (1-ACA or Oleic Acid) Reduction Chemical Reduction Precursors->Reduction Purification Centrifugation & Redispersion Reduction->Purification DLS DLS (Hydrodynamic Size) Purification->DLS TEM TEM (Size & Morphology) Purification->TEM

Caption: Workflow for stabilized nanoparticle synthesis and characterization.

Conclusion

This compound presents a versatile and high-performance building block for a range of materials applications. Its rigid and bulky structure imparts significant enhancements in the thermal and mechanical properties of polymers. In the realm of MOFs, it offers the potential to create frameworks with unique topologies and high porosity. As a nanoparticle stabilizer, it provides an alternative to traditional long-chain fatty acids, with the potential for distinct stabilization mechanisms. While further direct comparative studies are needed to fully quantify its advantages against all alternatives, the existing data strongly supports its role as a valuable component in the design of next-generation materials. The experimental protocols outlined in this guide provide a foundation for researchers to conduct their own comparative assessments and unlock the full potential of this unique molecule.

References

Safety Operating Guide

Proper Disposal of 1-Adamantanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Adamantanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, requires careful handling and disposal to minimize any potential environmental impact.[1] Adherence to proper disposal protocols is a critical aspect of laboratory safety and responsible chemical management.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed waste disposal company.[2][3] This ensures that the compound is managed in an environmentally responsible manner.

Step-by-Step Disposal Guide:

  • Consult Local Regulations: Before initiating any disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities.[1] Regulations regarding chemical waste can vary by region.

  • Container Management:

    • Ensure the original container is securely sealed.

    • If the original container is damaged, transfer the waste to a suitable, properly labeled, and sealed container.

    • Handle contaminated packaging in the same manner as the substance itself.[1][2]

  • Waste Collection:

    • Store the sealed container in a designated, well-ventilated waste accumulation area away from incompatible materials, such as strong oxidizing agents.[4][5]

    • Clearly label the container as "Waste this compound."

  • Professional Disposal:

    • Arrange for collection by a licensed waste disposal contractor.

    • The preferred method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to ensure complete combustion and neutralization of any harmful byproducts.[4]

  • Do Not:

    • Do not dispose of this compound down the drain or in general waste.[1][5]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Contain the spill.

  • For solid material, sweep or shovel the spilled substance into a suitable container for disposal. [4][5] Minimize dust generation during this process.[4]

  • Clean the affected area thoroughly.

  • Dispose of the collected spill waste and any contaminated cleaning materials as outlined in the disposal procedures above.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identifiers for this compound.

ParameterValue
CAS Number 828-51-3
EC Number 212-584-6

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Assessment cluster_2 Preparation for Disposal cluster_3 Disposal Path cluster_4 Prohibited Actions start Identify Waste (this compound) consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs drain Do Not Pour Down Drain trash Do Not Dispose in General Trash package Securely Seal in Labeled Container consult_ehs->package store Store in Designated Waste Area package->store licensed_disposal Arrange Collection by Licensed Contractor store->licensed_disposal incineration Recommended: Incineration with Afterburner & Scrubber licensed_disposal->incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Adamantanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of 1-Adamantanecarboxylic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][3][5] Gloves must be inspected before use and disposed of properly after handling.[3]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect against dust particles and splashes, preventing serious eye irritation.[1][5]
Respiratory Protection NIOSH-approved N95 or equivalent dust maskTo be used in case of inadequate ventilation or when handling large quantities to prevent respiratory tract irritation from dust.[3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial. The following step-by-step guide outlines the procedures for receiving, storing, using, and disposing of this chemical.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][5]

  • Keep the container tightly closed when not in use.[1][2][3][5]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust.[3]

  • Do not breathe in dust.[1][2]

  • Ensure that emergency eye wash stations and safety showers are readily accessible.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3][4]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[1]

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]

  • Avoid generating dust during cleanup.[1]

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][4]

  • Waste should be placed in a clearly labeled, sealed container.

  • Disposal should be carried out by a licensed waste disposal company, often through incineration.[1]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B Proceed when ready C Weigh/Handle Chemical B->C Begin work D Perform Experiment C->D Use in experiment E Clean Work Area D->E Experiment complete F Segregate Waste E->F G Dispose of Waste via Licensed Contractor F->G S1 Evacuate Area S2 Don Additional PPE (e.g., Respirator) S1->S2 S3 Contain & Clean Spill S2->S3 S4 Dispose of Spill Waste S3->S4

Caption: This diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal, including emergency spill response.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.